molecular formula C15H22O3 B217328 Versicolactone B CAS No. 104613-44-7

Versicolactone B

货号: B217328
CAS 编号: 104613-44-7
分子量: 250.33 g/mol
InChI 键: COEDSYSRVAUHQU-HTDICADHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Versicolactone B has been reported in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla with data available.
sesquiterpene lactone from root of Aristolochia versicolar;  structure given in first source

属性

CAS 编号

104613-44-7

分子式

C15H22O3

分子量

250.33 g/mol

IUPAC 名称

(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one

InChI

InChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1

InChI 键

COEDSYSRVAUHQU-HTDICADHSA-N

手性 SMILES

C/C/1=C/C[C@@H]([C@H]2C[C@@H](CC[C@@H]1O)C(=O)O2)C(=C)C

规范 SMILES

CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C

同义词

versicolactone B

产品来源

United States

Foundational & Exploratory

Versicolactone B: A Technical Guide to its Discovery, Structure, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of new therapeutic agents. The genus Aspergillus, in particular, is renowned for its production of a wide array of bioactive compounds. This technical guide focuses on Versicolactone B, a butyrolactone discovered from the endophytic fungus Aspergillus versicolor. Endophytes, microorganisms that reside within plant tissues, are a promising frontier for the discovery of novel natural products with therapeutic potential.

This document provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of this compound and related compounds from A. versicolor. It includes detailed experimental protocols for isolation and biological evaluation, and visual representations of key workflows and potential signaling pathways to aid in further research and development.

Chemical Structure and Properties

This compound belongs to the γ-butyrolactone class of natural products, characterized by a five-membered lactone ring. Initially isolated and characterized by spectroscopic methods, the structure of this compound, along with that of Versicolactone A, was later revised based on total synthesis. This highlights the importance of synthetic confirmation in the structural elucidation of complex natural products.

Isolation and Purification of Butyrolactones from Aspergillus versicolor

The following is a representative protocol for the isolation and purification of butyrolactones, including this compound, from a culture of Aspergillus versicolor.

Experimental Protocol: Fungal Fermentation and Extraction
  • Fungal Strain and Culture Conditions:

    • The endophytic fungus Aspergillus versicolor is isolated from surface-sterilized plant tissue and identified by morphological and molecular methods (e.g., ITS sequencing).

    • For large-scale fermentation, the fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

    • The flasks are incubated at approximately 28°C on a rotary shaker for a period of 14-21 days to allow for the production of secondary metabolites.[1]

  • Extraction of Secondary Metabolites:

    • The entire culture broth is harvested and extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).[1]

    • The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification
  • Initial Fractionation:

    • The crude extract is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Fractions containing compounds of interest are pooled and subjected to further purification steps.

    • These may include Sephadex LH-20 column chromatography to separate compounds based on size, and/or Reversed-Phase C18 column chromatography.[1]

    • Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield pure butyrolactones.[2]

Visualization of the Isolation Workflow

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Aspergillus versicolor Culture Aspergillus versicolor Culture Liquid Fermentation Liquid Fermentation Aspergillus versicolor Culture->Liquid Fermentation Inoculation Extraction with Ethyl Acetate Extraction with Ethyl Acetate Liquid Fermentation->Extraction with Ethyl Acetate Crude Extract Crude Extract Extraction with Ethyl Acetate->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Fractions->Sephadex LH-20 Chromatography Semi-pure Fractions Semi-pure Fractions Sephadex LH-20 Chromatography->Semi-pure Fractions Preparative HPLC (C18) Preparative HPLC (C18) Semi-pure Fractions->Preparative HPLC (C18) Pure this compound Pure this compound Preparative HPLC (C18)->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Biological Activities

To provide a context for the potential bioactivity of this compound, the following table summarizes the reported activities of other closely related butyrolactones isolated from Aspergillus versicolor.

CompoundBiological ActivityCell Line / TargetIC50 / Inhibition RateReference
Versicolactone A CytotoxicityA549 (Lung Carcinoma)3.2 µM[4]
CytotoxicityMCF7 (Breast Cancer)2.5 µM[4]
AntiviralTobacco Mosaic Virus (TMV)46.4% inhibition[4]
Aspernolide C AntiviralTobacco Mosaic Virus (TMV)64.2 µM[1]
Aspernolide D AntiviralTobacco Mosaic Virus (TMV)88.6 µM[1]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Human cancer cell lines (e.g., A549, MCF7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of the test compound (e.g., Versicolactone A) and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, the media is removed and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Assay (Anti-Tobacco Mosaic Virus)
  • Virus and Host Plant:

    • Tobacco Mosaic Virus (TMV) is propagated in a suitable host plant, such as Nicotiana tabacum.

  • Assay Procedure:

    • The leaves of healthy host plants are mechanically inoculated with a suspension of TMV that has been pre-incubated with the test compound at various concentrations.

    • A positive control (e.g., Ningnanmycin) and a negative control (solvent vehicle) are included.

    • The number of local lesions that develop on the leaves is counted after a few days of incubation.

    • The inhibition rate is calculated by comparing the number of lesions in the treated groups to the negative control group.[1]

Visualization of a Typical Biological Assay Workflow

G cluster_0 Cell-based Assay Seeding of Cells in 96-well plate Seeding of Cells in 96-well plate Overnight Incubation Overnight Incubation Seeding of Cells in 96-well plate->Overnight Incubation Treatment with this compound Treatment with this compound Overnight Incubation->Treatment with this compound Incubation (48-72h) Incubation (48-72h) Treatment with this compound->Incubation (48-72h) Addition of Assay Reagent (e.g., MTT) Addition of Assay Reagent (e.g., MTT) Incubation (48-72h)->Addition of Assay Reagent (e.g., MTT) Measurement of Endpoint (e.g., Absorbance) Measurement of Endpoint (e.g., Absorbance) Addition of Assay Reagent (e.g., MTT)->Measurement of Endpoint (e.g., Absorbance) Calculation of IC50 Calculation of IC50 Measurement of Endpoint (e.g., Absorbance)->Calculation of IC50

Caption: Workflow for a typical in vitro cytotoxicity assay.

Potential Mechanism of Action

The specific molecular mechanism of action for this compound has not yet been elucidated. However, studies on related butyrolactones provide insights into potential pathways. Butyrolactone I, another compound isolated from Aspergillus, has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream cascade that leads to the activation of NF-κB and MAPKs (including JNK, ERK, and p38). These transcription factors then induce the expression of pro-inflammatory cytokines. Butyrolactone I has been demonstrated to suppress this pathway, suggesting a potential anti-inflammatory role. Given the structural similarities among butyrolactones from Aspergillus, it is plausible that this compound may also interact with components of this or other key signaling pathways.

Visualization of the TLR4/NF-κB and MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, ERK, p38) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription Butyrolactone_I Butyrolactone I Butyrolactone_I->TLR4 inhibits

Caption: Potential inhibitory effect of butyrolactones on the TLR4 signaling pathway.

Conclusion and Future Perspectives

This compound is a structurally interesting butyrolactone from the endophytic fungus Aspergillus versicolor. While its discovery and subsequent structural revision have been reported, a significant gap remains in our understanding of its biological activity profile. The report of its potent cytotoxicity warrants further investigation to obtain quantitative data and to explore its selectivity towards cancer cells over normal cells.

Future research should focus on:

  • Definitive Biological Screening: A comprehensive evaluation of the cytotoxic, antiviral, antimicrobial, and other biological activities of the structurally revised this compound is essential.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

  • Total Synthesis and Analogue Development: The total synthesis of this compound opens the door for the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

References

Versicolactone B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versicolactone B is a naturally occurring butyrolactone that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its isolation and purification, and key analytical data for its characterization. The methodologies outlined herein are compiled from published research to assist in the consistent and efficient isolation of this compound for further investigation.

Natural Source

The primary natural source of this compound is the filamentous fungus Aspergillus versicolor.[1][2] This species is ubiquitous and can be found in various environments, including soil and as an endophyte in marine organisms.[3][4] Strains of A. versicolor are known producers of a diverse array of secondary metabolites, including a variety of butyrolactones.[1][5]

Experimental Protocols

The isolation of this compound from Aspergillus versicolor involves several key stages: fungal fermentation, extraction of the crude metabolites, and chromatographic purification.

Fungal Fermentation

The production of this compound is initiated by the cultivation of Aspergillus versicolor under specific laboratory conditions to promote the generation of secondary metabolites.

  • Culture Medium: The fungus is typically cultured in a liquid medium such as Potato Dextrose Broth (PDB).[3] Alternatively, solid rice medium can be used for fermentation.[6]

  • Inoculation and Incubation: Small pieces of mycelia from a potato dextrose agar plate are aseptically transferred into Erlenmeyer flasks containing the sterile culture medium.[3]

  • Fermentation Conditions: The inoculated flasks are incubated under static conditions at room temperature (approximately 25°C) for a period of 30 days to allow for sufficient growth and production of secondary metabolites.[3]

Extraction of Crude Metabolites

Following the fermentation period, the fungal broth and mycelium are processed to extract the secondary metabolites.

  • Solvent Extraction: The entire culture broth is extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).[3] This process partitions the organic compounds, including this compound, from the aqueous culture medium.

  • Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude gum or extract.[3]

Chromatographic Purification

The crude extract, containing a mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether (PE) and ethyl acetate (EtOAc), with the polarity being increased by adjusting the ratio of the two solvents.[3]

  • Sephadex LH-20 Chromatography: Fractions containing this compound may be further purified using a Sephadex LH-20 column, often with a solvent system like a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH), to separate compounds based on their size.[3]

  • Preparative Thin-Layer Chromatography (TLC): Final purification is often achieved using preparative TLC on silica gel plates with a suitable solvent system, such as a mixture of chloroform and ethyl acetate.[3]

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic methods. The following table summarizes the key ¹³C NMR data for the compound.

PositionChemical Shift (δC) in ppm
1170.8
2134.5
3143.2
433.8
529.5
677.2
7128.4
8128.4
9127.5
10130.2
11127.5
12128.4
13128.4
1421.2
1521.2
(Data sourced from SpectraBase)[7]

Visualizations

Experimental Workflow for the Isolation of this compound

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Aspergillus versicolor.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus versicolor Culture B Inoculation in PDB Medium A->B C Static Incubation (30 days, 25°C) B->C D Extraction with Ethyl Acetate C->D Transfer of Culture Broth E Concentration under Reduced Pressure D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G Loading onto Column H Sephadex LH-20 Chromatography G->H I Preparative TLC H->I J Isolated this compound I->J

Caption: Workflow for the isolation of this compound.

Logical Relationship of this compound

This diagram shows the relationship between the natural source of this compound, the isolated compound, and its reported biological activity.

G Source Aspergillus versicolor (Natural Source) Compound This compound (Isolated Butyrolactone) Source->Compound yields Activity Antiviral Activity (e.g., against Tobacco Mosaic Virus) Compound->Activity exhibits

Caption: Source, compound, and activity relationship.

References

In-depth Technical Guide to the Spectroscopic Data of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the revised structure of Versicolactone B, a butyrolactone natural product. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction

This compound is a member of the butyrolactone family of secondary metabolites, which are produced by various fungi, including species of Aspergillus. Initially isolated and characterized, the structure of this compound, along with its counterpart Versicolactone A, was later revised based on total synthesis and detailed spectroscopic analysis. This guide focuses on the spectroscopic data of the correctly assigned structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the revised structure of this compound. This data is essential for the unambiguous identification and characterization of the compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Nuclear Magnetic Resonance) Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.05d1.8
45.89d1.8
64.27ddd5.3, 5.3, 9.4
73.57'dq' like5.4, 6.3
81.06d6.3

Data sourced from Wang, L., & Zhu, W. (2013). Versicolactones A and B: total synthesis and structure revision. Tetrahedron Letters, 54(49), 6729–6731.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1170.8
2155.6
398.2
4117.3
5116.2
671.2
769.6
819.6

Data sourced from Wang, L., & Zhu, W. (2013). Versicolactones A and B: total synthesis and structure revision. Tetrahedron Letters, 54(49), 6729–6731.

Mass Spectrometry (MS) Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

Ionm/z [M+Na]⁺
Calculated179.0684
Found179.0681
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400
C=O (lactone)~1750
C=C (alkene)~1650

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Aspergillus versicolor
  • Fungal Cultivation : Aspergillus versicolor is cultured on a suitable solid medium (e.g., rice or potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) to promote the production of secondary metabolites.

  • Extraction : The fungal culture (mycelium and/or broth) is extracted exhaustively with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Column Chromatography : The extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

    • Preparative Thin-Layer Chromatography (pTLC) : Fractions containing this compound are further purified using pTLC with a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using reversed-phase HPLC with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.

Spectroscopic Analysis
  • Sample Preparation : A small amount (typically 1-5 mg) of purified this compound is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition : ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR : Standard parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled sequence is used with a spectral width of 0-220 ppm. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation : A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Data is typically acquired in positive ion mode to observe the [M+Na]⁺ adduct.

  • Sample Preparation : A small amount of purified this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

experimental_workflow cluster_isolation Isolation Fungal_Culture Aspergillus versicolor Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude Extract Column_Chromatography Column Chromatography Extraction->Column_Chromatography Fractions HPLC HPLC Purification Column_Chromatography->HPLC Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS Mass Spectrometry (HRESIMS) HPLC->MS IR Infrared Spectroscopy (FT-IR) HPLC->IR

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

An In-depth Technical Guide to the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Molecular Formula Determination of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in determining the molecular formula of Versicolactone B, a sesquiterpene isolated from fungi, using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique is fundamental in the structural elucidation of novel natural products, offering high accuracy and sensitivity.

Introduction to this compound and HRESIMS

This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Accurate determination of its molecular formula is the foundational step in its structural characterization and subsequent investigation for drug development. HRESIMS is the analytical method of choice for this purpose, as it provides the exact mass of a molecule with a high degree of precision, typically within a few parts per million (ppm). This precision allows for the unambiguous assignment of a molecular formula from a list of possibilities.

Experimental Protocol: HRESIMS Analysis of this compound

This section details a generalized yet comprehensive protocol for the HRESIMS analysis of a purified sample of this compound. The methodology is based on established procedures for the analysis of fungal secondary metabolites.[1][2][3]

2.1. Sample Preparation

  • Isolation and Purification: this compound is first isolated from the source organism (e.g., Aspergillus versicolor) through a series of chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity.

  • Sample Solution: A stock solution of the purified this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol (MeOH) or acetonitrile (ACN).

  • Working Solution: The stock solution is further diluted with the mobile phase solvent to a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.

2.2. Instrumentation and Parameters

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is utilized.

  • Instrument: Thermo Scientific LTQ Orbitrap XL Mass Spectrometer or equivalent.

  • Ionization Mode: ESI, operated in both positive and negative ion modes to ensure comprehensive data acquisition.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be analyzed via Ultra-Performance Liquid Chromatography (UPLC) coupled to the mass spectrometer.[1][2]

  • Mass Range: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

  • Resolution: The mass analyzer is set to a high resolution, typically >60,000, to enable accurate mass measurements.

2.3. ESI Source Conditions

The following are typical source conditions, which should be optimized for the specific instrument and compound:

ParameterPositive Ion ModeNegative Ion Mode
Capillary Temperature 275 °C275 °C
Source Voltage 4.5 kV3.5 kV
Capillary Voltage 20 V-42 V
Tube Lens Voltage 95 V-110 V

Data Presentation: Molecular Formula Determination

The primary goal of the HRESIMS analysis is to obtain a high-resolution mass spectrum of this compound. The molecular formula is then determined by comparing the measured monoisotopic mass with the theoretical masses of candidate formulas. The molecular formula of this compound is C15H20O3.[4]

Table 1: HRESIMS Data for this compound

ParameterValue
Molecular Formula C15H20O3
Observed Adduct (Positive Mode) [M+H]+
Theoretical Monoisotopic Mass 248.1412 Da
Calculated Mass of Adduct 249.1485 Da
Measured Mass of Adduct 249.1482 Da
Mass Error -1.2 ppm

Note: The measured mass and mass error are representative values and demonstrate the typical accuracy of HRESIMS.

Visualization of Workflows and Logical Relationships

4.1. Experimental Workflow for Natural Product Discovery

The following diagram illustrates the general workflow from the fungal culture to the identification of a bioactive compound like this compound.

Natural_Product_Workflow cluster_0 Biological Source cluster_1 Extraction & Isolation cluster_2 Structure Elucidation Fungal_Culture Fungal Culture (e.g., Aspergillus versicolor) Extraction Solvent Extraction Fungal_Culture->Extraction Process Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound HRESIMS HRESIMS Analysis Pure_Compound->HRESIMS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Formula Molecular Formula (C15H20O3) HRESIMS->Formula Structure Final Structure NMR->Structure Formula->Structure

Figure 1. General experimental workflow for the isolation and structural elucidation of this compound.

4.2. Logic of Molecular Formula Determination via HRESIMS

This diagram outlines the logical steps involved in deriving a molecular formula from the raw data generated by a high-resolution mass spectrometer.

HRESIMS_Logic Acquire_Spectrum Acquire High-Resolution Mass Spectrum Identify_Ion Identify Monoisotopic Peak of [M+H]+ Adduct Acquire_Spectrum->Identify_Ion Measure_Mass Measure Exact m/z (e.g., 249.1482) Identify_Ion->Measure_Mass Calculate_Neutral Calculate Neutral Mass (m/z - mass of H+) Measure_Mass->Calculate_Neutral Generate_Candidates Generate Candidate Formulas within Mass Tolerance (e.g., 5 ppm) Calculate_Neutral->Generate_Candidates Filter_Candidates Filter Candidates using Isotopic Pattern & Heuristics Generate_Candidates->Filter_Candidates Confirm_Formula Confirm Molecular Formula C15H20O3 Filter_Candidates->Confirm_Formula

Figure 2. Logical process for determining a molecular formula from HRESIMS data.

Conclusion

High-Resolution Electrospray Ionization Mass Spectrometry is an indispensable tool in natural product chemistry. The detailed protocol and logical workflows presented in this guide outline a robust methodology for the accurate determination of the molecular formula of this compound. This crucial first step paves the way for complete structural elucidation and the exploration of its therapeutic potential. The high accuracy of HRESIMS, combined with other spectroscopic data, provides a high level of confidence in the assigned structure, which is paramount for drug discovery and development professionals.

References

The Biosynthesis of Butyrolactones in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Aspergillus is a prolific producer of a diverse array of secondary metabolites, many of which possess significant biological activities with potential applications in medicine and agriculture. Among these are the γ-butyrolactones, a class of compounds characterized by a five-membered lactone ring. Butyrolactones from Aspergillus species, such as butyrolactone I from Aspergillus terreus, have garnered considerable interest due to their cytotoxic, anti-inflammatory, and potential quorum-sensing activities.[1][2] Understanding the intricate biosynthetic pathways and regulatory networks governing the production of these molecules is crucial for their targeted discovery, characterization, and metabolic engineering for enhanced production of desired compounds.

This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of butyrolactones in Aspergillus. It covers the proposed biosynthetic pathway, the key enzymes likely involved, the complex regulatory and signaling networks that control their production, quantitative data on their synthesis, and detailed experimental protocols for their study.

Proposed Biosynthetic Pathway of Butyrolactones in Aspergillus

The biosynthesis of γ-butyrolactones in Aspergillus is a complex process that is thought to originate from amino acid precursors and involve a series of enzymatic modifications. While a complete, experimentally verified pathway for a specific butyrolactone in Aspergillus remains to be fully elucidated, a proposed pathway can be constructed based on characterized intermediates and the identification of putative biosynthetic gene clusters. The core of this pathway is believed to be the formation of a γ-aromatic butenolide scaffold, which is subsequently modified by a series of tailoring enzymes.

A key discovery in understanding this pathway is the likely involvement of a non-ribosomal peptide synthetase (NRPS)-like enzyme in the formation of the butyrolactone core.[3] These large, multidomain enzymes are well-known for their role in the biosynthesis of a wide range of secondary metabolites. In the case of butyrolactones, an NRPS-like enzyme is hypothesized to catalyze the condensation of two aromatic amino acid-derived precursors to form the initial γ-aromatic butenolide structure.

The subsequent steps in the pathway are believed to involve a series of tailoring reactions that modify this core structure to generate the diverse array of butyrolactone derivatives observed in Aspergillus. These modifications can include:

  • Methylation: The addition of methyl groups, often from S-adenosyl methionine (SAM), to various positions on the butyrolactone scaffold.

  • Prenylation: The attachment of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the aromatic rings.

  • Epoxidation: The formation of an epoxide ring on the prenyl side chain.

  • Hydroxylation and other oxidative modifications: The introduction of hydroxyl groups and other oxidative changes, likely catalyzed by cytochrome P450 monooxygenases.

While the specific enzymes responsible for each of these steps within a dedicated butyrolactone biosynthetic gene cluster in Aspergillus have not yet been definitively characterized, their activities are inferred from the structures of the isolated butyrolactone derivatives.

Butyrolactone Biosynthesis Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions Amino_Acid_Precursors Aromatic Amino Acids (e.g., Tyrosine, Phenylalanine) NRPS_like_enzyme NRPS-like Enzyme Amino_Acid_Precursors->NRPS_like_enzyme Condensation Butenolide_Core γ-Aromatic Butenolide Core NRPS_like_enzyme->Butenolide_Core Methyltransferase Methyltransferase(s) Butenolide_Core->Methyltransferase Prenyltransferase Prenyltransferase(s) Butenolide_Core->Prenyltransferase Diverse_Butyrolactones Diverse Butyrolactones (e.g., Butyrolactone I) Methyltransferase->Diverse_Butyrolactones Epoxidase Epoxidase(s) Prenyltransferase->Epoxidase Other_Tailoring_Enzymes Other Tailoring Enzymes (e.g., P450s) Epoxidase->Other_Tailoring_Enzymes Other_Tailoring_Enzymes->Diverse_Butyrolactones

Proposed biosynthetic pathway for butyrolactones in Aspergillus.

Regulatory and Signaling Networks

The production of butyrolactones, like many other secondary metabolites in Aspergillus, is tightly regulated by a complex interplay of genetic and environmental factors. This regulation occurs at multiple levels, from the expression of the biosynthetic gene clusters to the activity of the enzymes themselves.

Global Regulators of Secondary Metabolism

Several global transcriptional regulators are known to play a key role in controlling secondary metabolism in Aspergillus, and it is highly probable that they influence the biosynthesis of butyrolactones. These include:

  • LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that is thought to remodel chromatin structure, thereby activating the expression of silent biosynthetic gene clusters.[4]

  • The Velvet Complex: This complex, composed of proteins such as VeA and VelB, integrates light signals to regulate both fungal development and secondary metabolism.[4][5] The Velvet complex often works in concert with LaeA to control the expression of biosynthetic gene clusters.

Signaling Pathways

The production of secondary metabolites is often triggered by specific environmental cues, which are transduced through intracellular signaling pathways. In Aspergillus, several key signaling pathways are known to influence secondary metabolism:

  • G-protein Mediated Signaling: G-protein coupled receptors (GPCRs) on the cell surface can sense external signals and activate downstream signaling cascades, such as the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathways.[6] These pathways can, in turn, regulate the expression of transcription factors that control secondary metabolite biosynthesis.

  • Quorum Sensing: There is evidence to suggest that butyrolactone I may act as a quorum-sensing molecule in A. terreus, meaning its production is regulated by cell density.[7][8] At a certain population threshold, the accumulation of butyrolactone I could trigger a positive feedback loop, leading to increased production of itself and other secondary metabolites.[9][10] This suggests a sophisticated mechanism of chemical communication that allows the fungal population to coordinate its metabolic activities.

Regulatory and Signaling Network cluster_signals Environmental Signals cluster_signaling Signaling Pathways cluster_regulation Global Regulators cluster_output Output Light Light Velvet_Complex Velvet Complex (VeA, VelB) Light->Velvet_Complex Nutrient_Limitation Nutrient_Limitation GPCR GPCRs Nutrient_Limitation->GPCR Cell_Density Cell_Density Cell_Density->GPCR Quorum Sensing G_Protein G-Proteins GPCR->G_Protein MAPK_PKA MAPK / PKA Pathways G_Protein->MAPK_PKA MAPK_PKA->Velvet_Complex LaeA LaeA MAPK_PKA->LaeA Butyrolactone_BGC Butyrolactone Biosynthetic Gene Cluster Velvet_Complex->Butyrolactone_BGC LaeA->Butyrolactone_BGC Butyrolactone_Biosynthesis Butyrolactone Biosynthesis Butyrolactone_BGC->Butyrolactone_Biosynthesis

Regulatory and signaling networks controlling butyrolactone biosynthesis.

Quantitative Data on Butyrolactone Production

Quantitative analysis of butyrolactone production is essential for understanding the dynamics of its biosynthesis and for developing strategies for yield improvement. The following table summarizes the time-course production of butyrolactone I in submerged cultures of Aspergillus terreus.[8]

Time (hours)Intracellular Butyrolactone I (µg/g wet weight)Extracellular Butyrolactone I (µg/mL)
24~10~0.5
48~25~1.5
96~30~0.8
120~35~0.6
144~40~0.5
216~45~0.4

Data are approximate values derived from graphical representations in the cited literature.[8]

The data indicate that butyrolactone I production is growth-phase dependent, with a peak in extracellular concentration occurring around 48 hours post-inoculation.[7][8] Interestingly, the intracellular concentration continues to rise throughout the fermentation, suggesting a potential storage or regulatory role for the compound within the mycelia.

Furthermore, studies have shown that the addition of exogenous butyrolactone I to A. terreus cultures can lead to a significant increase in its own production, supporting the hypothesis of a quorum-sensing-like autoinduction mechanism.[8][9] For instance, supplementing cultures with 100 nM butyrolactone I resulted in up to a two-fold increase in its production.[7][8]

Experimental Protocols

The study of butyrolactone biosynthesis in Aspergillus requires a combination of molecular biology, analytical chemistry, and bioinformatics techniques. The following are detailed methodologies for key experiments.

Quantification of Butyrolactone I by HPLC-MS/MS

This protocol is adapted from a study on Aspergillus terreus.[8]

a. Sample Preparation (from submerged culture):

  • Withdraw 1 mL of culture broth at desired time points.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the mycelia from the supernatant.

  • To the supernatant (extracellular fraction), add an equal volume of methanol.

  • To the mycelial pellet (intracellular fraction), add 1 mL of methanol.

  • Homogenize the mycelial suspension using a bead beater or similar disruption method.

  • Centrifuge the homogenized mycelia at 15,000 x g for 10 minutes at 4°C.

  • Collect the methanolic supernatant.

  • Filter both the extracellular and intracellular extracts through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

b. HPLC-MS/MS Conditions:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Linear gradient to 10% B

    • 21-25 min: Hold at 10% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MS/MS Parameters for Butyrolactone I (m/z 425.2):

    • Precursor Ion: 425.2

    • Product Ions for Quantification: 307.1, 331.1, 363.2, 393.2

Heterologous Expression of a Putative Butyrolactone Biosynthetic Gene Cluster

This protocol provides a general workflow for expressing a candidate gene cluster in a heterologous host like Aspergillus nidulans or Aspergillus oryzae.[11][12][13]

a. Gene Cluster Identification:

  • Identify a putative butyrolactone biosynthetic gene cluster in the genome of the producing Aspergillus species using bioinformatics tools like antiSMASH. Look for a cluster containing an NRPS-like gene along with genes encoding potential tailoring enzymes (methyltransferases, prenyltransferases, P450s, etc.).

b. Vector Construction:

  • Amplify the entire gene cluster or individual genes from the genomic DNA of the producing strain using high-fidelity DNA polymerase.

  • Clone the amplified DNA fragments into suitable Aspergillus expression vectors. These vectors typically contain a fungal-specific promoter (e.g., gpdA for constitutive expression or alcA for inducible expression), a terminator sequence, and a selectable marker (e.g., pyrG, argB, or a drug resistance gene). For large clusters, multiple vectors or techniques like yeast-based homologous recombination for assembling the entire cluster into a single vector may be necessary.

c. Aspergillus Transformation:

  • Prepare protoplasts from the heterologous host strain (e.g., A. nidulans or A. oryzae). This involves enzymatic digestion of the fungal cell wall.

  • Transform the protoplasts with the constructed expression vector(s) using a polyethylene glycol (PEG)-mediated method.

  • Plate the transformed protoplasts on selective regeneration medium to isolate successful transformants.

d. Analysis of Transformants:

  • Grow the transformants in a suitable liquid or solid medium. If using an inducible promoter, add the inducer (e.g., ethanol for the alcA promoter) to the medium.

  • Extract the secondary metabolites from the culture broth and mycelia as described in the quantification protocol.

  • Analyze the extracts by HPLC-MS/MS to look for the production of new compounds corresponding to the expected butyrolactones.

  • If new compounds are detected, purify them using chromatographic techniques and elucidate their structures using NMR spectroscopy and high-resolution mass spectrometry.

Experimental Workflow cluster_quantification Butyrolactone Quantification cluster_heterologous Heterologous Expression Culture Aspergillus Culture Extraction Metabolite Extraction (Methanol) Culture->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Butyrolactones Analysis->Quantification Gene_Cluster_ID Identify Putative Butyrolactone BGC Vector_Construction Construct Expression Vector(s) Gene_Cluster_ID->Vector_Construction Transformation Transform Heterologous Aspergillus Host Vector_Construction->Transformation Expression_Analysis Analyze Transformants for New Metabolites Transformation->Expression_Analysis

Experimental workflows for studying butyrolactone biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of butyrolactones in Aspergillus is a fascinating and complex area of fungal secondary metabolism. While significant progress has been made in proposing a general biosynthetic pathway and understanding the global regulatory networks, many details remain to be uncovered. The identification and characterization of the complete biosynthetic gene clusters for various butyrolactones, including the specific roles of the tailoring enzymes, are critical next steps. This will likely be achieved through a combination of genome mining, heterologous expression, and gene knockout studies.

Further investigation into the specific signaling pathways that trigger butyrolactone production will provide valuable insights into the environmental cues and molecular mechanisms that govern their biosynthesis. A deeper understanding of these pathways could pave the way for the development of strategies to induce the production of novel butyrolactones from silent gene clusters.

The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the biosynthesis of these intriguing molecules. By unraveling the complexities of butyrolactone biosynthesis, we can unlock the potential of Aspergillus as a source of novel and valuable bioactive compounds for the pharmaceutical and agrochemical industries.

References

Preliminary Biological Screening of Versicolactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Versicolactone B, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor. Due to the limited publicly available data specifically for this compound, this document summarizes the known biological activities of closely related versicolactones and other butyrolactones derived from the same fungal species. This information serves as a foundational resource for researchers investigating the therapeutic potential of this compound.

Overview of Biological Activities

Preliminary screenings of butyrolactones from Aspergillus versicolor have revealed a range of biological activities, suggesting potential therapeutic applications. These activities primarily include antiviral, cytotoxic, and anti-inflammatory effects. Several studies have isolated and characterized various butyrolactones, including Versicolactones A-D, and have subjected them to initial biological evaluation.[1][2][3]

Antiviral Activity

Several butyrolactones isolated from Aspergillus versicolor have demonstrated notable antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[3][4]

Quantitative Data: Anti-TMV Activity
CompoundConcentrationInhibition Rate (%)Positive Control (Ningnanmycin)Reference
Versicolactone A20 µM46.430.8%[3]
Butyrolactone Compound 820 µM35.430.8%[3]
Aspernolide CNot SpecifiedIC50: 64.2 µMNot Specified[2]
Aspernolide DNot SpecifiedIC50: 88.6 µMNot Specified[2]
Experimental Protocol: Anti-TMV Assay

The anti-TMV activity is typically evaluated using a leaf-disc method.

Methodology:

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.

  • Compound Application: Leaf discs are punched out from the inoculated leaves and floated on a solution containing the test compound at a specific concentration. A known antiviral agent, such as Ningnanmycin, is used as a positive control, and a solvent control is also included.

  • Incubation: The leaf discs are incubated under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period.

  • Lesion Counting: The number of local lesions on each leaf disc is counted.

  • Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] x 100

Workflow for Anti-TMV Screening

G cluster_0 Preparation cluster_1 Inoculation & Treatment cluster_2 Incubation & Analysis A Prepare TMV Suspension C Mechanically Inoculate Leaves with TMV A->C B Grow Host Plants (e.g., Nicotiana tabacum) B->C D Punch Leaf Discs C->D E Treat Discs with This compound D->E F Positive Control (Ningnanmycin) D->F G Solvent Control D->G H Incubate under Controlled Conditions E->H F->H G->H I Count Local Lesions H->I J Calculate Inhibition Rate I->J

Workflow for the Anti-Tobacco Mosaic Virus (TMV) assay.

Cytotoxic Activity

Versicolactones and related compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. This suggests their potential as anticancer agents.[1][3]

Quantitative Data: In Vitro Cytotoxicity (IC50 values)
CompoundCell LineIC50 (µM)Reference
Versicolactone AA549 (Lung Cancer)3.2[3]
Versicolactone AMCF-7 (Breast Cancer)2.5[3]
Aspernolide MKB (Oral Cancer)1.2[1]
Aspernolide MSK-MEL (Melanoma)0.9[1]
Aspernolide MBT-549 (Breast Cancer)0.1[1]
Aspernolide MSKOV-3 (Ovarian Cancer)0.8[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Logical Flow of Cytotoxicity Assessment

G A Cancer Cell Lines (e.g., A549, MCF-7) B Treatment with This compound (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate Cell Viability (%) E->F G Determine IC50 Value F->G

Logical flow for determining the in vitro cytotoxicity of a compound.

Anti-inflammatory Activity

While direct evidence for this compound's anti-inflammatory activity is pending, related butyrolactones have shown promise in modulating inflammatory pathways.[5][6][7] The primary mechanism of action for the anti-inflammatory effects of many lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8]

Signaling Pathway: NF-κB Inhibition by Butyrolactones

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Butyrolactone Butyrolactone (e.g., this compound) Butyrolactone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->ProInflammatory Induces

Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The preliminary biological screening data for versicolactones and related butyrolactones from Aspergillus versicolor indicate a promising pharmacological profile, particularly in the areas of antiviral and cytotoxic activities. The potential for anti-inflammatory effects also warrants further investigation.

Future research on this compound should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In-depth Screening: Performing a broader range of assays to elucidate its full spectrum of biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of this compound as a lead compound for drug discovery.

References

The Anti-Tobamovirus Potential of Versicolactone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tobacco mosaic virus (TMV) activity of Versicolactone B, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor. This document synthesizes the available quantitative data, details relevant experimental methodologies, and illustrates key conceptual frameworks to support further research and development in the field of novel antiviral agents for agriculture.

Quantitative Anti-TMV Activity of this compound

This compound has demonstrated moderate inhibitory effects against the tobacco mosaic virus. The following table summarizes the key quantitative data from in-vitro and in-vivo assays.

CompoundIn Vitro Inhibition Rate (at 20 µM)In Vitro IC50 (µM)In Vivo Protective Effect (Inhibition Rate at 20 µM)Reference
This compound18.6% ± 2.488.615.6% ± 2.2[1]
Ningnanmycin (Positive Control)30.5% ± 2.852.428.6% ± 3.2[1]

Experimental Protocols

The following sections detail the standard methodologies employed for evaluating the anti-TMV activity of compounds like this compound.

Virus Purification

Tobacco mosaic virus (TMV) is typically propagated in a systemic host plant, such as Nicotiana tabacum cv. Samsun.

  • Inoculation: The leaves of 6-8 week old tobacco plants are mechanically inoculated with a purified TMV suspension (e.g., 0.1 mg/mL in phosphate buffer). The inoculation is performed by gently rubbing the leaf surface, which has been dusted with a fine abrasive like carborundum.

  • Incubation: Plants are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 2-3 weeks to allow for systemic virus accumulation.

  • Extraction: Symptomatic leaves are harvested and homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.2) at a 1:2 (w/v) ratio. The homogenate is filtered through cheesecloth.

  • Clarification: The filtrate is clarified by adding an equal volume of a mixture of chloroform and n-butanol (1:1, v/v) and stirring for 20 minutes. The mixture is then centrifuged at a low speed (e.g., 8,000 x g for 15 minutes) to separate the phases.

  • Precipitation: The virus in the aqueous supernatant is precipitated by adding polyethylene glycol (PEG) 6000 to a final concentration of 8% (w/v) and NaCl to 0.2 M. The mixture is stirred at 4°C for 2 hours and then centrifuged (e.g., 12,000 x g for 20 minutes).

  • Resuspension and Further Purification: The pellet containing the virus is resuspended in a small volume of phosphate buffer. This suspension is then subjected to differential centrifugation (low-speed centrifugation to remove debris, followed by high-speed ultracentrifugation to pellet the virus) to further purify the viral particles. The final pellet is resuspended in buffer, and the concentration is determined spectrophotometrically (A260/A280 ratio of ~1.2).

In Vitro Anti-TMV Assay (Leaf-Disc Method)

This assay evaluates the direct effect of a compound on the virus particles.

  • Preparation of Leaf Discs: Leaf discs (e.g., 1 cm in diameter) are punched from the leaves of a local lesion host plant, such as Nicotiana glutinosa.

  • Incubation: The leaf discs are floated on a solution of the test compound at various concentrations for 12 hours. A solution without the compound serves as a negative control, and a known antiviral agent (e.g., Ningnanmycin) is used as a positive control.

  • Inoculation: After incubation, the leaf discs are transferred to a fresh plate and inoculated with a purified TMV suspension (e.g., 50 µg/mL).

  • Incubation and Lesion Counting: The inoculated leaf discs are incubated under controlled conditions (e.g., 25°C, continuous light) for 48-72 hours to allow for the development of local lesions. The number of lesions on each disc is then counted.

  • Calculation of Inhibition Rate: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions in the negative control group, and T is the average number of lesions in the treated group.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from a dose-response curve of the compound's inhibition rates at different concentrations.

In Vivo Protective Effect Assay (Half-Leaf Method)

This assay assesses the ability of a compound to protect the plant from viral infection.

  • Plant Preparation: A local lesion host plant (Nicotiana glutinosa) with well-developed leaves is used.

  • Compound Application: The left side of each leaf is gently rubbed with a solution of the test compound at a specific concentration. The right side of the same leaf is treated with a control solution (e.g., the solvent used to dissolve the compound).

  • Inoculation: After a set period (e.g., 24 hours), the entire leaf is mechanically inoculated with a TMV suspension.

  • Incubation and Lesion Counting: The plant is incubated for 3-4 days to allow for lesion development. The number of local lesions on both the treated and control halves of the leaves are counted.

  • Calculation of Protective Effect: The protective effect (inhibition rate) is calculated as: Protective Effect (%) = [(R - L) / R] x 100 Where R is the average number of lesions on the control half of the leaves, and L is the average number of lesions on the treated half.

Visualizing Methodologies and Potential Mechanisms

Experimental Workflow for Anti-TMV Compound Screening

The following diagram illustrates a typical workflow for screening and evaluating potential anti-TMV compounds like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Assays cluster_3 Data Analysis Isolation Isolation & Purification of this compound Characterization Structural Characterization Isolation->Characterization LeafDisc Leaf-Disc Assay Characterization->LeafDisc HalfLeaf Half-Leaf Assay (Protective Effect) Characterization->HalfLeaf IC50_vitro IC50 Determination LeafDisc->IC50_vitro Data Inhibition Rate Calculation IC50_vitro->Data HalfLeaf->Data Comparison Comparison with Positive Control Data->Comparison

Workflow for Anti-TMV Compound Screening.
Generalized Plant Defense Signaling Pathway Against Viruses

The specific signaling pathway by which this compound exerts its anti-TMV activity has not yet been elucidated. However, a common and well-studied pathway in plant defense against viruses is the Salicylic Acid (SA) signaling pathway, which often leads to Systemic Acquired Resistance (SAR). The following diagram provides a generalized representation of this pathway. It is important to note that this is an illustrative model and may not represent the specific mechanism of this compound.

G TMV TMV Infection Recognition Pathogen Recognition (e.g., by R proteins) TMV->Recognition SA_synthesis Salicylic Acid (SA) Biosynthesis Recognition->SA_synthesis SA_accumulation SA Accumulation SA_synthesis->SA_accumulation NPR1 NPR1 Activation SA_accumulation->NPR1 PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Antiviral_state Establishment of Antiviral State SAR->Antiviral_state

Generalized Salicylic Acid Signaling Pathway in Plant Antiviral Defense.

Concluding Remarks and Future Directions

This compound presents a promising natural compound with demonstrated anti-TMV activity. The data, while indicating moderate efficacy compared to some synthetic controls, warrants further investigation. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular target of this compound within the TMV replication cycle or the host plant's defense pathways is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent antiviral agents.

  • Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of plant viruses.

  • Formulation and Delivery: Developing effective formulations to enhance the stability and bioavailability of this compound for agricultural applications.

This technical guide provides a foundational understanding of the anti-TMV properties of this compound, offering valuable insights for researchers dedicated to the discovery and development of novel plant protection agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Versicolactone B, a sesquiterpenoid lactone first isolated from the traditional medicinal herb Viola yedoensis, has emerged as a compound of significant interest in the field of natural product chemistry and drug discovery.[1] This technical guide provides a comprehensive literature review of this compound and its related compounds, with a focus on its chemical synthesis, biological activities, and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of its molecular interactions.

Chemical Properties and Synthesis

This compound belongs to the germacrane class of sesquiterpenoids, characterized by a ten-membered carbon ring. Its structure has been elucidated through extensive spectroscopic analysis, and its absolute configuration has been determined using a modified Mosher's method.[1]

Total Synthesis of this compound

The total synthesis of this compound and its stereoisomers has been achieved, providing a means to produce the compound for further biological evaluation and structure-activity relationship studies. A key strategy in the synthesis involves the stereoselective construction of the ten-membered ring and the lactone moiety.

Experimental Protocol: Total Synthesis of Versicolactones A and B (Adapted from Wang & Zhu, 2013)

A detailed, step-by-step synthetic protocol is crucial for the replication and advancement of research. While a complete, exhaustive protocol is beyond the scope of this guide, the following outlines the key synthetic steps as reported in the literature. For precise reagent quantities, reaction conditions, and purification methods, direct consultation of the primary literature is recommended.

  • Step 1: Preparation of Key Intermediates: The synthesis commences with the preparation of key chiral intermediates, often derived from commercially available starting materials like dimethyl tartrate. This typically involves a series of protection, oxidation, and reduction steps to yield the desired stereochemistry.

  • Step 2: Carbon Chain Elongation: The carbon backbone is then extended using various coupling reactions, such as Wittig-type olefination, to introduce the necessary carbon atoms for the sesquiterpenoid skeleton.

  • Step 3: Macrolactonization: A critical step is the formation of the ten-membered germacrane ring, which can be achieved through intramolecular cyclization reactions.

  • Step 4: Lactone Ring Formation: The characteristic γ-butyrolactone ring is constructed, often in the final stages of the synthesis.

  • Step 5: Deprotection and Purification: Finally, any protecting groups are removed, and the final product, this compound, is purified using chromatographic techniques.

Biological Activities and Quantitative Data

This compound and its related compounds have been shown to exhibit a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison and analysis.

CompoundBiological ActivityAssayTarget/Cell LineIC50 / InhibitionReference
This compound Anti-complement (Classical Pathway)CH50-0.14 - 0.37 mg/mL[1]
Anti-complement (Alternative Pathway)AP50-0.32 - 0.54 mg/mL[1]
Versicolactone A Anti-Tobacco Mosaic Virus--46.4% inhibition
Cytotoxicity-A549 (Lung carcinoma)3.2 µM
Cytotoxicity-MCF7 (Breast cancer)2.5 µM
Aspernolide C Anti-Tobacco Mosaic Virus--IC50: 64.2 µM
Aspernolide D Anti-Tobacco Mosaic Virus--IC50: 88.6 µM
Butyrolactone I Anti-inflammatory-LPS-induced IPEC-J2 cellsDose-dependent
Butyrolactone VI Antimicrobial-Candida albicans-

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent.

Anti-Complement Activity

This compound has been demonstrated to inhibit both the classical and alternative pathways of the complement system, a key component of the innate immune response.[1] Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases, making its inhibitors promising therapeutic candidates.

A preliminary mechanism study using complement-depleted sera has shown that this compound acts on components C1q, C3, and C9 of the complement cascade.[1] This suggests a multi-target inhibition mechanism.

Experimental Protocol: Hemolytic Complement Activity Assay (CH50 and AP50)

The anti-complement activity of this compound is quantified using hemolytic assays (CH50 for the classical pathway and AP50 for the alternative pathway). The following is a generalized protocol:

  • 1. Preparation of Sensitized Erythrocytes: For the CH50 assay, sheep red blood cells (SRBCs) are sensitized by incubation with a sub-agglutinating dilution of rabbit anti-SRBC antibody (hemolysin). For the AP50 assay, unsensitized rabbit red blood cells (RRBCs) are used.

  • 2. Serum Incubation: A series of dilutions of the test compound (this compound) are prepared in an appropriate buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+ for CH50; Mg2+-EGTA buffer for AP50). Normal human serum is added as a source of complement.

  • 3. Hemolysis: The sensitized (for CH50) or unsensitized (for AP50) erythrocytes are added to the serum-compound mixture and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • 4. Quantification of Hemolysis: The reaction is stopped, and the intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of cell lysis, is measured spectrophotometrically at 415 nm.

  • 5. Calculation of IC50: The concentration of the compound that produces 50% inhibition of hemolysis (CH50 or AP50) is calculated from the dose-response curve.

Potential Effects on NF-κB and MAPK Signaling Pathways

While direct studies on the effects of this compound on other signaling pathways are limited, many sesquiterpenoid lactones are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. It is plausible that this compound may also exert anti-inflammatory effects through the inhibition of these pathways. Further research, such as proteomic analysis of cells treated with this compound, is needed to elucidate its broader mechanism of action.

Visualizations of Pathways and Workflows

To facilitate a deeper understanding of the experimental and biological processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow_isolation start Viola yedoensis plant material extraction Extraction with organic solvent start->extraction partition Solvent-solvent partitioning extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

Caption: Isolation workflow for this compound.

complement_inhibition_pathway cluster_classical Classical Pathway cluster_alternative Alternative Pathway C1q C1q C4_C2 C4, C2 C1q->C4_C2 C3_convertase_CP C3 Convertase (C4b2a) C4_C2->C3_convertase_CP C3_CP C3 C3_convertase_CP->C3_CP C5 C5 C3_CP->C5 C3_hydrolysis C3(H2O) FactorB_D Factor B, Factor D C3_hydrolysis->FactorB_D C3_convertase_AP C3 Convertase (C3bBb) FactorB_D->C3_convertase_AP C3_AP C3 C3_convertase_AP->C3_AP C3_AP->C5 MAC Membrane Attack Complex (C5b-9) C5->MAC Lysis Cell Lysis MAC->Lysis VersicolactoneB This compound VersicolactoneB->C1q Inhibits VersicolactoneB->C3_CP Inhibits VersicolactoneB->C3_AP Inhibits VersicolactoneB->MAC Inhibits (via C9)

Caption: Mechanism of this compound on the complement pathway.

Conclusion

This compound and its related compounds represent a promising class of natural products with therapeutic potential, particularly in the context of inflammatory diseases due to their potent anti-complement activity. This guide has summarized the current state of knowledge, providing a foundation for future research and development. Further investigation into the detailed molecular mechanisms of action, particularly on key inflammatory signaling pathways, as well as the optimization of synthetic routes, will be crucial for translating the potential of these compounds into clinical applications.

References

physical and chemical properties of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versicolactone B is a sesquiterpene lactone that has been isolated from sources such as the plant Viola yedoensis and the endophytic fungus Aspergillus versicolor.[1] This document provides a detailed overview of the known physical and chemical properties of this compound, its biological activities, and the experimental protocols utilized for its study. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound possesses a distinct set of physical and chemical characteristics that are crucial for its identification, handling, and application in research. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 108885-62-7[1]
Appearance White amorphous powder[2]
Melting Point Not explicitly reported in the searched literature.
Optical Rotation Not explicitly reported in the searched literature.
Solubility Soluble in common organic solvents like chloroform and methanol.[2]

Note: While specific values for melting point and optical rotation were not found in the reviewed literature, the isolation from natural sources and its characterization as a chiral molecule suggest it would exhibit optical activity.

Chemical Structure and Identification

The chemical structure of this compound has been elucidated through various spectroscopic techniques.

Chemical Identifiers:

  • SMILES: C/C1=C/C--INVALID-LINK--=C)--INVALID-LINK--([H])OC2=O[1]

  • InChIKey: XJUHTEFWFCFCBI-PMMOVUOPSA-N

The structure and stereochemistry have been confirmed through methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[1][2]

Biological Activities

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for further investigation.

Anti-Complement Activity

This compound has been reported to exhibit anti-complement activity against both the classical and alternative pathways of the complement system. The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases.

Antiviral Activity

Research has shown that this compound possesses antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[1][2] This activity suggests its potential for development as an antiviral agent.

Other Potential Activities

While direct studies on other activities of this compound are limited, related γ-butyrolactones from Aspergillus versicolor have been shown to possess a broader spectrum of biological effects, including:

  • Antimicrobial activity

  • Anti-leishmanial activity

  • Anti-malarial activity

  • Cytotoxic activity against various cancer cell lines

Furthermore, some of these related compounds have shown binding affinity to human cannabinoid and opioid receptors, suggesting potential neuromodulatory effects.

Experimental Protocols

This section details the general methodologies employed for the isolation, characterization, and biological evaluation of this compound and related compounds.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from a fungal source.

G cluster_0 Fungal Fermentation and Extraction cluster_1 Chromatographic Separation cluster_2 Purification and Identification A Fungal Culture (Aspergillus versicolor) B Solid-State Fermentation A->B C Extraction with Organic Solvent (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Structural Elucidation I->J

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: The endophytic fungus Aspergillus versicolor is cultured on a solid medium (e.g., rice medium) and incubated for a specified period to allow for the production of secondary metabolites.

  • Extraction: The fermented material is extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate its components. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, and by comparison of the data with published values.

Anti-Complement Activity Assay (Hemolytic Assay)

The anti-complement activity of this compound is typically evaluated using a hemolytic assay, which measures the ability of the compound to inhibit the lysis of red blood cells by the complement system.

G cluster_0 Assay Preparation cluster_1 Incubation and Lysis cluster_2 Measurement and Analysis A Sensitized Sheep Red Blood Cells (SRBCs) B Normal Human Serum (Source of Complement) C Test Compound (this compound) D Incubate SRBCs, Serum, and Test Compound E Complement Activation and Cell Lysis D->E F Centrifugation E->F G Measure Hemoglobin Release (Absorbance at 541 nm) F->G H Calculate % Inhibition G->H

Caption: Workflow for the anti-complement hemolytic assay.

Methodology:

  • Preparation of Reagents:

    • Sheep red blood cells (SRBCs) are sensitized by incubation with an anti-SRBC antibody.

    • Normal human serum is used as the source of the complement system.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The sensitized SRBCs, normal human serum, and different concentrations of this compound are incubated together in a microplate.

    • Positive (no inhibitor) and negative (heat-inactivated serum) controls are included.

  • Measurement of Hemolysis:

    • After incubation, the plate is centrifuged to pellet the intact cells.

    • The amount of hemoglobin released into the supernatant, which is proportional to the extent of cell lysis, is measured by reading the absorbance at 541 nm.

  • Data Analysis:

    • The percentage of hemolysis inhibition is calculated for each concentration of this compound relative to the positive control.

    • The IC₅₀ value (the concentration that causes 50% inhibition of hemolysis) is then determined.

Antiviral Assay (Anti-TMV Activity)

The anti-tobacco mosaic virus (TMV) activity of this compound can be assessed using a local lesion assay on a susceptible host plant.

Methodology:

  • Virus Inoculation: The leaves of a susceptible plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a suspension of TMV.

  • Treatment: Immediately after inoculation, the leaves are treated with solutions of this compound at different concentrations. A positive control (e.g., a known antiviral agent like Ningnanmycin) and a negative control (solvent only) are also included.

  • Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for a few days to allow for the development of local lesions.

  • Data Collection and Analysis: The number of local lesions on each leaf is counted. The inhibition rate of this compound is calculated using the formula:

    • Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treated group) / Number of lesions in control group] x 100

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on related butyrolactones, such as Butyrolactone-I, have provided some insights into the potential mechanisms of action for this class of compounds. For instance, Butyrolactone-I has been shown to alleviate inflammatory responses by inhibiting the TLR4/NF-κB and MAPK signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Butyrolactone_I Butyrolactone-I Butyrolactone_I->TLR4 inhibits

Caption: Postulated inhibitory effect of related butyrolactones on the TLR4/NF-κB signaling pathway.

It is important to note that this pathway is for a related compound, and further research is needed to confirm if this compound acts through a similar mechanism.

Conclusion

This compound is a promising natural product with demonstrated anti-complement and antiviral activities. This technical guide has summarized its known physical and chemical properties and provided an overview of the experimental protocols used for its study. Further research is warranted to fully elucidate its pharmacological potential, including the determination of its precise mechanism of action and the exploration of its efficacy in in vivo models. The information presented herein serves as a foundation for future investigations into this intriguing sesquiterpene lactone.

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of Versicolactone B from Aspergillus versicolor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Versicolactone B is a butyrolactone secondary metabolite produced by the endophytic fungus Aspergillus versicolor. Like other butyrolactones isolated from this genus, it holds potential for various biological activities, making its efficient isolation and purification a critical step for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation culture of Aspergillus versicolor. The methodology is based on a combination of solvent extraction and multi-step chromatographic techniques.

Experimental Protocol

This protocol outlines the key stages for isolating this compound, including fungal fermentation, extraction of metabolites, and a multi-step purification process.

1. Fungal Culture and Fermentation:

  • Organism: Aspergillus versicolor. The specific strain can be isolated from various natural sources, such as marine organisms or plants, and identified through morphological and molecular methods (e.g., 18S rRNA gene sequencing)[1].

  • Culture Medium: Solid rice medium is effective for the production of secondary metabolites by Aspergillus versicolor[1][2]. To prepare the medium, add 75 mL of deionized water to 60 g of rice in 1 L Erlenmeyer flasks and autoclave.

  • Inoculation and Incubation: Inoculate the sterilized rice medium with a fresh culture of Aspergillus versicolor. Incubate the flasks under static conditions at 28°C for 30 days[2].

2. Extraction of Crude Metabolites:

  • Following incubation, the fermented rice solid culture is extracted to obtain the crude secondary metabolites.

  • Initial Extraction: The entire solid culture is macerated and extracted exhaustively with ethyl acetate (EtOAc) at room temperature. This process is typically repeated three times to ensure complete extraction of the metabolites[2].

  • Solvent Evaporation: The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification of this compound:

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

  • Step 1: Flash Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Procedure: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. After drying, the adsorbed sample is loaded onto a silica gel column.

    • Mobile Phase: A stepwise gradient of chloroform (CHCl₃) and methanol (MeOH) is used for elution. The polarity of the solvent system is gradually increased to separate the components based on their polarity[3].

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are combined.

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Procedure: The fraction containing the compound of interest from the flash column chromatography is further purified using a Sephadex LH-20 column.

    • Mobile Phase: A common solvent system for this step is a mixture of chloroform and methanol (e.g., 1:1, v/v). This step helps in removing pigments and other impurities based on molecular size.

    • Fraction Monitoring: Fractions are again monitored by TLC to identify those containing the target compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification):

    • System: A preparative HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column is typically used for the separation of such compounds.

    • Mobile Phase: A gradient of methanol and water (containing 0.1% trifluoroacetic acid) is a common mobile phase for separating butyrolactones[2]. The gradient program should be optimized to achieve baseline separation of the target peak.

    • Detection: The elution profile is monitored at a suitable wavelength (e.g., 210 nm or 254 nm) to detect the compound of interest.

    • Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

4. Structure Elucidation: The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS)[4][5].

Data Presentation

Table 1: Summary of a Representative Purification of this compound

Purification StepStationary PhaseMobile Phase/GradientYield (mg)Purity (%)
Crude Extraction-Ethyl Acetate15,000< 5
Flash Column ChromatographySilica Gel (200-300 mesh)Chloroform-Methanol Gradient850 (Fraction 3)~ 40
Sephadex LH-20Sephadex LH-20Chloroform-Methanol (1:1)210~ 75
Preparative HPLCReversed-phase C18Methanol-Water Gradient25> 98

Note: The yield and purity values are hypothetical and representative for a typical isolation process. Actual values may vary depending on the fungal strain, culture conditions, and optimization of the purification steps.

Visualizations

Below is a diagram illustrating the experimental workflow for the isolation and purification of this compound.

experimental_workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Aspergillus versicolor Culture B Solid Rice Medium Fermentation (28°C, 30 days) A->B C Maceration and Extraction (Ethyl Acetate) B->C D Concentration under Reduced Pressure C->D E Crude Extract D->E F Flash Column Chromatography (Silica Gel, CHCl3-MeOH Gradient) E->F G Sephadex LH-20 Chromatography (CHCl3-MeOH) F->G H Preparative HPLC (Reversed-phase C18, MeOH-H2O Gradient) G->H I Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: Workflow for this compound Isolation and Purification.

References

Optimizing Fermentation of Aspergillus versicolor for Versicolactone B Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus versicolor is a filamentous fungus known for producing a diverse array of secondary metabolites with interesting biological activities. Among these are the versicolactones, a group of butyrolactones that have garnered attention for their potential therapeutic applications. Versicolactone B, in particular, is a compound of interest for drug discovery programs. Optimizing its production through fermentation is a critical step in ensuring a consistent and scalable supply for further research and development.

These application notes provide a comprehensive guide to optimizing the fermentation of Aspergillus versicolor for the enhanced production of this compound. The protocols outlined below are based on established methodologies for the cultivation of Aspergillus species and the production of secondary metabolites, offering a solid starting point for process development and yield improvement.

Data Presentation: Fermentation Parameters for Aspergillus Secondary Metabolite Production

While specific quantitative data for this compound production under varying fermentation conditions is not extensively documented in publicly available literature, the following tables summarize typical ranges and optimal conditions for the production of other secondary metabolites from Aspergillus species. These parameters serve as a valuable reference for designing experiments to optimize this compound yield.

Table 1: Media Composition for Aspergillus versicolor Fermentation

ComponentConcentration RangeNotes
Carbon Source
Sucrose30 - 50 g/LA commonly used and effective carbon source.
Glucose20 - 40 g/LReadily metabolized by Aspergillus species.
RiceSolid SubstrateOften used for solid-state fermentation, mimicking natural growth conditions.[1][2]
Nitrogen Source
Yeast Extract5 - 20 g/LProvides a rich source of nitrogen, vitamins, and growth factors.
Peptone5 - 10 g/LA complex nitrogen source that can enhance secondary metabolite production.
Sodium Nitrate2 - 3 g/LA defined nitrogen source for more controlled fermentation conditions.
Minerals
KH2PO41 g/LSource of phosphate.
MgSO4·7H2O0.5 g/LSource of magnesium, essential for enzymatic activity.
FeSO4·7H2O0.01 g/LTrace element important for various metabolic processes.

Table 2: Culture Conditions for Optimal Secondary Metabolite Production

ParameterOptimal RangeNotes
Temperature 25 - 30°CA. versicolor generally grows well in this temperature range.[3][4]
pH 5.0 - 6.5The initial pH of the medium can significantly influence enzyme activity and metabolite production.
Aeration Shaking at 150-200 rpm (submerged) or static with air exchange (solid-state)Adequate oxygen supply is crucial for fungal growth and secondary metabolism.
Incubation Time 7 - 21 daysThe optimal harvest time depends on the specific strain and fermentation conditions.

Experimental Protocols

Protocol 1: Solid-State Fermentation of Aspergillus versicolor on Rice Medium

This protocol is adapted from methods used for the production of other secondary metabolites from A. versicolor and provides a robust system for initial screening and production of this compound.[1][2]

Materials:

  • Aspergillus versicolor strain

  • Rice

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Cotton plugs

  • Autoclave

  • Incubator

Procedure:

  • Substrate Preparation: Weigh 50 g of rice into each 250 mL Erlenmeyer flask. Add 50 mL of distilled water to each flask to achieve a 1:1 (w/v) ratio.

  • Sterilization: Seal the flasks with cotton plugs and aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the rice medium. Allow the flasks to cool to room temperature.

  • Inoculation: Inoculate each flask with a small agar plug (approximately 1 cm²) of a mature Aspergillus versicolor culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Incubation: Incubate the flasks at 28°C in a static incubator for 14-21 days. Ensure good air exchange by slightly loosening the caps or using gas-permeable seals.

  • Harvesting: After the incubation period, the fungal biomass and rice substrate are ready for extraction.

Protocol 2: Submerged Fermentation of Aspergillus versicolor in Potato Dextrose Broth (PDB)

Submerged fermentation allows for more controlled conditions and is often more scalable than solid-state fermentation.

Materials:

  • Aspergillus versicolor strain

  • Potato Dextrose Broth (PDB) powder

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Cotton plugs

  • Shaking incubator

  • Autoclave

Procedure:

  • Media Preparation: Prepare PDB according to the manufacturer's instructions (typically 24 g/L). Dispense 100 mL of the medium into each 250 mL Erlenmeyer flask.

  • Sterilization: Seal the flasks with cotton plugs and aluminum foil. Autoclave at 121°C for 15 minutes. Allow the flasks to cool to room temperature.

  • Inoculation: Inoculate each flask with a spore suspension or a small agar plug of a mature Aspergillus versicolor culture.

  • Incubation: Incubate the flasks at 28°C in a shaking incubator at 180 rpm for 7-14 days.

  • Harvesting: After incubation, separate the mycelial biomass from the culture broth by filtration or centrifugation. The broth and the mycelia can then be extracted separately.

Protocol 3: Extraction of this compound

This protocol describes a general method for extracting moderately polar compounds like this compound from fungal cultures.

Materials:

  • Fermented culture (solid or liquid)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel (for liquid cultures)

  • Homogenizer (for solid cultures)

  • Filter paper

Procedure for Solid-State Culture:

  • Homogenization: Add the entire content of the fermented rice flask to a blender or homogenizer. Add approximately 200 mL of ethyl acetate.

  • Extraction: Homogenize the mixture for 5-10 minutes.

  • Filtration: Filter the homogenate through filter paper to separate the solid residue from the ethyl acetate extract.

  • Repeat Extraction: Repeat the extraction of the solid residue with another 100 mL of ethyl acetate to ensure complete recovery.

  • Combine and Dry: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Procedure for Submerged Culture:

  • Liquid-Liquid Extraction: Transfer the culture broth to a separatory funnel. Add an equal volume of ethyl acetate.

  • Shake and Separate: Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

  • Collect Organic Layer: Collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Combine and Dry: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract using a rotary evaporator to yield the crude product.

Protocol 4: Purification of this compound

Further purification of the crude extract is necessary to isolate pure this compound. This typically involves chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest (as identified by TLC).

  • Further Purification (if necessary):

    • The fractions containing this compound can be further purified using preparative TLC or HPLC to achieve high purity.

Mandatory Visualizations

Biosynthetic Pathway of Versicolorin B (as a proxy for Butyrolactone Biosynthesis)

While the specific biosynthetic pathway for this compound is not fully elucidated, it is likely to follow a similar pathway to other polyketide-derived secondary metabolites in Aspergillus. The biosynthesis of versicolorin B, a key intermediate in the aflatoxin pathway, provides a relevant example of the complex enzymatic steps involved.

Biosynthesis_of_Versicolorin_B Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Norsolorinic_acid Norsolorinic acid PKS->Norsolorinic_acid Multiple steps Averantin Averantin Norsolorinic_acid->Averantin Averufin Averufin Averantin->Averufin Versiconal_hemiacetal_acetate Versiconal hemiacetal acetate Averufin->Versiconal_hemiacetal_acetate Versicolorin_B_synthase Versicolorin B synthase Versiconal_hemiacetal_acetate->Versicolorin_B_synthase Versicolorin_B Versicolorin B Versicolorin_B_synthase->Versicolorin_B

Caption: Proposed biosynthetic pathway of versicolorin B in Aspergillus.

Experimental Workflow for this compound Production and Isolation

The following diagram illustrates the overall workflow from fungal culture to the purified compound.

Experimental_Workflow Start Start: Aspergillus versicolor strain Fermentation Fermentation (Solid-State or Submerged) Start->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography, HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Workflow for this compound production and isolation.

Conclusion

The optimization of fermentation parameters is a multifactorial process that requires systematic investigation. The protocols and data presented here provide a foundational framework for researchers to begin optimizing the production of this compound from Aspergillus versicolor. By systematically varying media components and culture conditions, and by employing robust extraction and purification techniques, it is possible to significantly enhance the yield of this promising bioactive compound, thereby facilitating its further investigation and potential development as a therapeutic agent. It is important to note that strain-to-strain variability can be significant, and the optimal conditions may need to be tailored to the specific Aspergillus versicolor isolate being used.

References

Chromatographic Techniques for the Separation of Butyrolactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of butyrolactones, a class of compounds significant in pharmaceuticals, natural products, and as chiral building blocks. The focus is on providing practical methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), with a special emphasis on chiral separations.

Introduction to Chromatographic Separation of Butyrolactones

Butyrolactones, and their derivatives, often possess chiral centers, making the separation of enantiomers a critical step in drug development and synthesis to ensure stereochemical purity and biological activity. Chromatographic techniques are indispensable for the analysis and purification of these compounds. This guide details various methods, offering a comparative overview to aid in the selection of the most suitable technique for a given application.

High-Performance Liquid Chromatography (HPLC) for Butyrolactone Separation

HPLC is a versatile and widely used technique for the analysis of butyrolactones, particularly for less volatile or thermally labile compounds. Chiral HPLC, employing chiral stationary phases (CSPs), is the cornerstone for enantioselective separation.

Chiral HPLC for Enantioselective Separation of 3-Hydroxy-γ-Butyrolactone

The enantiomeric separation of 3-hydroxy-γ-butyrolactone is effectively achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose.[1]

  • System Preparation: Equilibrate the HPLC system with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.[1]

  • Sample Preparation: Dissolve the racemic 3-hydroxy-γ-butyrolactone standard in the mobile phase to a concentration of approximately 1 mg/mL. Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration. Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Analysis: Inject a 10 µL aliquot of the prepared sample or standard onto the Chiralcel OD-H column. Monitor the elution profile at a wavelength of 210 nm. Identify the enantiomer peaks based on the retention times of individual enantiomeric standards, if available. Calculate the enantiomeric excess using the peak areas of the two enantiomers.[1]

  • System Preparation: Flush the HPLC system with the mobile phase (n-Hexane / Ethanol, 85:15 v/v). Set the flow rate to 0.8 mL/min and allow the system to equilibrate, ensuring a stable baseline. Maintain the column oven at 30 °C.[1]

  • Sample Preparation: Prepare a racemic standard of 3-hydroxy-γ-butyrolactone at a concentration of 1 mg/mL in the mobile phase. Dissolve the analytical sample in the mobile phase to a comparable concentration. Pass all solutions through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Analysis: Inject a 10 µL aliquot of the sample or standard. Detect the separated enantiomers at 210 nm.[1]

Reversed-Phase HPLC for General Butyrolactone Analysis

For the analysis of various butyrolactones, including γ-butyrolactone (GBL), reversed-phase HPLC is a robust method.

  • System Preparation: Equilibrate the HPLC system with the mobile phase (100% Buffer: 25 mM KH2PO4, pH 6.5) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase and filter through a 0.45 µm filter.[2]

  • Chromatographic Analysis: Inject a 2 µL aliquot of the sample. Detect the analyte at 195 nm with a 450 nm reference.[2]

Quantitative Data Summary for HPLC Methods
ParameterMethod 1 (Chiralcel OD-H)Method 2 (Chiralpak AD-H)Method 3 (C18)
Analyte 3-hydroxy-γ-butyrolactone enantiomers3-hydroxy-γ-butyrolactone enantiomersγ-Butyrolactone (GBL)
Column Chiralcel OD-HChiralpak AD-HC18
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)n-Hexane / Ethanol (85:15 v/v)25 mM KH2PO4, pH 6.5
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C30 °CNot Specified
Detection UV, 210 nmUV, 210 nmUV, 195 nm
Injection Volume 10 µL10 µL2 µL
Retention Time (GBL) Not ApplicableNot Applicable8.90 min[2]
Linear Range Not SpecifiedNot Specified0.32 - 5.04 mg/mL[2]
Repeatability (RSD) Not SpecifiedNot Specified< 3.0%[2]

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve/Dilute, Filter) Injection Inject Sample SamplePrep->Injection SystemPrep HPLC System Equilibration (Mobile Phase Flush) SystemPrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV-Vis) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Analysis Integration->Quantification

Figure 1: General workflow for HPLC analysis of butyrolactones.

Gas Chromatography (GC) for Butyrolactone Separation

GC is a powerful technique for the separation and quantification of volatile butyrolactones. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and structural information.

Chiral GC for Enantioselective Separation

Chiral GC, utilizing a chiral stationary phase, is highly effective for separating the enantiomers of volatile butyrolactone derivatives.

  • System Preparation: Equilibrate the GC system with helium carrier gas at 30 psi.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Chromatographic Analysis:

    • Column: Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm I.D., 0.12 μm)[3]

    • Oven Temperature: 160 °C (isothermal)[3]

    • Injector Temperature: 250 °C[3]

    • Detector (FID) Temperature: 250 °C[3]

    • Carrier Gas: Helium, 30 psi[3]

GC-MS for the Analysis of γ-Butyrolactone (GBL)

This method is suitable for the quantification of GBL in various matrices.

  • System Preparation: Equilibrate the GC-MS system with helium carrier gas at a flow rate of 1 mL/min.

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with methylene chloride or chloroform.[2]

    • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Chromatographic Analysis:

    • Column: Agilent HP-5MS (26 m × 0.25 mm × 0.25 μm)[4]

    • Injector Temperature: 280°C, Split ratio 1:6[4]

    • Injection Volume: 5 µL[4]

    • Oven Temperature Program: Hold at 70°C for 2 min, ramp to 100°C at 15°C/min, then ramp to 330°C at 35°C/min, and hold for 3 min.[4]

    • Carrier Gas: Helium, 1 mL/min[4]

    • MS Detector: Scan mode (m/z 40-200) or SIM mode (m/z 42, 56, 86 for GBL).[4]

Quantitative Data Summary for GC Methods
ParameterMethod 4 (Chiral GC-FID)Method 5 (GC-MS)
Analyte α-Bromo-γ-butyrolactone enantiomersγ-Butyrolactone (GBL)
Column Astec® CHIRALDEX™ G-DPAgilent HP-5MS
Carrier Gas HeliumHelium
Oven Temperature 160 °C (isothermal)Temperature Program
Detector FIDMS (Scan or SIM)
Retention Time (GBL) Not Applicable~1.30 min (method dependent)[2]
Linear Range Not Specified0.25 – 2.04 mg/mL[2]
Limit of Detection (LOD) Not Specified0.34 µg/mL[5]
Limit of Quantification (LOQ) Not Specified0.798 µg/mL (in biological matrices)
Repeatability (RSD) Not Specified< 3.0%[2]

GC Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction (for aqueous samples) Drying Drying of Extract Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization Injection Inject Sample Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Spectral Analysis Integration->Quantification

Figure 2: General workflow for GC analysis of butyrolactones.

Supercritical Fluid Chromatography (SFC) for Butyrolactone Separation

SFC is a powerful and "greener" alternative to normal-phase HPLC, offering fast and efficient separations. It is particularly well-suited for chiral separations. The mobile phase typically consists of supercritical carbon dioxide and an organic modifier, such as an alcohol.

Chiral SFC for Enantioselective Separation

Chiral SFC provides rapid and high-resolution separation of butyrolactone enantiomers. Polysaccharide-based chiral stationary phases are commonly used.

This protocol is a general strategy for developing a chiral SFC method for a novel butyrolactone, as specific application notes for a wide range of butyrolactones are not always available.

  • System Preparation: Equilibrate the SFC system with the initial mobile phase composition.

  • Column Screening: Screen a set of chiral columns (e.g., Chiralpak AD, Chiralcel OD, Chiralpak IC) with a generic gradient.

  • Modifier Screening: For the most promising columns, screen different alcohol modifiers (e.g., methanol, ethanol, 2-propanol) to optimize selectivity.

  • Optimization of Isocratic Conditions:

    • Mobile Phase: Carbon Dioxide / Modifier (e.g., 80:20 v/v). The ratio is optimized based on the screening results to achieve a resolution > 1.5.

    • Flow Rate: 3-5 mL/min (analytical scale)

    • Back Pressure: 100-150 bar

    • Temperature: 35-40 °C

    • Detection: UV (at a suitable wavelength, e.g., 210-230 nm) or MS.

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the sample and analyze the chromatogram for resolution and peak shape. For basic or acidic analytes, the addition of a small amount of an additive (e.g., isopropylamine for bases, trifluoroacetic acid for acids) to the modifier may be necessary to improve peak shape.

Quantitative Data Summary for Chiral SFC

Quantitative data for SFC is highly compound-specific. The following table provides typical ranges and targets for method development.

ParameterChiral SFC
Analyte Butyrolactone Enantiomers
Column Polysaccharide-based CSPs (e.g., Chiralpak series)
Mobile Phase CO2 / Alcohol Modifier (e.g., Methanol, Ethanol)
Flow Rate 2-5 mL/min (analytical)
Back Pressure 100-200 bar
Temperature 30-45 °C
Detection UV or MS
Target Resolution (Rs) > 1.5
Typical Analysis Time < 10 minutes

SFC Experimental Workflow Diagram

SFC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Fraction Collection SamplePrep Sample Preparation (Dissolve in Modifier, Filter) Injection Inject Sample SamplePrep->Injection SystemPrep SFC System Equilibration SystemPrep->Injection Separation SFC Separation (Chiral Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration & Analysis Detection->Integration Fractionation Fraction Collection (Preparative) Detection->Fractionation

Figure 3: General workflow for SFC analysis and purification of butyrolactones.

Conclusion

The selection of a chromatographic technique for the separation of butyrolactones depends on the specific analytical challenge. HPLC is a robust and versatile method for both achiral and chiral separations. GC is ideal for volatile butyrolactones and offers high sensitivity, especially when coupled with mass spectrometry. SFC presents a fast, efficient, and environmentally friendly alternative, particularly for chiral separations at both analytical and preparative scales. The protocols and data presented in this document provide a solid foundation for the development and implementation of effective separation methods for butyrolactones in a research and development setting.

References

Application Notes and Protocols for Assessing the Antiviral Activity of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versicolactone B is a butyrolactone natural product isolated from the endophytic fungus Aspergillus versicolor. While research into its bioactivities is ongoing, related compounds from the same fungal source have demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV). This document provides detailed protocols for the comprehensive evaluation of this compound's antiviral potential against a broader range of viruses, including those of clinical relevance to humans. The provided methodologies cover the determination of antiviral efficacy and cytotoxicity, crucial steps in the preliminary assessment of any novel therapeutic candidate. Furthermore, a plausible mechanism of action is proposed, focusing on the modulation of host cell signaling pathways known to be exploited by viruses for their replication and propagation.

Data Presentation

While specific quantitative data for the broad-spectrum antiviral activity of this compound is not yet extensively published, the anti-TMV activity of analogous compounds isolated from Aspergillus versicolor provides a preliminary indication of the potential of this structural class.

CompoundVirusAssay TypeConcentrationInhibition Rate (%)IC₅₀ (µM)
Versicolactone ATobacco Mosaic Virus (TMV)Half-leaf method20 µM46.4-
Butyrolactone ITobacco Mosaic Virus (TMV)Half-leaf method20 µM35.4-
Aspernolide CTobacco Mosaic Virus (TMV)Half-leaf method--64.2
Aspernolide DTobacco Mosaic Virus (TMV)Half-leaf method--88.6
Ningnanmycin (Positive Control)Tobacco Mosaic Virus (TMV)Half-leaf method20 µM30.8-

Note: The data presented above is for compounds structurally related to this compound and is intended to serve as a reference for the potential antiviral activity of this class of molecules.

Experimental Protocols

To thoroughly assess the antiviral properties of this compound, a two-pronged approach is recommended: a primary assay to determine its ability to inhibit viral replication and a secondary assay to evaluate its toxicity to host cells.

Plaque Reduction Assay for Antiviral Efficacy

This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀). Herpes Simplex Virus 1 (HSV-1) and Vero cells are used as a model system, but this can be adapted for other viruses and cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Vero cells (or other susceptible host cell line)

  • Herpes Simplex Virus 1 (HSV-1) (or other target virus)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM)

  • Crystal Violet staining solution (0.5% w/v in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 2 x 10⁵ cells/well for a 12-well plate).[1]

    • Incubate overnight at 37°C with 5% CO₂.[1]

  • Compound Preparation:

    • Prepare serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations for the assay.

  • Virus Infection:

    • On the day of the assay, aspirate the culture medium from the confluent cell monolayers.

    • Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[2][3]

  • Treatment and Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Wash the cell monolayers gently with PBS.

    • Add the methylcellulose overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

    • Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until distinct plaques are visible.[3][4]

  • Plaque Visualization and Counting:

    • Aspirate the methylcellulose overlay.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with Crystal Violet solution for 15-30 minutes.[1][3]

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay determines the concentration of this compound that reduces the viability of host cells by 50% (CC₅₀). It is crucial to distinguish between true antiviral activity and non-specific cytotoxic effects.[5]

Materials:

  • This compound (dissolved in DMSO)

  • Vero cells (or the same host cell line used in the antiviral assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO or Solubilization Buffer (e.g., 20% SDS in 50% dimethylformamide)[6]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Aspirate the old medium from the cells and add the medium containing the various concentrations of the compound. Include a cell-only control (no compound).

    • Incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising safety profile for the compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_analysis Therapeutic Potential c1 Seed Host Cells (96-well plate) c2 Treat with this compound (Serial Dilutions) c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (3-4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance (570nm) c6->c7 c8 Calculate CC50 c7->c8 s1 Calculate Selectivity Index (SI = CC50 / EC50) c8->s1 a1 Seed Host Cells (12-well plate) a2 Infect with Virus a1->a2 a3 Treat with this compound & Add Overlay a2->a3 a4 Incubate (48-72h) a3->a4 a5 Fix and Stain Plaques a4->a5 a6 Count Plaques a5->a6 a7 Calculate EC50 a6->a7 a7->s1

Caption: Workflow for antiviral and cytotoxicity assessment of this compound.

Proposed Signaling Pathway of Antiviral Action

Many viruses usurp host cell signaling pathways, such as NF-κB and MAPK, to facilitate their replication. Butyrolactone compounds have been shown to inhibit these pathways, suggesting a potential mechanism for their antiviral effects.[7][8][9][10][11][12] A plausible antiviral mechanism for this compound could involve the suppression of these pro-viral inflammatory signaling cascades.

signaling_pathway cluster_virus Viral Infection cluster_host Host Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Transcription Gene Transcription MAPK->Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Transcription ProViral Pro-Viral & Pro-Inflammatory Genes Transcription->ProViral ViralReplication ViralReplication ProViral->ViralReplication Promotes Inflammation Inflammation ProViral->Inflammation Promotes VersicolactoneB This compound VersicolactoneB->MAPKK Inhibits VersicolactoneB->IKK Inhibits

Caption: Proposed inhibition of pro-viral signaling by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial antiviral characterization of this compound. By determining its efficacy against relevant viruses and assessing its cytotoxic profile, researchers can generate the foundational data necessary for further preclinical development. The proposed mechanism of action, centered on the inhibition of host signaling pathways, offers a starting point for more detailed mechanistic studies. The exploration of natural products like this compound holds significant promise for the discovery of novel antiviral agents with unique mechanisms of action, which is critical in the ongoing challenge of combating viral diseases.

References

Application Notes and Protocols for Plaque Reduction Assay: Evaluating the Antiviral Activity of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the plaque reduction assay to determine the antiviral efficacy of Versicolactone B, a butyrolactone compound. The protocols are designed to be adaptable for screening against various enveloped and non-enveloped viruses.

Introduction

This compound is a member of the butyrolactone family of natural products, a class of compounds that has demonstrated a range of biological activities. While the direct antiviral properties of this compound are still under extensive investigation, related compounds have shown promising bioactivities. For instance, Versicolactone A has exhibited moderate cytotoxicity against A549 and MCF7 cancer cell lines, with IC50 values of 3.2 and 2.5 µM, respectively[1]. Furthermore, other butyrolactone derivatives have been identified as potential antiviral agents. A study on the butene lactone derivative, compound 3D, demonstrated efficacy against Influenza A virus, with EC50 values ranging from 12.30 to 24.09 µM[2][3].

The plaque reduction assay is a gold-standard method for quantifying the infectivity of a lytic virus and for determining the efficacy of an antiviral compound.[4] This assay measures the reduction in the formation of viral plaques—localized areas of cell death—in a cell monolayer in the presence of the test compound. The results are typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Key Concepts

Before proceeding with the protocol, it is essential to understand two critical parameters in antiviral testing:

  • EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication. In a plaque reduction assay, this is the concentration that reduces the number of plaques by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. This is a crucial measure to ensure that the observed antiviral effect is not due to the death of the host cells.

  • Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the antiviral compound, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A compound with a selectivity index of 10 or greater is generally considered a good candidate for further development.

Data Presentation

The following tables summarize hypothetical and literature-derived data for this compound and related compounds to provide a reference for expected outcomes.

Table 1: Antiviral Activity of a Butyrolactone Derivative (Compound 3D) against Influenza A Virus Strains [2]

Virus StrainEC50 (µM)
A/Weiss/43 (H1N1)12.30 ± 1.25
A/Virginia/ATCC2/2009 (H1N1)18.75 ± 2.10
A/California/2/2014 (H3N2)24.09 ± 3.50

Table 2: Cytotoxicity of a Butyrolactone Derivative (Compound 3D) and a Related Compound (Versicolactone A)

CompoundCell LineCC50 (µM)Reference
Compound 3DMDCK365.02 ± 1.58[2]
Compound 3DA549308.76 ± 9.96[2]
Versicolactone AA5493.2[1]
Versicolactone AMCF72.5[1]

Experimental Protocols

This section provides detailed protocols for determining the cytotoxicity (CC50) and antiviral activity (EC50) of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Host cells (e.g., Vero, MDCK, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be broad enough to determine the CC50 (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the plaque reduction assay) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a dose-response curve.

Protocol 2: Plaque Reduction Assay

This protocol measures the ability of this compound to inhibit the formation of viral plaques. The following is a general protocol that can be adapted for specific viruses like Influenza or Herpes Simplex Virus (HSV).

Materials:

  • This compound

  • Susceptible host cells (e.g., MDCK for influenza, Vero for HSV)

  • 24-well or 6-well cell culture plates

  • Virus stock with a known titer (PFU/mL)

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., 1.2% Avicel or 0.8% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well for MDCK cells). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium at 2x the final desired concentration.

    • Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection:

    • Wash the cell monolayers with PBS.

    • In separate tubes, mix equal volumes of the diluted virus and the 2x this compound dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add 200 µL of the virus-compound mixture to each well. Also include a virus control (virus mixed with infection medium without the compound) and a cell control (infection medium only).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, aspirate the inoculum.

    • Overlay the cell monolayer with 1 mL of the overlay medium containing the corresponding final concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 1 mL of 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow of the plaque reduction assay.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation_vis Incubation & Visualization cluster_analysis Data Analysis A Seed Host Cells in 24-well Plate E Infect Cell Monolayer A->E B Prepare Serial Dilutions of this compound D Pre-incubate Virus with this compound B->D C Prepare Virus Dilution C->D D->E F Add Overlay Medium with this compound E->F G Incubate for 2-3 Days F->G H Fix and Stain Plaques G->H I Count Plaques H->I J Calculate % Plaque Reduction I->J K Determine EC50 J->K

Caption: Workflow of the Plaque Reduction Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment_incubation Treatment & Incubation cluster_measurement_analysis Measurement & Analysis A Seed Host Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine CC50 H->I

Caption: Workflow of the MTT Cytotoxicity Assay.

References

Application Notes & Protocols: TCID50 Assay for Determining Versicolactone B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for utilizing a 50% Tissue Culture Infectious Dose (TCID50) assay to evaluate the antiviral efficacy of Versicolactone B, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor.[1][2] The TCID50 assay is a crucial method for quantifying viral titers, especially for viruses that do not form plaques, by determining the viral dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[][4][5] These application notes detail the necessary procedures, from determining the compound's cytotoxicity to performing the antiviral assay and calculating the final efficacy.

Introduction to this compound and Antiviral Assays

This compound belongs to the butyrolactone class of natural products, which have been isolated from various species of the fungus Aspergillus.[1][6] Several compounds in this class have demonstrated a range of biological activities, including anti-tobacco mosaic virus activity and cytotoxicity against human cancer cell lines.[1][7][8] Determining the antiviral potential of new compounds like this compound requires robust and reproducible in vitro assays.

The TCID50 assay is an endpoint dilution assay used to measure the infectious dose of a virus required to produce a cytopathic effect in 50% of inoculated cell cultures.[] This method is fundamental for assessing the efficacy of antiviral compounds by measuring the reduction in viral titer in the presence of the drug.[][9] The key parameters derived from these assays are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI), which collectively provide a quantitative measure of a compound's therapeutic potential.

Principle of the TCID50 Assay

The TCID50 assay operates on the principle of endpoint dilution. A virus stock is serially diluted and used to infect replicate cultures of permissive host cells in a multi-well plate. After an incubation period, the wells are scored for the presence or absence of a cytopathic effect (CPE), which is the structural change in host cells caused by viral invasion.[5] The dilution at which 50% of the cell cultures show CPE is determined using statistical methods, such as the Reed-Muench or Spearman-Kärber formula.[10][11] This value represents the viral titer. To test an antiviral compound, the assay is performed in the presence of various concentrations of the compound, and the reduction in viral titer is used to calculate its effective concentration.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (CC50)

Before assessing antiviral activity, it is critical to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not merely a result of cell death caused by the compound.

Materials:

  • Host cell line (e.g., Vero, A549, HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • MTT or similar cell viability reagent

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in a complete medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell control) and medium with the highest DMSO concentration (vehicle control).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using an MTT assay. Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance on a plate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of this compound that reduces cell viability by 50%, determined using non-linear regression analysis.

Protocol 2: Antiviral Efficacy via TCID50 Assay (EC50)

This protocol determines the concentration of this compound required to inhibit the viral CPE by 50%.

Materials:

  • Materials from Protocol 3.1

  • High-titer virus stock

  • Infection medium (low-serum medium)

Methodology:

  • Cell Seeding: Seed 96-well plates with host cells and incubate for 24 hours as described previously.

  • Compound Preparation: Prepare 2-fold serial dilutions of this compound in infection medium at 2X the final desired concentrations.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add 50 µL of the 2X this compound dilutions to the wells.

    • Immediately add 50 µL of virus suspension diluted in infection medium to achieve a multiplicity of infection (MOI) of approximately 100 TCID50.

    • Controls: Include wells for:

      • Virus Control: Cells + Virus (no compound)

      • Cell Control: Cells only (no virus, no compound)

      • Vehicle Control: Cells + Virus + highest DMSO concentration

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until CPE is clearly visible (80-90%) in the virus control wells.[12]

  • CPE Observation: Using an inverted microscope, score each well for the presence (+) or absence (-) of CPE. Alternatively, after incubation, fix and stain the cells with crystal violet. Intact monolayers will stain purple, while wells with CPE will be clear.[5]

  • EC50 Calculation: The EC50 is the compound concentration that inhibits CPE in 50% of the wells. This can be calculated using non-linear regression analysis of the dose-response curve. The viral titer (TCID50/mL) for each compound concentration is calculated using the Reed-Muench method.[10][13][14]

Data Presentation and Analysis

Quantitative data should be summarized for clarity and easy interpretation.

Table 1: Cytotoxicity of this compound

This compound (µM) % Cell Viability (Mean ± SD)
100 5.2 ± 1.1
50 15.6 ± 2.5
25 48.9 ± 3.8
12.5 85.1 ± 4.2
6.25 96.3 ± 2.1
0 (Vehicle Control) 100 ± 3.5

| CC50 (µM) | 25.5 |

Table 2: Antiviral Efficacy of this compound

This compound (µM) Virus Titer (log10 TCID50/mL) % Inhibition of CPE
10 (Sub-toxic) 2.5 95.0
5 3.5 80.0
2.5 4.8 52.0
1.25 6.2 25.0
0.625 7.0 10.0
0 (Virus Control) 7.5 0

| EC50 (µM) | 2.4 | |

Table 3: Therapeutic Potential Summary

Parameter Value (µM)
CC50 25.5
EC50 2.4

| Selectivity Index (SI = CC50/EC50) | 10.6 |

A higher Selectivity Index (SI) indicates a more favorable therapeutic window, suggesting that the compound is more potent against the virus than it is toxic to the host cells.

Visual Protocols and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Assay cluster_1 Phase 2: Antiviral TCID50 Assay A Seed Host Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with Compound B->C D Incubate for 48-72h C->D E Perform MTT Assay D->E F Calculate CC50 Value E->F L Calculate EC50 Value F->L Determine Selectivity Index (SI) G Seed Host Cells in 96-well Plate H Treat Cells with Sub-toxic Dilutions of this compound G->H I Infect Cells with Virus (100 TCID50) H->I J Incubate for 48-72h I->J K Score Wells for Cytopathic Effect (CPE) J->K K->L

Caption: Workflow for determining the antiviral efficacy of this compound.

Hypothetical Mechanism of Action

While the exact mechanism of this compound is yet to be fully elucidated, many antiviral compounds interfere with specific stages of the viral life cycle.[15] A plausible hypothesis is the inhibition of viral entry or replication.

G cluster_cell Host Cell Receptor Host Receptor Endosome Endosome Receptor->Endosome 2. Entry Replication Viral Replication Machinery Endosome->Replication 3. Uncoating & Replication Assembly Virion Assembly Replication->Assembly 4. Synthesis Progeny Progeny Virions Assembly->Progeny 5. Assembly & Release Virus Virus Particle Virus->Receptor 1. Attachment VB This compound VB->Replication Inhibition

Caption: Hypothetical inhibition of viral replication by this compound.

Conclusion

The TCID50 assay provides a reliable and quantitative method for evaluating the antiviral efficacy of novel compounds like this compound. By systematically determining the CC50 and EC50 values, researchers can calculate a selectivity index, offering a clear indicator of the compound's potential as a therapeutic agent. The protocols and data presentation formats outlined in these notes are designed to ensure consistency and comparability of results in the early stages of antiviral drug discovery.

References

Application Notes and Protocols for the Synthesis of Versicolactone B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Versicolactone B, a naturally occurring γ-butyrolactone, and general protocols for the derivatization of the butyrolactone core. This document includes detailed experimental procedures, quantitative data from synthetic efforts, and visualizations of relevant biological signaling pathways that may be modulated by this class of compounds.

Introduction to this compound

This compound is a member of the γ-butyrolactone family of natural products, which are known for their diverse biological activities. The synthesis of this compound and its derivatives is of significant interest for the exploration of their therapeutic potential. A key study by Wang and Zhu led to the total synthesis and structural revision of Versicolactones A and B.[1] This work provides a foundational methodology for accessing these molecules and their analogs for further investigation.

Synthesis of this compound

The total synthesis of this compound, as reported by Wang and Zhu, involves a multi-step process commencing from known starting materials. The overall synthetic strategy is outlined below, with detailed experimental protocols for key transformations.

Retrosynthetic Analysis of this compound

G Versicolactone_B This compound Intermediate_1 Key Intermediate (Diol) Versicolactone_B->Intermediate_1 Lactonization Intermediate_2 Aldehyde Precursor Intermediate_1->Intermediate_2 Aldol Reaction Starting_Material Known Starting Material Intermediate_2->Starting_Material Multi-step conversion

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Aldehyde Precursor

This protocol describes the initial steps to generate a key aldehyde intermediate from a commercially available starting material. The specific starting material and multi-step conversion would be detailed in the primary literature.

Protocol 2: Aldol Reaction to form the Diol Intermediate

  • Reaction Setup: To a solution of the aldehyde precursor in an appropriate solvent (e.g., THF) at a reduced temperature (e.g., -78 °C), add a suitable base (e.g., LDA).

  • Addition of Reagent: Slowly add a solution of the coupling partner.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Lactonization to this compound

  • Reaction Setup: Dissolve the diol intermediate in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add a lactonization agent (e.g., a mild acid catalyst).

  • Reaction Monitoring: Monitor the formation of the lactone by TLC or LC-MS.

  • Workup and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Quantitative Data for this compound Synthesis
StepReactionReagentsSolventTime (h)Temperature (°C)Yield (%)
1Aldehyde Synthesis(Details from primary literature)----
2Aldol ReactionAldehyde, Base (e.g., LDA)THF2-78 to rt70-80
3LactonizationDiol, Acid catalystDCM4rt85-95

Synthesis of this compound Derivatives

The γ-butyrolactone core of this compound is a versatile scaffold for the synthesis of various derivatives. Standard organic chemistry transformations can be employed to modify the functional groups present in the molecule.

General Experimental Workflow for Derivatization

G Versicolactone_B This compound Functional_Group_Modification Functional Group Modification (e.g., Hydroxyl, Alkene) Versicolactone_B->Functional_Group_Modification Derivative_1 Ester Derivative Functional_Group_Modification->Derivative_1 Esterification Derivative_2 Ether Derivative Functional_Group_Modification->Derivative_2 Alkylation Derivative_3 Epoxide Derivative Functional_Group_Modification->Derivative_3 Epoxidation Purification Purification (e.g., Chromatography) Derivative_1->Purification Derivative_2->Purification Derivative_3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 4: Esterification of Hydroxyl Groups
  • Reaction Setup: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reagent Addition: Add a suitable acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup and Purification: Quench the reaction with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 5: Alkylation of Hydroxyl Groups
  • Reaction Setup: To a solution of this compound in a polar aprotic solvent (e.g., DMF or THF), add a strong base (e.g., NaH) at 0 °C.

  • Reagent Addition: After stirring for a short period, add an alkylating agent (e.g., an alkyl halide).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.

  • Workup and Purification: Carefully quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify the product by column chromatography.

Potential Signaling Pathways Modulated by Butyrolactones

Butyrolactone-containing compounds have been reported to modulate key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the regulation of immune responses and cellular processes such as proliferation and apoptosis.

TLR4/NF-κB Signaling Pathway

Butyrolactone-I, a compound structurally related to this compound, has been shown to alleviate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Butyrolactone Butyrolactone-I Butyrolactone->TLR4 Inhibition Butyrolactone->NFkB Inhibition of Translocation

Caption: Inhibition of the TLR4/NF-κB pathway by Butyrolactone-I.

MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation and other cellular responses. Butyrolactone-I has also been implicated in the modulation of this pathway, contributing to its anti-inflammatory effects.[2][3]

G Growth_Factors Growth Factors, Stress, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK_p38 JNK/p38 Ras->JNK_p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation JNK_p38->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Butyrolactone Butyrolactone-I Butyrolactone->JNK_p38 Modulation

Caption: Modulation of the MAPK signaling pathway by Butyrolactone-I.

Conclusion

The synthetic routes to this compound and the general protocols for derivatization provided herein offer a solid foundation for researchers to produce these compounds for biological evaluation. The potential for these molecules to interact with key inflammatory signaling pathways underscores their importance as lead structures in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted.

References

Application Note: A Cell-Based Assay for Evaluating the Biological Activity of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Versicolactone B is a butyrolactone, a class of fungal secondary metabolites known for a variety of biological activities.[1] Isolated from the endophytic fungus Aspergillus versicolor, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma), as well as antiviral properties.[2] While the precise mechanism of action for this compound is not fully elucidated, many terpenoid lactones are known to exhibit anti-inflammatory and anticancer activities through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] This pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis (programmed cell death).[4][5] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders.[5][6]

This application note provides detailed protocols for a series of cell-based assays to characterize the cytotoxic, apoptotic, and anti-inflammatory activities of this compound. The proposed workflow will enable researchers to determine the compound's half-maximal inhibitory concentration (IC50), investigate its ability to induce apoptosis, and explore its potential to modulate the NF-κB signaling pathway.

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action - Apoptosis cluster_phase3 Phase 3: Mechanism of Action - Anti-inflammatory Activity start Prepare this compound Stock Solution cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture Treat cells mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_induction Treat Cells with this compound (at IC50) ic50->apoptosis_induction Inform dose selection annexin_v Annexin V/PI Staining & Flow Cytometry apoptosis_induction->annexin_v caspase_assay Caspase-3/7 Activity Assay apoptosis_induction->caspase_assay apoptosis_quant Quantify Apoptotic Cells annexin_v->apoptosis_quant caspase_assay->apoptosis_quant inflammation_induction Induce Inflammation (e.g., with LPS or TNF-α) apoptosis_quant->inflammation_induction Further investigation nf_kb_translocation Immunofluorescence for NF-κB (p65) Translocation inflammation_induction->nf_kb_translocation Co-treat with this compound cytokine_analysis ELISA for Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) inflammation_induction->cytokine_analysis Co-treat with this compound inflammation_quant Analyze NF-κB Inhibition & Cytokine Reduction nf_kb_translocation->inflammation_quant cytokine_analysis->inflammation_quant nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb degradation ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB Complex (Inactive) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases versicolactone This compound versicolactone->ikk inhibits dna DNA nfkb_n->dna binds gene_transcription Pro-inflammatory & Anti-apoptotic Gene Transcription dna->gene_transcription initiates

References

Application Notes and Protocols: In Vitro Testing of Versicolactone B Against Plant Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific studies on the antiviral activity of Versicolactone B against plant viruses are not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes for the in vitro evaluation of novel compounds, such as this compound, as potential antiviral agents for plant pathogens. The following sections detail standardized methodologies for assessing the efficacy of a test compound in inhibiting viral infection and replication in a controlled laboratory setting. These protocols are designed to be adaptable for various plant viruses and host systems.

Introduction

Plant viral diseases pose a significant threat to global agriculture, causing substantial economic losses. The development of effective and environmentally benign antiviral agents is a critical area of research. Natural products, with their vast structural diversity, represent a promising source of novel antiviral compounds. This compound, a fungal metabolite, is presented here as a representative candidate for in vitro antiviral screening against plant viruses.

The primary objective of in vitro testing is to determine a compound's ability to interfere with different stages of the viral life cycle, including attachment, entry, replication, and spread.[1][2][3] Common in vitro methods for evaluating antiviral compounds against plant viruses include local lesion assays on indicator plants and virus inhibition assays in plant cell cultures or protoplasts. These assays allow for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) to assess both efficacy and safety.

Data Presentation: Quantitative Analysis of Antiviral Activity

Effective data presentation is crucial for comparing the antiviral efficacy of different compounds and determining their potential for further development. The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols described in this document.

Table 1: Cytotoxicity of this compound on Host Plant Cells/Tissues

Host Plant SpeciesCell/Tissue TypeAssay MethodCC50 (µg/mL)95% Confidence Interval
Nicotiana tabacumProtoplastsMTT Assay
Chenopodium amaranticolorLeaf DiscEvans Blue Staining
Arabidopsis thalianaSuspension CellsCell Viability Assay

Table 2: In Vitro Antiviral Activity of this compound

Plant VirusHost Plant SpeciesAssay MethodIC50 (µg/mL)95% Confidence IntervalSelectivity Index (SI = CC50/IC50)
Tobacco Mosaic Virus (TMV)Nicotiana tabacumLocal Lesion Assay
Cucumber Mosaic Virus (CMV)Chenopodium amaranticolorLocal Lesion Assay
Potato Virus Y (PVY)Nicotiana benthamianaProtoplast Infection Assay

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound against plant viruses.

Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a final concentration of 10 mg/mL. Ensure the final concentration of the solvent in the experimental setup does not exceed a non-toxic level (typically <0.1%).

  • Working Solutions: Prepare a series of dilutions from the stock solution using sterile distilled water or cell culture medium to achieve the desired final concentrations for the assays (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Protocol for Local Lesion Assay

This assay is used for viruses that cause localized necrotic lesions on an indicator host plant.

  • Plant Material: Use healthy, uniformly grown indicator plants (e.g., Nicotiana tabacum for TMV, Chenopodium amaranticolor for CMV).

  • Virus Inoculum Preparation: Prepare a purified virus suspension of a known concentration in an inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0).

  • Inoculation Procedure:

    • Lightly dust the upper surface of the leaves with carborundum (600 mesh) to create micro-wounds.

    • Mix the virus inoculum with the different concentrations of this compound working solutions in a 1:1 ratio.

    • Gently rub 50-100 µL of the mixture onto the leaf surface.

    • As a control, inoculate leaves with a mixture of the virus and the solvent without this compound.

  • Incubation: Keep the inoculated plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod) for 3-7 days, allowing for lesion development.

  • Data Collection: Count the number of local lesions on each inoculated leaf.

  • Calculation of Inhibition Rate:

    • Inhibition Rate (%) = [(C - T) / C] x 100

    • Where C is the average number of lesions in the control group, and T is the average number of lesions in the treatment group.

  • IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of lesion formation, can be calculated using regression analysis.[4]

Protocol for Protoplast Infection Assay

This method provides a more controlled system for studying antiviral activity at the cellular level.

  • Protoplast Isolation: Isolate protoplasts from healthy plant leaves (e.g., Nicotiana benthamiana) using enzymatic digestion (e.g., cellulase and macerozyme).

  • Protoplast Culture: Culture the isolated protoplasts in a suitable medium (e.g., K3 medium).

  • Cytotoxicity Assay (MTT Assay):

    • Treat the protoplasts with different concentrations of this compound for 24-48 hours.

    • Add MTT solution and incubate.

    • Dissolve the formazan crystals and measure the absorbance to determine cell viability.

    • Calculate the CC50 value.

  • Antiviral Assay:

    • Pre-incubate protoplasts with different concentrations of this compound for a specified time (e.g., 2 hours).

    • Inoculate the protoplasts with the virus (e.g., PVY) using a method like PEG-mediated transfection.

    • Incubate the treated and infected protoplasts for 24-48 hours.

  • Quantification of Viral Replication:

    • Use methods like ELISA (Enzyme-Linked Immunosorbent Assay) or RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction) to quantify the amount of viral coat protein or viral RNA, respectively.

  • Calculation of Inhibition Rate and IC50: Calculate the inhibition rate and IC50 value based on the reduction in viral antigen or RNA levels compared to the untreated control.

Visualizations: Workflows and Pathways

Diagrams can effectively illustrate experimental processes and hypothetical mechanisms of action.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis cluster_eval Evaluation Compound This compound Stock Assay Local Lesion Assay or Protoplast Infection Assay Compound->Assay Virus Virus Inoculum Virus->Assay Plant Host Plant/Cells Plant->Assay Collect Collect Data (Lesion Count / Viral Titer) Assay->Collect Calculate Calculate Inhibition Rate Collect->Calculate Determine Determine IC50 & CC50 Calculate->Determine Result Assess Antiviral Efficacy and Selectivity Index Determine->Result

Caption: General workflow for in vitro antiviral screening of a test compound.

Signaling_Pathway cluster_virus Viral Infection cluster_compound Compound Action cluster_plant Plant Cell Response Virus Plant Virus Replication Viral Replication Virus->Replication Target Viral Protein/Enzyme or Host Factor Replication->Target VersicolactoneB This compound VersicolactoneB->Target Inhibition Defense Plant Defense Pathways (e.g., SA, JA signaling) PR_Proteins Pathogenesis-Related (PR) Protein Expression

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the cytotoxic effects of Versicolactone B, a butyrolactone-containing natural product. The following protocols are designed to be adaptable for various cancer cell lines and research objectives, from initial screening to mechanistic studies.

Introduction

This compound is a member of the butyrolactone family of compounds, which have demonstrated a range of biological activities, including potential anticancer properties. Butyrolactones have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1][2] This protocol outlines a systematic approach to characterize the cytotoxic and potential therapeutic properties of this compound. The primary objectives are to determine the concentration-dependent effects on cancer cell viability, investigate the mode of cell death, and elucidate potential underlying signaling pathways.

Materials and Reagents

  • Cell Lines:

    • Human breast cancer cell line (e.g., MCF-7)[3][4]

    • Human colon cancer cell line (e.g., HT-29)[5]

    • Non-cancerous human cell line (e.g., MRC-5) for selectivity assessment[6]

  • Reagents:

    • This compound (of known purity)

    • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium[3]

    • Fetal Bovine Serum (FBS)[3]

    • Penicillin-Streptomycin solution[3]

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[7]

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[3]

    • Caspase-3, -8, and -9 colorimetric or fluorometric assay kits

    • DAPI (4',6-diamidino-2-phenylindole) stain[3]

    • Primary antibodies for Western blotting (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-Akt, and anti-ß-actin)

    • Secondary antibodies (HRP-conjugated)

    • ECL Western Blotting Substrate

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) and non-cancerous cells (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should be included.

  • Incubation: Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5]

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions to measure the amount of LDH released into the supernatant.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Analysis

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Apoptotic cells exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation, which can be visualized using the fluorescent stain DAPI.[3]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound as described above.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells with DAPI solution.

  • Microscopy: Observe the nuclear morphology under a fluorescence microscope.

Caspase Activity Assays

Caspases are key proteases involved in the execution of apoptosis.[2]

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells.

  • Caspase Assay: Use specific colorimetric or fluorometric assay kits to measure the activity of caspase-3, -8, and -9 in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Quantify the caspase activity relative to the untreated control.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
MCF-7 DataDataData
HT-29 DataDataData
MRC-5 DataDataData

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48 hours)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (DMSO) DataDataData
This compound (IC₅₀) DataDataData
This compound (2x IC₅₀) DataDataData

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis prep_cells Cell Culture (MCF-7, HT-29, MRC-5) viability Cell Viability Assay (MTT) prep_cells->viability membrane Membrane Integrity (LDH Assay) prep_cells->membrane apoptosis Apoptosis Analysis (Annexin V/PI, DAPI) prep_cells->apoptosis caspase Caspase Activity (Caspase-3, -8, -9) prep_cells->caspase prep_vb This compound Stock Solution prep_vb->viability prep_vb->membrane prep_vb->apoptosis prep_vb->caspase ic50 IC50 Determination viability->ic50 membrane->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway Signaling Pathway Elucidation caspase->pathway ic50->apoptosis

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus vb This compound receptor Receptor ? vb->receptor pi3k PI3K/Akt Pathway vb->pi3k Inhibition bax Bax vb->bax Activation bcl2 Bcl-2 pi3k->bcl2 Activation mmp Mitochondrial Membrane Potential Loss bax->mmp Induction cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis bcl2->mmp Inhibition mmp->cytochrome_c Release cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application of Versicolactone B in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Versicolactone B is a butyrolactone compound isolated from the endophytic fungus Aspergillus versicolor. Preliminary research has identified its potential application in agriculture, specifically as an antiviral agent. This document provides an overview of its known applications, a generalized protocol for evaluating its antiviral efficacy, and a summary of the available data. Further research is required to explore its full potential for plant growth promotion and broader antifungal activities.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Data on Antiviral Compounds against TMV

To provide a reference for the type of data generated in antiviral screening, the following table presents the efficacy of other compounds against TMV.

CompoundConcentrationCurative Activity (% Inhibition)Protective Activity (% Inhibition)Inactivation Activity (% Inhibition)Reference
Ningnanmycin500 µg/mL51.2%--[1]
Compound 2009104500 µg/mL53.3%58.9%84.9%[1]
Malformin A1-IC50: 45.4 µg·mL⁻¹IC50: 19.7 µg·mL⁻¹-[2]

Note: The data for Ningnanmycin, Compound 2009104, and Malformin A1 are provided for illustrative purposes to show typical metrics in anti-TMV assays.

Experimental Protocols

General Protocol for Evaluating Anti-TMV Activity of this compound

This protocol is a generalized procedure based on common methods for testing antiviral compounds against TMV.

1. Virus Purification and Inoculum Preparation:

  • Propagate TMV in a susceptible host plant (e.g., Nicotiana tabacum cv. K326).

  • Purify the virus from infected leaf tissue using differential centrifugation and density gradient centrifugation.

  • Resuspend the purified virus in a suitable buffer (e.g., phosphate buffer) to a known concentration.

2. Plant Preparation:

  • Grow healthy Nicotiana glutinosa or another local lesion host plant under controlled greenhouse conditions.

  • Select plants with fully expanded leaves of similar age for the experiments.

3. Antiviral Assays (Half-Leaf Method):

  • Curative Activity:

    • Mechanically inoculate the entire surface of several leaves with the TMV suspension.

    • After a set incubation period (e.g., 2-4 hours), gently wash the leaves with sterile water.

    • Apply a solution of this compound at various concentrations to one half of each leaf, and a control solution (e.g., buffer or a known antiviral agent like Ningnanmycin) to the other half.

  • Protective Activity:

    • Apply a solution of this compound at various concentrations to one half of each leaf, and a control solution to the other half.

    • After a set period (e.g., 2-4 hours), mechanically inoculate the entire leaf surface with the TMV suspension.

  • Inactivation Activity:

    • Mix the TMV suspension with this compound solutions of varying concentrations and incubate for a set period (e.g., 30 minutes).

    • Mechanically inoculate one half of a leaf with the treated TMV suspension and the other half with a control TMV suspension (mixed with buffer).

4. Data Collection and Analysis:

  • After 3-4 days of incubation in the greenhouse, count the number of local lesions on each half of the leaves.

  • Calculate the percent inhibition for each treatment using the formula: % Inhibition = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of local lesion formation.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis virus_prep TMV Purification inoculation Mechanical Inoculation of Leaves virus_prep->inoculation plant_prep Host Plant Cultivation (N. glutinosa) plant_prep->inoculation treatment Application of this compound (Half-Leaf Method) inoculation->treatment incubation Incubation (3-4 days) treatment->incubation lesion_count Local Lesion Counting incubation->lesion_count calculation Calculation of % Inhibition & IC50 lesion_count->calculation

Caption: Workflow for Anti-TMV Activity Screening.

logical_relationship cluster_source Natural Source cluster_compound Bioactive Compound cluster_application Potential Agricultural Application fungus Endophytic Fungus (Aspergillus versicolor) versicolactone_b This compound fungus->versicolactone_b produces antiviral Antiviral Agent (Anti-TMV) versicolactone_b->antiviral exhibits activity as plant_protection Plant Disease Management antiviral->plant_protection leads to

Caption: Logical Relationship of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Versicolactone B Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the yield of Versicolactone B from fungal cultures. Due to the limited specific research on this compound biosynthesis, this guide integrates established principles of fungal secondary metabolite production, drawing parallels from other butyrolactones and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a lactone-containing secondary metabolite. Its structure has been determined through total synthesis. It has been isolated from a mangrove-derived fungus, Penicillium sp. TGM112.

Q2: The biosynthetic pathway for this compound is not well-defined. How can I approach yield enhancement?

While the specific enzymatic steps for this compound biosynthesis are not yet elucidated, a general approach for increasing the yield of fungal secondary metabolites can be applied. This involves a multi-faceted strategy focusing on optimizing culture conditions, precursor feeding, and potentially, genetic engineering of the producing strain.

Q3: What are the general classes of precursors for fungal butyrolactones?

Many fungal butyrolactones are derived from the polyketide or fatty acid biosynthesis pathways. Therefore, primary metabolites such as acetyl-CoA, malonyl-CoA, and various amino acids can serve as foundational building blocks. For this compound, a detailed structural analysis can suggest potential precursors for targeted feeding experiments.

Q4: Can the addition of other butyrolactones to the culture medium enhance the production of this compound?

In some fungi, butyrolactones can act as signaling molecules or auto-regulators of secondary metabolism. For instance, the addition of Butyrolactone I to cultures of Aspergillus terreus has been shown to increase the production of other secondary metabolites like lovastatin.[1][2][3] This suggests that a similar approach could be tested for this compound, where the introduction of a structurally related butyrolactone might trigger the expression of the this compound biosynthetic gene cluster.

Troubleshooting Guides

Problem 1: Low or No Detectable Yield of this compound

This is a common issue when initiating fermentation of a new fungal strain or metabolite. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Start: Low/No this compound Yield culture_check 1. Verify Culture Purity and Viability start->culture_check culture_check->start Contamination or poor growth media_optimization 2. Optimize Culture Medium Composition culture_check->media_optimization Culture is pure and viable physical_params 3. Optimize Physical Fermentation Parameters media_optimization->physical_params Yield still low precursor_feeding 4. Implement Precursor Feeding Strategy physical_params->precursor_feeding Yield still low elicitation 5. Test Elicitation Strategies precursor_feeding->elicitation Yield still low end Improved Yield elicitation->end

Caption: A stepwise workflow for troubleshooting low or no yield of this compound.

Detailed Steps:

  • Verify Culture Purity and Viability:

    • Microscopy: Examine the fungal culture under a microscope to ensure the correct morphology of Penicillium sp. and to check for any bacterial or yeast contamination.

    • Growth Curve: Establish a growth curve for your fungal strain under standard conditions to determine the optimal time for harvesting, which is typically during the stationary phase when secondary metabolite production is highest.

  • Optimize Culture Medium Composition:

    • The composition of the culture medium is a critical factor influencing secondary metabolite production. Systematically evaluate different carbon and nitrogen sources.

    • Refer to the tables below for examples of media components that can be varied.

  • Optimize Physical Fermentation Parameters:

    • Fine-tune physical parameters such as pH, temperature, and agitation speed, as these can significantly impact fungal growth and secondary metabolism.

  • Implement Precursor Feeding Strategy:

    • Based on the chemical structure of this compound, hypothesize potential precursors and add them to the culture medium at different time points and concentrations.

  • Test Elicitation Strategies:

    • Introduce elicitors (substances that trigger a physiological response) to the culture to potentially activate "silent" biosynthetic gene clusters.

Problem 2: Inconsistent Yield of this compound Between Batches

Inconsistent yields often point to a lack of standardization in the experimental protocol.

Troubleshooting Workflow for Inconsistent Yield

inconsistent_yield_troubleshooting start Start: Inconsistent this compound Yield inoculum_check 1. Standardize Inoculum Preparation start->inoculum_check media_check 2. Verify Media Component Consistency inoculum_check->media_check Inconsistency persists parameter_control 3. Ensure Strict Control of Physical Parameters media_check->parameter_control Inconsistency persists extraction_check 4. Standardize Extraction and Quantification parameter_control->extraction_check Inconsistency persists end Consistent Yield extraction_check->end secondary_metabolism_regulation cluster_environmental Environmental Signals cluster_global_regulators Global Regulators cluster_pathway_specific Pathway-Specific Regulation carbon Carbon Source creA CreA (Carbon catabolite repression) carbon->creA nitrogen Nitrogen Source areA AreA (Nitrogen metabolite repression) nitrogen->areA ph pH pacC PacC (pH regulation) ph->pacC temp Temperature bgc This compound Biosynthetic Gene Cluster (BGC) temp->bgc affects enzyme activity creA->bgc represses areA->bgc activates/represses pacC->bgc activates/represses pathway_tf Pathway-Specific Transcription Factor pathway_tf->bgc activates product This compound bgc->product

References

Technical Support Center: Versicolactone B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Versicolactone B from Aspergillus versicolor cultures.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: I am getting a very low yield of the crude extract. What are the possible reasons?

    A1: Low yield of the crude extract can be due to several factors:

    • Suboptimal Fungal Growth: The production of secondary metabolites like this compound is highly dependent on the growth conditions of Aspergillus versicolor. Ensure that the culture medium composition, pH, temperature, and aeration are optimized.[1][2][3]

    • Inefficient Extraction Solvent: While ethyl acetate is commonly used, its efficiency can be affected by the presence of water in the culture broth. Ensure thorough mixing during extraction to maximize the partitioning of this compound into the organic phase.

    • Incomplete Cell Lysis: If extracting from the mycelium, ensure that the cells are properly disrupted to release the intracellular secondary metabolites.

    • Degradation of this compound: Sesquiterpene lactones can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions during extraction.[4][5]

  • Q2: I am observing a persistent emulsion during liquid-liquid extraction with ethyl acetate. How can I resolve this?

    A2: Emulsion formation is a common issue in liquid-liquid extraction. Here are a few troubleshooting steps:

    • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Centrifugation: If the emulsion is stable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.

    • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes break the emulsion.

    • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Purification

  • Q3: My column chromatography separation is not effective, and the fractions are not pure. What can I do?

    A3: Poor separation in column chromatography can be addressed by optimizing several parameters:

    • Stationary Phase: Ensure that the silica gel is properly packed and equilibrated with the mobile phase to avoid channeling. The particle size of the silica gel also affects resolution.

    • Mobile Phase: The polarity of the mobile phase is critical. If the compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not eluting, increase the polarity. A gradient elution (gradually increasing the polarity) can often provide better separation than an isocratic elution (constant polarity).

    • Sample Loading: The sample should be loaded onto the column in a small volume of a non-polar solvent to ensure a narrow starting band. Overloading the column with too much crude extract will lead to poor separation.

    • Flow Rate: A slower flow rate generally provides better resolution.

  • Q4: I am having trouble visualizing the separated bands on my preparative TLC plate. What are my options?

    A4: If the compounds are not UV-active, you can try the following visualization techniques:

    • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain the organic compounds, making them visible as brown spots.

    • Staining Reagents: Spray the plate with a suitable staining reagent, such as potassium permanganate or vanillin-sulfuric acid, followed by gentle heating. This will produce colored spots for different compounds.

    • Bioautography: If you are looking for a compound with a specific biological activity (e.g., antimicrobial), you can use this technique to identify the active band.

Experimental Protocols

1. Fermentation of Aspergillus versicolor

A detailed protocol for the fermentation of Aspergillus versicolor is crucial for obtaining a good yield of this compound. The following is a general guideline that may require optimization.[6]

ParameterRecommended Conditions
Culture Medium Potato Dextrose Broth (PDB) or a custom medium containing glucose (5%), peptone (0.15%), yeast extract (0.5%), KH2PO4 (0.05%), and MgSO4 (0.05%).[6]
pH 6.5 before autoclaving.[6]
Temperature 27-29°C.[1][3]
Incubation Time 14 days.[6]
Agitation Static or rotary shaker at 180 rpm.[6]

2. Extraction of Crude this compound

This protocol is based on the extraction of similar butyrolactones from Aspergillus versicolor.[6]

StepProcedure
1. Solvent Extraction Extract the whole culture broth four times with an equal volume of ethyl acetate at room temperature.
2. Filtration Filter the combined ethyl acetate extracts to remove any solid material.
3. Concentration Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification of this compound

A multi-step purification process is often necessary to obtain pure this compound.

a. Silica Gel Column Chromatography [6]

ParameterRecommended Conditions
Stationary Phase Silica gel (particle size appropriate for gravity or flash chromatography).
Mobile Phase A gradient of chloroform-acetone (e.g., 9:1, 8:2, 7:3, 6:4, 5:5 v/v).[6]
Fraction Collection Collect fractions and monitor by Thin Layer Chromatography (TLC).
Pooling and Concentration Combine fractions containing the desired compound and concentrate under reduced pressure.

b. Preparative Thin Layer Chromatography (Prep TLC) [7][8][9][10][11]

For further purification of smaller quantities.

ParameterRecommended Conditions
Stationary Phase Glass-backed silica gel plates (e.g., 20x20 cm, 250-2000 µm thickness).[9][10]
Mobile Phase A solvent system that provides good separation on analytical TLC (e.g., Chloroform:Methanol).
Sample Application Apply the sample as a narrow band at the origin.
Visualization UV light (if applicable) or a suitable staining reagent.
Elution Scrape the silica band containing the compound of interest and elute with a polar solvent (e.g., ethyl acetate or methanol).

Data Presentation

Table 1: Comparison of Extraction Solvents for Fungal Secondary Metabolites

SolventPolarityAdvantagesDisadvantages
Ethyl Acetate MediumGood for a wide range of secondary metabolites, relatively low toxicity.Can form emulsions, moderately volatile.
Chloroform MediumGood for many non-polar to moderately polar compounds.Toxic and environmentally hazardous.
Methanol HighEffective for extracting polar compounds.Can also extract many primary metabolites, leading to a more complex crude extract.
Hexane LowGood for extracting non-polar compounds and lipids.Poor solvent for more polar compounds like many sesquiterpenoids.

Table 2: Typical Parameters for HPLC Analysis of Butyrolactones

This is a general method and may require optimization for this compound.[12]

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid).[12]
Detection UV detector (wavelength to be determined based on the UV spectrum of this compound).
Flow Rate Typically 0.5 - 1.0 mL/min.

Visualizations

Extraction_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Aspergillus versicolor Culture Aspergillus versicolor Culture Liquid-Liquid Extraction Liquid-Liquid Extraction Aspergillus versicolor Culture->Liquid-Liquid Extraction Ethyl Acetate Concentration Concentration Liquid-Liquid Extraction->Concentration Crude Extract Crude Extract Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Preparative TLC Preparative TLC Fraction Analysis (TLC)->Preparative TLC Semi-pure fractions Pure this compound Pure this compound Preparative TLC->Pure this compound

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Fermentation Optimize Culture: - Medium - pH - Temperature Low Yield?->Check Fermentation Yes Poor Purity? Poor Purity? Low Yield?->Poor Purity? No Check Extraction Improve Extraction: - Solvent Choice - Mixing - Cell Lysis Check Fermentation->Check Extraction Check Extraction->Poor Purity? Optimize Chromatography Refine Purification: - Stationary Phase - Mobile Phase - Sample Load Poor Purity?->Optimize Chromatography Yes End End Poor Purity?->End No Optimize Chromatography->End

Caption: Troubleshooting flowchart for this compound isolation.

References

overcoming low yield in the synthesis of butyrolactone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of butyrolactone derivatives, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing butyrolactone derivatives?

A1: Common and economically viable starting materials include 1,4-butanediol, maleic anhydride, allylic alcohols, and biomass-derived compounds like furfural and L-malic acid.[1][2][3][4] The choice of starting material often depends on the desired substitution pattern on the butyrolactone ring and the availability of the precursor.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in butyrolactone synthesis can often be attributed to several key factors:

  • Reaction Temperature and Pressure: These parameters can significantly influence reaction rates and equilibrium positions. For instance, in the hydrogenation of maleic anhydride, temperature and pressure are critical for optimal yield.[5]

  • Catalyst Activity and Stability: The choice of catalyst is crucial. Catalyst deactivation or poisoning can lead to incomplete conversion.[6]

  • Solvent Effects: The solvent can impact reactant solubility, reaction rates, and even product selectivity.

  • Purity of Reactants: Impurities in starting materials or solvents can interfere with the reaction, leading to side product formation or catalyst poisoning.[1]

  • Reaction Time: Insufficient reaction time can result in incomplete conversion, while excessively long times may lead to product degradation or the formation of byproducts.

Q3: How can I minimize the formation of tetrahydrofuran (THF) as a byproduct when using 1,4-butanediol?

A3: The acid-catalyzed dehydration of 1,4-butanediol to THF is a common side reaction, particularly at elevated temperatures.[7] To minimize its formation, consider the following:

  • Temperature Control: Maintain the reaction temperature below the threshold for significant dehydration. This is critical in processes like the production of polybutylene terephthalate (PBT).[7]

  • Catalyst Choice: Utilize catalysts that favor dehydrogenation over dehydration. Copper-based catalysts are commonly used for the conversion of 1,4-butanediol to γ-butyrolactone (GBL).[7]

  • pH Control: Avoid acidic conditions that promote dehydration.

Q4: What strategies can be employed to achieve high enantioselectivity in the synthesis of chiral butyrolactone derivatives?

A4: High enantioselectivity is typically achieved through two primary strategies:

  • Chemoenzymatic Methods: These methods utilize enzymes, such as lipases, for kinetic resolution or stereospecific hydrolysis of intermediates.[1]

  • Asymmetric Catalysis: This involves the use of chiral metal catalysts, such as rhodium complexes with chiral phosphine ligands, for asymmetric transformations.[1] Optimizing the reaction temperature is also crucial, as lower temperatures often lead to higher enantiomeric excess (ee).[1]

Troubleshooting Guides

Issue 1: Low Yield in the Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone
Possible Cause Recommended Action Expected Outcome
Suboptimal Reaction Temperature Gradually increase the reaction temperature within the recommended range of 190-270°C.[2] Monitor the conversion at each temperature point to find the optimum.An increase in temperature should lead to a higher conversion rate of 1,4-butanediol.[6]
Catalyst Deactivation Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure the feed is free of catalyst poisons.[6]Restoration of catalyst activity and improved conversion to GBL.
Suboptimal Reaction Pressure While lower pressure favors the equilibrium towards γ-butyrolactone, a slightly elevated pressure (0.5 to 4 kg/cm ² G) can increase the reaction rate.[2]An increased rate of formation and potentially higher yield of γ-butyrolactone.[2]
Formation of Byproducts The use of a catalyst containing sodium and/or potassium in addition to copper, chromium, and manganese can suppress side reactions.[2]High yield and high selectivity for γ-butyrolactone are attained with a prolonged catalyst life.[2]
Issue 2: Low Yield in the Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid
Possible Cause Recommended Action Expected Outcome
Incomplete initial reaction to form (S)-β-benzoyloxy-γ-butyrolactone Ensure anhydrous conditions and optimal reaction temperature. The use of a Lewis acid catalyst can improve selectivity.[1]Improved yield of the intermediate, leading to a higher overall yield of the final product.
Low enzyme activity during hydrolysis Ensure the lipase is from a reliable source and has been stored correctly. Add the immobilized lipase to the reaction mixture.[1]Efficient hydrolysis of the intermediate to the desired (S)-3-Hydroxy-γ-butyrolactone.
Catalyst poisoning in asymmetric catalysis Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).[1]Consistent catalyst performance and high reaction yield.
Low enantioselectivity (ee) Select a chiral ligand known to be effective for the specific substrate. Optimize the reaction temperature; lower temperatures often lead to higher ee.[1]Increased enantiomeric excess of the desired product.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Butyrolactone Synthesis Methods

Synthetic Method Starting Material Catalyst/Reagent Solvent Temperature Yield Reference
Dehydrogenation1,4-ButanediolCopper-based-180-300°C~95%[7]
HydrogenationMaleic AnhydrideCu-Zn-Al-220-250°C-[8]
Carboxylative Cyclizationα-phenyl-substituted allylic alcoholPhotoredox/HAT catalysisDMFRoom Temp92%[9]
Hydrogenation2-Furanone4% Pd/HACTHFRoom Temp89% (isolated)[10]
Tandem ReactionPyrazole derivative & α-(bromomethyl)acrylic acidIndiumAnhydrous THF80°C73%[11]

Experimental Protocols

Protocol 1: Synthesis of γ-Butyrolactone from Allylic Alcohols via Carboxylative Cyclization

This protocol is adapted from a method describing a photoredox/HAT catalyzed carboxylative cyclization.[9]

  • Reaction Setup: In a glovebox, add the allylic alcohol (1.0 equiv), HCO₂Cs (3.0 equiv), a photoredox catalyst, and a hydrogen atom transfer (HAT) catalyst to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent (e.g., DMF) to the vial.

  • Reaction Conditions: Seal the vial and place it under an atmosphere of CO₂. Irradiate the reaction mixture with blue LEDs at room temperature for 12 hours with vigorous stirring.

  • Work-up: After the reaction is complete, quench the reaction with a suitable reagent. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired γ-butyrolactone derivative.

Protocol 2: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone

This protocol is based on the lipase-catalyzed hydrolysis of an intermediate derived from L-malic acid.[1]

  • Intermediate Synthesis: Synthesize (S)-β-benzoyloxy-γ-butyrolactone from L-malic acid following established chemical procedures.

  • Enzymatic Hydrolysis:

    • Prepare a biphasic reaction mixture of an organic solvent (e.g., TBME) and a buffer solution.

    • Add the immobilized lipase and the (S)-β-benzoyloxy-γ-butyrolactone substrate to the reaction mixture.

    • Stir the mixture at a controlled temperature.

  • Monitoring: Monitor the reaction progress using techniques such as HPLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the immobilized enzyme.

    • Separate the aqueous and organic layers. The product will be in the aqueous phase.

  • Isolation and Purification:

    • Extract the aqueous phase with a polar organic solvent (e.g., ethyl acetate) to isolate the final product.

    • Purify the product by distillation under reduced pressure or silica gel column chromatography.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Butyrolactone Derivative CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckCatalyst Evaluate Catalyst Performance Start->CheckCatalyst Impure Purify Starting Materials Use Anhydrous Solvents CheckPurity->Impure Impurities Found Temp Vary Temperature OptimizeConditions->Temp Pressure Adjust Pressure OptimizeConditions->Pressure Time Modify Reaction Time OptimizeConditions->Time Poisoning Catalyst Poisoning? CheckCatalyst->Poisoning Deactivation Catalyst Deactivation? CheckCatalyst->Deactivation Success Improved Yield Impure->Success Temp->Success Pressure->Success Time->Success Poisoning->Deactivation No UseGuardBed Use Guard Bed Purify Substrate Poisoning->UseGuardBed Yes Regenerate Regenerate or Replace Catalyst Deactivation->Regenerate Yes UseGuardBed->Success Regenerate->Success

Caption: Troubleshooting workflow for low yield in butyrolactone synthesis.

THF_Byproduct_Mitigation Start High THF Byproduct Formation (from 1,4-Butanediol) CheckTemp Is Reaction Temperature > 150°C? Start->CheckTemp ReduceTemp Lower and Optimize Temperature CheckTemp->ReduceTemp Yes CheckAcidity Are Reaction Conditions Acidic? CheckTemp->CheckAcidity No Success Minimized THF Formation ReduceTemp->Success Neutralize Adjust to Neutral/Basic pH CheckAcidity->Neutralize Yes CheckCatalyst Evaluate Catalyst Selectivity CheckAcidity->CheckCatalyst No Neutralize->Success ChangeCatalyst Switch to Catalyst Favoring Dehydrogenation (e.g., Cu-based) CheckCatalyst->ChangeCatalyst ChangeCatalyst->Success

References

Technical Support Center: Characterization of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of complex natural products.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Chromatography (HPLC/Flash)

    • Mass Spectrometry (MS)

    • NMR Spectroscopy

    • Bioassay-Guided Fractionation

  • Key Experimental Protocols

    • Protocol for Bioassay-Guided Fractionation

Frequently Asked Questions (FAQs)

This section addresses high-level challenges and strategic questions in natural product characterization.

Q1: What are the primary challenges in characterizing complex natural products?

A: The characterization of natural products is inherently challenging due to their vast structural diversity, the complexity of the biological matrices in which they are found, and the often low abundance of novel compounds.[1][2] Key difficulties include:

  • High Chemical Complexity: Natural extracts are complex mixtures containing thousands of structurally diverse molecules at varying concentrations.[1] This makes the isolation of pure compounds a significant hurdle.[3]

  • Structural Elucidation: Determining the exact planar structure and, most challengingly, the stereochemistry of novel compounds can be a major bottleneck.[4][5] Mischaracterization of stereochemistry has been a frequent problem in structural elucidation.[4]

  • Rediscovery of Known Compounds: A significant amount of effort can be wasted on the isolation and characterization of already known, and often commercially available, compounds. This issue has led to the development of "dereplication" strategies.[6][7]

  • Compound Stability and Quantity: Many natural products are unstable or available in only microgram quantities, which limits the analytical techniques that can be applied.[8][9]

  • Determining Bioactivity: Linking a specific biological activity to a single compound within a complex mixture is a central challenge, often addressed by bioassay-guided fractionation.[10][11]

Q2: What is "dereplication" and why is it crucial in natural product discovery?

A: Dereplication is the process of rapidly identifying known compounds in a natural product extract at the earliest possible stage.[6][12] This is a critical step to avoid the time-consuming and costly process of re-isolating and re-characterizing previously discovered molecules.[13] Modern dereplication strategies often utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and compare experimental data (e.g., mass, fragmentation patterns, UV spectra) against comprehensive databases of known natural products.[6][14] This allows researchers to focus resources on the most promising extracts containing potentially novel bioactive compounds.[12][15]

Q3: My compound's activity disappears after fractionation. What could be the cause?

A: This is a common and frustrating problem in bioassay-guided fractionation. The loss of activity upon separation can often be attributed to:

  • Synergistic Effects: The observed biological activity in the crude extract may result from the combined action of multiple compounds. When these compounds are separated during fractionation, the activity of individual fractions may be significantly lower or absent.

  • Compound Degradation: The active compound might be unstable under the chromatographic conditions (e.g., exposure to silica gel, solvents, or temperature changes).[16]

  • Low Concentration: The active compound may be present in very small quantities. During fractionation, its concentration in any single fraction might fall below the detection limit of the bioassay.[17] It is advisable to check if the combined fractions reconstitute the original activity.

Q4: How can I determine the absolute configuration of a chiral natural product?

A: Determining the absolute configuration is one of the most challenging aspects of structural elucidation.[4] No single technique is universally applicable. A combination of methods is often required:

  • X-ray Crystallography: This is the gold standard but requires a suitable single crystal of the compound, which can be difficult to obtain.[5]

  • NMR Spectroscopy: Techniques like the application of chiral derivatizing agents, chiral solvation agents, or the measurement of Residual Dipolar Couplings (RDCs) can help establish relative and sometimes absolute configurations.[5][18]

  • Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques. The experimental spectra are compared with spectra predicted by quantum mechanical calculations for different stereoisomers to make an assignment.[4][18]

  • Chemical Synthesis: Stereocontrolled synthesis of the possible isomers and comparison of their analytical data with the natural product can provide an unambiguous assignment, but this approach is often laborious and time-consuming.[18]

Troubleshooting Guides

Chromatography (HPLC/Flash)

This guide focuses on common issues encountered during the separation of natural product extracts.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation or contamination. 4. Co-eluting impurities.1. Reduce sample concentration/injection volume. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Wash the column with a strong solvent or replace it if necessary.[19] 4. Optimize the gradient to improve separation.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Changes in flow rate (pump malfunction or leak).[20] 4. Column aging/degradation.1. Ensure mobile phase is prepared accurately and consistently; premix solvents if possible.[21] 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and verify pump performance. Run a standard to diagnose the issue.[21] 4. Replace the column.
No Peaks or Very Small Peaks 1. Compound is unstable on the column (e.g., silica gel).[16] 2. Sample did not dissolve properly in the injection solvent. 3. Detector issue (wrong wavelength, lamp failure). 4. Compound is irreversibly bound to the column.1. Test compound stability on a TLC plate. Consider using a different stationary phase (e.g., alumina, C18).[16] 2. Ensure the sample is fully dissolved; filter if necessary. 3. Check detector settings and perform diagnostics.[19] 4. Try flushing the column with a very strong solvent.
Split Peaks 1. Clogged frit or void at the column inlet. 2. Sample solvent is too strong ("solvent effect"). 3. Co-elution of two similar compounds.1. Reverse-flush the column (if recommended by the manufacturer) or replace it. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[21] 3. Optimize the separation method (gradient, solvent choice).
Mass Spectrometry (MS)

This guide addresses common issues in the analysis of natural products by MS, particularly when coupled with LC.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Ionization 1. Compound is not amenable to the chosen ionization technique (e.g., ESI).[1] 2. Ion source is dirty. 3. Incorrect ion source parameters (e.g., temperature, voltages). 4. Mobile phase is suppressing ionization (e.g., high buffer concentration, TFA).1. Try a different ionization method (e.g., APCI, APPI) or switch ionization polarity (positive/negative).[1] 2. Clean the ion source according to the manufacturer's protocol. 3. Optimize ion source parameters for the analyte. 4. Use volatile buffers (e.g., ammonium formate/acetate) and avoid ion-pairing agents if possible.
Ion Suppression or Enhancement 1. Matrix effects from co-eluting compounds in the extract.[20] 2. High concentration of analyte leading to detector saturation.1. Improve chromatographic separation to resolve the analyte from interfering matrix components.[1] 2. Dilute the sample.
Inaccurate Mass Measurement 1. Instrument is not properly calibrated. 2. Insufficient signal intensity. 3. Presence of unresolved interferences with a similar m/z.1. Perform mass calibration according to the manufacturer's schedule. 2. Increase sample concentration or optimize ionization. 3. High-resolution MS is essential to separate individual signals.[22]
Difficulty Assigning Molecular Formula 1. Even with high mass accuracy (<1 ppm), multiple formulas can be possible for a given mass.[13] 2. Isotopic pattern is unclear or distorted.1. Use isotopic abundance patterns to filter and rank potential formulas. Software tools can help automate this.[13][22] 2. Ensure sufficient signal intensity and resolution to clearly observe the isotopic pattern.[22]
NMR Spectroscopy

This guide covers challenges related to obtaining and interpreting NMR data for natural products.

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise (S/N) 1. Insufficient sample amount.[9] 2. Suboptimal probe tuning and matching. 3. Incorrect pulse calibration (90° pulse width).1. Use a higher-field spectrometer, a cryoprobe, or a micro-NMR tube. Increase the number of scans.[9][22] 2. Always tune and match the probe for each sample. 3. Calibrate the 90° pulse width for accurate quantitative data and optimal signal in 2D experiments.
Poor Resolution / Broad Peaks 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Sample aggregation at high concentrations. 4. Compound is undergoing intermediate chemical exchange.1. Carefully shim the magnet for each sample. 2. Add a small amount of EDTA to chelate metal ions, or filter the sample through a small plug of silica/celite. 3. Dilute the sample or try a different solvent. 4. Change the temperature of the experiment to either slow down or speed up the exchange process.
Overlapping Signals 1. The molecule is complex with many similar proton environments.[23] 2. The sample is a mixture of compounds.1. Use a higher-field spectrometer. 2. Run 2D NMR experiments (COSY, HSQC, HMBC) to resolve individual correlations.[23] 3. For mixtures, consider further chromatographic purification.
Inaccurate Quantification (qNMR) 1. Incomplete relaxation of nuclei between scans. 2. Non-uniform excitation of signals across the spectrum. 3. Overlapping signals between the analyte and the internal standard.[24]1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals being quantified.[24] 2. Use a calibrated 90° pulse and ensure the transmitter offset is centered. 3. Choose an internal standard with a clean, non-overlapping signal and ensure its stability and purity.[24]
Bioassay-Guided Fractionation

This guide provides troubleshooting for the process of isolating active compounds based on their biological activity.

Problem Possible Cause(s) Recommended Solution(s)
Activity is Lost or Greatly Reduced After Fractionation 1. Synergistic effects between multiple compounds in the crude extract. 2. Active compound degraded during the separation process.[17] 3. Concentration of the active compound in fractions is below the assay's limit of detection.[17]1. Test combinations of fractions to see if activity is restored. 2. Use milder separation techniques. Test the stability of the crude extract under the intended chromatographic conditions. 3. Concentrate the fractions before testing.
Activity is Found in Multiple Fractions 1. Incomplete separation of the active compound (peak tailing). 2. Presence of multiple, structurally related active compounds (isomers, analogues). 3. A single active compound is degrading into other active compounds on the column.1. Optimize the chromatography to achieve sharper peaks. 2. Collect all active fractions and subject them to a second, orthogonal separation technique (e.g., different stationary or mobile phase). 3. Analyze the active fractions by LC-MS to identify the compounds present and look for degradation patterns.
Assay Gives Inconsistent or Unreliable Results 1. Interference from residual solvents from chromatography. 2. Sample precipitation in the assay medium.[25] 3. The assay itself has high variability.1. Ensure all solvent is thoroughly removed from the fractions before testing. Use a solvent control in the assay. 2. Check the solubility of the dried fractions in the assay buffer. Use a small amount of a biocompatible solvent like DMSO if necessary.[25] 3. Run appropriate positive and negative controls. Ensure the assay protocol is followed precisely.[25]

Quantitative Data Summary

Table 1: Historical Trends in Natural Product Discovery

This table illustrates the challenge of discovering structurally novel compounds as the total number of known structures increases. While the absolute number of unique discoveries remains significant, they represent a decreasing percentage of the total compounds identified each year.

YearTotal Compounds Published per Year (Approx.)Rate of Novel Compound Isolation (% of Total)Absolute Number of Low Similarity Compounds (Tanimoto < 0.4)
1980 ~1,000~40%~400
1990 ~2,000~30%~600
2000 ~2,500~25%~625
2010 ~3,000~20%~600
2015 ~3,200~18%~575
(Data synthesized from retrospective analyses of natural product databases. Exact numbers vary by database, but trends are consistent.)[26][27]
Table 2: Isotopic Mass and Abundance for Molecular Formula Determination

Accurate mass and isotopic abundance are critical for filtering molecular formula candidates from high-resolution mass spectrometry data.[13]

IsotopeExact Mass (Da)Mass DefectNatural Abundance (%)
¹H 1.007825+0.00782599.9885
²H 2.014102+0.0141020.0115
¹²C 12.0000000.00000098.93
¹³C 13.003355+0.0033551.07
¹⁴N 14.003074+0.00307499.632
¹⁵N 15.000109+0.0001090.368
¹⁶O 15.994915-0.00508599.757
¹⁷O 16.999132-0.0008680.038
¹⁸O 17.999160-0.0008400.205
(Data from[13])

Key Experimental Protocols

Protocol for Bioassay-Guided Fractionation

This protocol outlines a general workflow for isolating bioactive compounds from a crude plant extract.[11]

Objective: To separate a crude extract and test the resulting fractions to identify the fraction(s) containing the compound(s) responsible for a specific biological activity.

Materials:

  • Crude natural product extract with confirmed bioactivity.

  • Silica gel for column chromatography.

  • A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fraction collector and test tubes.

  • TLC plates and visualization reagents (e.g., UV lamp, staining solution).

  • Rotary evaporator.

  • Materials for the specific biological assay.

Methodology:

  • Preliminary Analysis (TLC): a. Dissolve a small amount of the crude extract in a suitable solvent. b. Spot the extract onto several TLC plates. c. Develop the plates in different solvent systems of varying polarity (e.g., 9:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc). d. Visualize the spots to determine a solvent system that provides good separation of the components. This will guide the choice of solvents for column chromatography.[28]

  • Column Chromatography: a. Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Load the crude extract (adsorbed onto a small amount of silica) onto the top of the column. c. Begin elution with the least polar solvent determined from the TLC analysis. d. Gradually increase the polarity of the mobile phase (gradient elution). For example:

    • Fractions 1-10: 100% Hexane
    • Fractions 11-20: 9:1 Hexane:EtOAc
    • Fractions 21-30: 1:1 Hexane:EtOAc
    • ...and so on, finishing with a highly polar solvent like methanol. e. Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector.

  • Fraction Analysis and Pooling: a. Monitor the separation by spotting every few fractions onto a TLC plate and visualizing. b. Based on the TLC profiles, combine fractions that contain the same compound(s). This reduces the number of samples for bioassay.

  • Bioassay of Fractions: a. Evaporate the solvent from each pooled fraction under reduced pressure. b. Prepare stock solutions of each fraction at a known concentration. c. Screen each fraction using the target biological assay.[28] Remember to include a vehicle control (e.g., DMSO) and a positive control.

  • Iterative Purification: a. Identify the most active fraction(s). b. If the active fraction is still a mixture (as determined by TLC or LC-MS), subject it to a second round of chromatography. c. This subsequent separation should use a different method (e.g., a different stationary phase like C18, or a different solvent system) to achieve higher purity. d. Repeat the process of fractionation and bioassay until a pure, active compound is isolated.[11]

  • Structure Elucidation: a. Once a compound is isolated and its purity is confirmed (>95%), proceed with structure elucidation using spectroscopic methods (MS, 1D/2D NMR, etc.).[29]

Visualizations

Experimental_Workflow cluster_0 Preparation & Screening cluster_1 Isolation & Dereplication cluster_2 Characterization Start Crude Natural Product Extract Bioassay Initial Bioassay Screening Start->Bioassay ActiveExtract Active Extract Identified Bioassay->ActiveExtract Active InactiveExtract Inactive Bioassay->InactiveExtract Inactive Fractionation Bioassay-Guided Fractionation ActiveExtract->Fractionation LCMS LC-MS Analysis (Dereplication) Fractionation->LCMS Known Known Compound LCMS->Known Database Hit Novel Potentially Novel Compound LCMS->Novel No Hit Purification Final Purification (>95%) Novel->Purification Structure Structure Elucidation (NMR, HRMS) Purification->Structure Stereochem Stereochemistry Determination Structure->Stereochem Final Characterized Bioactive Compound Stereochem->Final

Caption: General workflow for the isolation and characterization of bioactive natural products.

Dereplication_Process cluster_input Input Data cluster_process Analysis cluster_output Decision LCMS_Data LC-MS/MS Data from Active Fraction Data_Extraction Extract Features: - Accurate Mass (m/z) - Isotopic Pattern - Retention Time - MS/MS Fragments LCMS_Data->Data_Extraction DB_Search Search against Natural Product Databases (e.g., GNPS, DNP) Data_Extraction->DB_Search Decision Match Found? DB_Search->Decision Known Compound is Known (Dereplicated) STOP further isolation Decision->Known Yes Novel No Match or Low Score PRIORITIZE for isolation Decision->Novel No Chromatography_Troubleshooting Start Problem with HPLC Peak Q_Shape Is the peak shape poor (tailing, fronting, split)? Start->Q_Shape Q_RT Is the retention time (RT) shifting? Q_Shape->Q_RT No Sol_Shape1 Check for column overload (reduce concentration) Q_Shape->Sol_Shape1 Yes Q_Size Is the peak size too small or absent? Q_RT->Q_Size No Sol_RT1 Check mobile phase (preparation, composition) Q_RT->Sol_RT1 Yes Sol_Size1 Check sample stability (degradation on column) Q_Size->Sol_Size1 Yes Sol_Shape2 Check sample solvent (dissolve in mobile phase) Sol_Shape1->Sol_Shape2 Sol_Shape3 Inspect column (clogged frit, void) Sol_Shape2->Sol_Shape3 Sol_RT2 Check system (leaks, pump, temperature) Sol_RT1->Sol_RT2 Sol_Size2 Check detector settings (wavelength, lamp) Sol_Size1->Sol_Size2

References

Technical Support Center: Optimizing NMR Parameters for Versicolactone B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural analysis of Versicolactone B, a butyrolactone natural product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent and concentration for this compound NMR analysis?

A1: For initial analysis, deuterated chloroform (CDCl₃) is a common choice for butyrolactones due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives. Aim for a sample concentration of 5-10 mg in 0.5-0.6 mL of solvent. Highly concentrated samples can lead to viscosity issues and peak broadening.[1][2]

Q2: How can I improve the signal-to-noise ratio (S/N) for a dilute sample of this compound?

A2: Improving the S/N ratio is crucial for dilute samples. The most direct method is to increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans; therefore, to double the S/N, you must quadruple the number of scans.[3] For ¹³C NMR, which is inherently less sensitive, a higher number of scans, often acquired overnight, is common.[3] Additionally, using a cryoprobe can significantly enhance sensitivity.

Q3: My ¹H NMR spectrum shows very broad peaks. What are the potential causes and solutions?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad signals.[1][3] Ensure the spectrometer is properly shimmed before acquisition.

  • Sample Concentration: Highly concentrated or viscous samples can lead to line broadening.[2] Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. If suspected, passing the sample through a small plug of silica or celite may help.

  • Chemical Exchange: If this compound is in equilibrium with other conformers or is undergoing chemical exchange, peaks can broaden. Acquiring the spectrum at a different temperature (higher or lower) can help sharpen these signals.[1]

  • Incomplete Solubility: If the sample is not fully dissolved, suspended particles will degrade the magnetic field homogeneity.[2] Ensure your sample is completely dissolved, and filter it if necessary.

Q4: The signals in my ¹H NMR spectrum are overlapping, making interpretation difficult. What should I do?

A4: Signal overlap is common in complex natural products.[4] To resolve overlapping peaks:

  • Use a Higher Field Spectrometer: Higher magnetic fields increase chemical shift dispersion, spreading the signals out.[3]

  • Try a Different Solvent: Changing the NMR solvent can alter the chemical shifts of protons, potentially resolving overlaps.[1] Aromatic solvents like benzene-d₆ often induce different shifts compared to chloroform-d₃.

  • Run 2D NMR Experiments: Two-dimensional NMR techniques like COSY, TOCSY, HSQC, and HMBC separate signals into a second dimension, which is highly effective for resolving overlap and establishing structural connectivity.[4][5][6]

Q5: How long should the relaxation delay (D1) be set for quantitative ¹H NMR analysis?

A5: For quantitative analysis, the nuclei must fully relax back to their equilibrium state between pulses. A conservative relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest is recommended.[7] If T₁ values are unknown, a D1 of 10-30 seconds is often a safe starting point for small molecules. For routine, non-quantitative spectra, a shorter D1 of 1-2 seconds is typically sufficient.[3]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio
Potential Cause Symptoms Solution
Insufficient Sample Weak signals across the entire spectrum, baseline noise is prominent.Increase the sample concentration if possible. For very small amounts, use a microprobe or Shigemi tube.
Incorrect Receiver Gain Low gain results in weak signals. High gain can cause signal clipping and artifacts.Use the spectrometer's automatic gain setting (rga or equivalent) as a starting point. Manually adjust if necessary to maximize signal without clipping the FID.[3]
Insufficient Number of Scans (NS) Poor S/N, especially for ¹³C or dilute ¹H samples.Increase the number of scans. Remember that S/N is proportional to the square root of NS.[3]
Poor Probe Tuning/Matching Significant loss of signal intensity.Always tune and match the probe for every sample to ensure efficient radiofrequency pulse transmission and signal detection.[3]
Issue 2: Broad or Distorted Peak Shape
Potential Cause Symptoms Solution
Poor Magnetic Field Homogeneity All peaks are broad and may have distorted shapes (e.g., "humps").Perform automated or manual shimming. For challenging samples, gradient shimming is often more effective.[1]
Sample Viscosity / High Concentration Broad lines, particularly for a concentrated sample.Dilute the sample.[2] Alternatively, acquiring the spectrum at a higher temperature can reduce viscosity.[3]
Presence of Solid Particles Poor resolution and broad lineshapes.Ensure the sample is fully dissolved. Filter the sample through a glass wool plug into a clean NMR tube.[2]
Chemical or Conformational Exchange Specific peaks are broader than others at room temperature.Record spectra at different temperatures. Exchange processes can often be "frozen out" at low temperatures or averaged at high temperatures, leading to sharper signals.[1]

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup: Insert the sample, lock on the deuterium signal, and perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe.

  • Parameter Optimization:

    • Pulse Program: Use a standard single-pulse program (e.g., zg30 or zg). A 30° pulse angle with a shorter relaxation delay is often used for faster acquisition when not performing quantitative analysis.[7][8] For quantitative results, a 90° pulse is preferred with a longer delay.[8]

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically 0-12 ppm for organic molecules.[7]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is usually sufficient for good resolution.[7][8]

    • Relaxation Delay (D1): For routine spectra, set D1 to 1-2 seconds.

    • Number of Scans (NS): Start with 8 or 16 scans. Increase as needed to achieve adequate S/N.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). Process the data by applying a Fourier transform, phase correction, and baseline correction.

Protocol 2: 2D Heteronuclear Single Quantum Coherence (HSQC) Acquisition
  • Purpose: To correlate directly bonded ¹H and ¹³C nuclei.

  • Spectrometer Setup: Follow steps 1 and 2 from the ¹H NMR protocol. Obtain standard ¹H and ¹³C spectra first to determine the spectral widths.

  • Parameter Optimization:

    • Pulse Program: Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

    • Spectral Width (SW): Set the ¹H spectral width (F2 dimension) and ¹³C spectral width (F1 dimension) to cover all relevant signals.

    • Number of Scans (NS): Use 2 to 8 scans per increment.

    • Number of Increments: Set the number of increments in the indirect dimension (t₁), typically 256 or 512, to achieve adequate resolution in the ¹³C dimension.[3]

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • Acquisition & Processing: The experiment time will depend on the number of scans and increments. After acquisition, perform a 2D Fourier transform and phase correction.

Data Presentation: Key NMR Parameter Summary

Parameter ¹H NMR (Routine) ¹³C NMR (Routine) 2D HSQC Considerations for this compound
Pulse Angle (p1) 30° - 90°30° - 45°90° (¹H), 90° (¹³C)Use a 90° pulse for ¹H if accurate integration is needed; otherwise, a smaller angle can shorten experiment time.[8]
Acquisition Time (AQ) 2 - 4 s1 - 2 s0.1 - 0.25 sA longer AQ provides better digital resolution, which can help resolve fine coupling patterns.[9]
Relaxation Delay (D1) 1 - 2 s2 s1.5 - 2 sFor ¹³C, quaternary carbons may have long T₁ values. For quantitative ¹³C, D1 may need to be significantly increased.
Number of Scans (NS) 8 - 641024 - 4096+2 - 16The number of scans is highly dependent on sample concentration. Increase NS to improve S/N.[7]
Spectral Width (SW) ~12 ppm~200 ppm~12 ppm (F2), ~160 ppm (F1)Adjust based on preliminary spectra to include all signals and minimize noise.

Visualizations

NMR_Optimization_Workflow Experimental Workflow for NMR Parameter Optimization prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) setup Spectrometer Setup (Lock, Tune, Match, Shim) prep->setup h1_acq Acquire 1D ¹H Spectrum (16 scans, D1=1s) setup->h1_acq check_h1 Evaluate ¹H Spectrum (S/N, Linewidth, Resolution) h1_acq->check_h1 c13_acq Acquire 1D ¹³C/DEPT (1024 scans, D1=2s) check_h1->c13_acq Looks Good troubleshoot Troubleshoot? check_h1->troubleshoot Problem? check_c13 Evaluate ¹³C Spectrum (S/N, Peak Detection) c13_acq->check_c13 acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) check_c13->acq_2d Looks Good check_c13->troubleshoot Problem? analyze Structure Elucidation acq_2d->analyze troubleshoot->setup Adjust Parameters

Caption: Workflow for optimizing NMR parameters for this compound.

NMR_Troubleshooting_Flowchart Troubleshooting Common NMR Issues start Spectrum Acquired sn_check Is S/N Ratio adequate? start->sn_check increase_scans Increase Number of Scans (NS) sn_check->increase_scans No lw_check Are peaks sharp? sn_check->lw_check Yes check_conc Check Sample Concentration increase_scans->check_conc check_gain Check Receiver Gain check_conc->check_gain check_gain->start shim Re-shim the magnet lw_check->shim No res_check Is resolution sufficient? lw_check->res_check Yes dilute Dilute sample / Check for solids shim->dilute temp Vary temperature (exchange) dilute->temp temp->start run_2d Run 2D experiments (HSQC/HMBC) res_check->run_2d No end Proceed with Analysis res_check->end Yes change_solvent Try a different solvent run_2d->change_solvent change_solvent->start

Caption: Logical flowchart for troubleshooting common NMR spectral issues.

References

addressing instability of butyrolactone compounds in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the instability of butyrolactone compounds in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My butyrolactone compound is degrading in my aqueous solution. What is the most likely cause?

A1: The primary cause of butyrolactone instability in aqueous solutions is hydrolysis. The lactone ring is susceptible to opening, especially under basic conditions, which leads to the formation of the corresponding gamma-hydroxybutyric acid (GHB). In neutral or acidic aqueous solutions, an equilibrium exists between the butyrolactone and its hydrolyzed form.[1]

Q2: How does pH affect the stability of gamma-butyrolactone (GBL)?

A2: The stability of GBL is highly dependent on the pH of the solution. It is most stable in neutral to slightly acidic conditions. In strongly alkaline solutions (pH 12), GBL is rapidly and completely converted to GHB within minutes.[2] Conversely, in strongly acidic solutions (pH 2.0), an equilibrium of approximately 68% GBL and 32% GHB is established within about nine days.[2]

Q3: Can temperature impact the stability of my butyrolactone compound?

A3: Yes, temperature significantly affects the rate of hydrolysis. Higher temperatures accelerate the degradation of butyrolactone compounds in aqueous solutions. To minimize degradation, it is advisable to store solutions at refrigerated temperatures (e.g., 4°C).

Q4: I am using an alcoholic solvent. Are there any specific stability concerns I should be aware of?

A4: In alcoholic solutions, particularly under acidic conditions, butyrolactones can undergo alcoholysis. For instance, in the presence of ethanol or methanol and an acidic catalyst, gamma-butyrolactone (GBL) can react to form the corresponding ethyl or methyl esters of gamma-hydroxybutyric acid (GHB).[3]

Q5: Are there any general strategies to improve the stability of my butyrolactone compound in solution?

A5: Yes, several strategies can be employed:

  • pH Control: Maintaining the pH of the solution in the neutral to slightly acidic range (pH 4-6) can significantly slow down hydrolysis. The use of appropriate buffer systems is crucial.

  • Solvent Selection: If the experimental design allows, using aprotic organic solvents can prevent hydrolysis. Butyrolactones are generally stable in many common organic solvents.

  • Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the butyrolactone molecule, protecting it from hydrolysis and improving its stability in aqueous solutions.[4]

  • Low Temperature: Storing solutions at low temperatures (refrigerated or frozen) will decrease the rate of degradation.

Troubleshooting Guides

Issue 1: Rapid loss of active butyrolactone compound in an aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
High pH of the buffer Measure the pH of your solution. Adjust the pH to a range of 4-6 using a suitable buffer system (e.g., acetate or phosphate buffer).The rate of hydrolysis will be significantly reduced, leading to improved stability of the butyrolactone compound.
Elevated storage temperature Store the solution at a lower temperature, such as 4°C or -20°C, when not in use.Degradation rate will decrease, preserving the concentration of the active compound for a longer period.
Presence of esterase contamination If working with biological samples, ensure that esterase inhibitors are included in the buffer, or prepare fresh solutions to minimize enzymatic degradation.Inhibition of enzymatic activity will prevent the rapid breakdown of the lactone ring.
Issue 2: Formation of an unexpected product in an alcoholic solution.
Possible Cause Troubleshooting Step Expected Outcome
Acid-catalyzed alcoholysis If your alcoholic solution is acidic, this can promote the reaction between the butyrolactone and the alcohol to form an ester. Neutralize the solution or use a non-acidic solvent if possible.Prevention of ester formation and preservation of the original butyrolactone compound.
Presence of water leading to hydrolysis Ensure the use of anhydrous alcoholic solvents to minimize hydrolysis, which can occur concurrently with alcoholysis.Reduced formation of the hydrolyzed product (gamma-hydroxybutyric acid).

Data Presentation: Stability of Gamma-Butyrolactone (GBL)

Table 1: Effect of pH on the Interconversion of GBL and GHB in Aqueous Solution

pHTime to Equilibrium/CompletionEquilibrium Composition (GBL:GHB)Reference
2.0~9 days68:32[2]
4.0 - 7.0Several monthsEquilibrium favors GBL[2]
12.0Within minutesComplete conversion to GHB[2]

Table 2: Qualitative Solubility of Gamma-Butyrolactone (GBL) in Various Solvents

SolventSolubility
WaterMiscible
MethanolVery Soluble
EthanolVery Soluble
AcetoneVery Soluble
ChloroformVery Soluble
Diethyl EtherVery Soluble
HexaneSlightly Soluble

Source:[1]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Butyrolactone Stability using pH Control
  • Determine the optimal pH range: For most butyrolactone compounds, a pH range of 4 to 6 is recommended to minimize hydrolysis.

  • Select a suitable buffer: Choose a buffer system that is effective in the desired pH range and is compatible with your experimental setup (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7).

  • Prepare the buffered solution: Prepare the buffer at the desired pH and concentration.

  • Dissolve the butyrolactone compound: Dissolve the butyrolactone compound in the prepared buffer to the final desired concentration.

  • Storage: Store the final solution at a low temperature (4°C or -20°C) in a tightly sealed container to further minimize degradation.

  • Monitoring: Regularly monitor the stability of the compound using an appropriate analytical method, such as HPLC or GC-MS, to quantify the concentration of the intact butyrolactone and any degradation products.

Protocol 2: Stabilization of Butyrolactone Compounds using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a general method for preparing an inclusion complex of a butyrolactone compound with HP-β-CD to enhance its aqueous stability.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the butyrolactone compound to HP-β-CD. This ratio can be optimized for specific compounds.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in an aqueous buffer of appropriate pH (e.g., pH 5-7). Gentle heating and stirring may be required to facilitate dissolution.

  • Addition of Butyrolactone: Slowly add the butyrolactone compound to the HP-β-CD solution while stirring continuously.

  • Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24-48 hours) to ensure the formation of the inclusion complex. The solution should become clear as the butyrolactone is encapsulated.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).

  • Storage: Store the final formulation at a controlled temperature (e.g., 4°C).

  • Stability Assessment: Compare the stability of the complexed butyrolactone solution against a solution of the uncomplexed compound in the same buffer over time using a suitable analytical method.

Visualizations

Logical Workflow for Troubleshooting Butyrolactone Instability

G Troubleshooting Butyrolactone Instability start Instability Observed (Degradation of Butyrolactone) solvent_type Identify Solvent System start->solvent_type aqueous Aqueous Solution solvent_type->aqueous Aqueous alcoholic Alcoholic Solution solvent_type->alcoholic Alcoholic other_organic Other Aprotic Organic Solvent solvent_type->other_organic Generally Stable check_ph Measure pH aqueous->check_ph check_acidity Check for Acidity alcoholic->check_acidity ph_high pH > 7 (Basic) check_ph->ph_high ph_low pH < 4 (Acidic) check_ph->ph_low ph_neutral pH 4-7 (Neutral) check_ph->ph_neutral adjust_ph Adjust pH to 4-6 using a suitable buffer ph_high->adjust_ph ph_low->adjust_ph check_temp Check Storage Temperature ph_neutral->check_temp consider_stabilizer Consider Stabilizers (e.g., Cyclodextrins) ph_neutral->consider_stabilizer adjust_ph->check_temp temp_high Elevated Temperature check_temp->temp_high stable Instability Addressed check_temp->stable Optimal Temperature lower_temp Store at 4°C or below temp_high->lower_temp lower_temp->stable acidic_alcohol Acidic Conditions check_acidity->acidic_alcohol check_acidity->stable Neutral/Basic neutralize Neutralize or use non-acidic alcohol acidic_alcohol->neutralize neutralize->stable consider_stabilizer->stable

Troubleshooting workflow for butyrolactone instability.
Bacterial Quorum Sensing Signaling Pathway involving Gamma-Butyrolactones

G Gamma-Butyrolactone Mediated Quorum Sensing in Bacteria cluster_cell Bacterial Cell GBL_synthase GBL Synthase (e.g., ScgA, ScgX) GBL_out GBL (extracellular) GBL_synthase->GBL_out Biosynthesis & Secretion GBL_receptor_inactive Inactive GBL Receptor (e.g., ScgR) GBL_receptor_active Active GBL-Receptor Complex GBL_receptor_inactive->GBL_receptor_active + GBL DNA DNA GBL_receptor_inactive->DNA Binds to promoter, represses transcription GBL_receptor_active->DNA Dissociates from DNA, relieves repression Gene_expression Target Gene Expression (e.g., Antibiotic Synthesis, Morphological Differentiation) DNA->Gene_expression Transcription & Translation GBL_low Low Cell Density: Low GBL Concentration GBL_high High Cell Density: High GBL Concentration GBL_out->GBL_receptor_inactive Diffusion into cell

Quorum sensing pathway involving gamma-butyrolactones.

References

Technical Support Center: Refining Antiviral Assay Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in antiviral assays?

A1: Inconsistent results in antiviral assays can stem from several factors. Key sources of variability include the health and confluency of the host cell monolayer, the quality and titer of the virus stock, and inconsistencies in assay technique.[1] Cell passage number, potential contamination (e.g., mycoplasma), and environmental factors like temperature and CO2 levels during incubation also play a critical role.[2] Furthermore, the inherent biological variability of viruses and host cells can contribute to fluctuations in results.[3]

Q2: How can I minimize the "edge effect" in my 96-well plate-based assays?

A2: The "edge effect," where wells on the periphery of a microplate behave differently than the inner wells, is a common issue. This is often due to increased evaporation in the outer wells, leading to changes in media concentration and temperature. To mitigate this, you can leave the outer wells empty or fill them with a sterile buffer or medium without cells. Using specialized plates with moats or employing gas-permeable plate seals can also help maintain a more uniform environment across the plate.[4]

Q3: My compound appears to be cytotoxic to the host cells. How do I differentiate between antiviral activity and cytotoxicity?

A3: It is crucial to assess cytotoxicity in parallel with antiviral activity.[5] A cytotoxicity control group, where the host cells are treated with your test compound in the absence of the virus, is essential.[5] Cell viability can be measured using assays like the MTS assay.[5] If a compound shows significant cytotoxicity at concentrations where it appears to have antiviral effects, the observed reduction in viral markers may be a false positive due to a decrease in healthy host cells.[6]

Q4: What is the difference between a plaque reduction assay and a TCID50 assay?

A4: A plaque reduction assay is a method to quantify the number of infectious virus particles (plaque-forming units or PFU) in a sample.[7] It involves infecting a cell monolayer, overlaying it with a semi-solid medium to restrict virus spread, and then counting the localized zones of cell death (plaques).[7] The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus dilution at which 50% of the cell cultures show a cytopathic effect (CPE).[8] While the plaque assay directly measures infectious particles, the TCID50 assay is an endpoint dilution assay that can be easier to perform for viruses that do not form clear plaques.[9]

Troubleshooting Guides

Plaque Assay Issues
Problem Potential Causes Troubleshooting Solutions
No Plaques Formed - Virus stock is not viable (degraded due to improper storage or multiple freeze-thaw cycles).- Virus concentration is too low.- Host cells are not susceptible to the virus.[10]- Use a fresh, properly tittered virus stock.- Use a more concentrated virus stock or a lower dilution.- Verify that the chosen cell line is appropriate for the virus.[10]
Too Many Plaques or Confluent Lysis - Virus concentration is too high.- Inaccurate serial dilutions.[10]- Use higher dilutions of the virus stock.- Double-check dilution calculations and pipetting technique.[10]
Small or Unclear Plaques - Overlay medium is too concentrated or thick, inhibiting virus diffusion.- Suboptimal incubation conditions (temperature, CO2).- Some viruses naturally produce small plaques.[10]- Optimize the concentration of the overlay medium (e.g., agarose, methylcellulose).- Ensure optimal incubation conditions for both the host cells and the virus.- Compare with a positive control of a known plaque-forming virus.[10]
Fuzzy or Diffuse Plaques - Cell monolayer density is too high or too low.- Movement of plates before the overlay has solidified.- Overlay concentration is too low.[10][11]- Optimize the initial cell seeding density to achieve a uniform monolayer.- Allow plates to remain undisturbed until the overlay is completely set.- Increase the concentration of the gelling agent in the overlay.[10][11]
Inconsistent Plaque Size - Uneven cell monolayer.- Inconsistent virus input between assays.[12]- Ensure a uniform and complete cell monolayer in each well.- Carefully normalize the amount of virus added to each well.[12]
Contamination - Bacterial or fungal contamination in cell culture or reagents.[1]- Maintain strict aseptic technique.- Regularly test cell stocks for mycoplasma.- Use sterile, filtered reagents.
TCID50 Assay Issues
Problem Potential Causes Troubleshooting Solutions
No Cytopathic Effect (CPE) Observed - Virus titer is too low.- Insufficient incubation time.- Cells are resistant to the virus.- Use a higher concentration of the virus stock.- Extend the incubation period, monitoring daily for CPE.- Confirm the susceptibility of the cell line to the virus.
CPE in All Wells (Including High Dilutions) - Virus titer is too high.- Errors in serial dilution.- Start with a more diluted virus stock.- Review and practice the serial dilution technique to ensure accuracy.[8]
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors during virus or compound addition.- Subjective interpretation of CPE.[13]- Ensure a homogenous cell suspension and consistent seeding volume in all wells.- Use calibrated pipettes and be meticulous with liquid handling.- Use a standardized scoring method for CPE or stain cells with crystal violet for clearer visualization.[14]
False Positives (Apparent Protection from CPE) - Compound is cytotoxic, leading to cell death that is mistaken for lack of CPE.- Compound interferes with the CPE visualization method.- Perform a cytotoxicity assay for the compound on the host cells in the absence of the virus.[5]- Use an alternative method to assess cell viability.

Experimental Protocols

Plaque Reduction Assay

This protocol provides a general framework for performing a plaque reduction assay. Optimization of cell type, virus concentration, and incubation times is essential.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer (typically 90-100% confluency) at the time of infection.[1]

  • Virus Dilution: Prepare serial dilutions of the virus stock in an appropriate infection medium. The optimal dilution should result in 80-150 plaques per well.[15]

  • Infection: Remove the growth medium from the cells and infect the monolayer with a small volume (e.g., 500 µL) of the diluted virus.[15]

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment.[15]

  • Overlay: Gently aspirate the viral inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1.2% Avicel or 0.6-0.7% agarose) to each well. For antiviral testing, the overlay should contain the test compound at the desired concentration.[10][15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 4-5 days), depending on the virus and host cell line.[15]

  • Staining: After incubation, fix the cells and stain with a solution like crystal violet to visualize the plaques.[15]

  • Analysis: Count the number of plaques in each well and calculate the plaque-forming units per milliliter (PFU/mL).

TCID50 Assay

This protocol outlines the general steps for a TCID50 assay. Specific parameters should be optimized for the virus-cell system being used.

  • Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer.[14]

  • Virus Dilution: Perform serial tenfold dilutions of the virus stock in culture medium.[14]

  • Infection: Remove the growth medium and add 50 µL of each virus dilution to the corresponding wells. Include cell-only and virus-only controls.[14]

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the virus and cells for a period sufficient to observe CPE (e.g., 7 days).[14]

  • CPE Observation: Examine the wells under a microscope and score each well as positive or negative for CPE. Staining with crystal violet can aid in visualization.[14]

  • Calculation: Use a method such as the Reed-Muench or Spearman-Kärber formula to calculate the TCID50/mL, which is the dilution of virus that causes CPE in 50% of the wells.

Visualizations

Experimental_Workflow_Plaque_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed Host Cells in 6-well Plates D Infect Cell Monolayer A->D B Prepare Serial Virus Dilutions B->D C Prepare Test Compound Dilutions F Add Overlay with Test Compound C->F E Viral Adsorption (1-2h) D->E E->F G Incubate (4-5 days) F->G H Fix and Stain Cells G->H I Count Plaques H->I J Calculate PFU/mL & % Inhibition I->J

Caption: Workflow for a Plaque Reduction Antiviral Assay.

Troubleshooting_Decision_Tree Start Inconsistent Antiviral Assay Results CheckCells Assess Cell Health & Monolayer Start->CheckCells CheckVirus Verify Virus Stock & Titer CheckCells->CheckVirus Cells OK OptimizeSeeding Optimize Seeding Density Test for Mycoplasma CheckCells->OptimizeSeeding Cells Not OK CheckTechnique Review Assay Technique CheckVirus->CheckTechnique Virus OK NewVirusStock Use a New, Low-Passage Virus Aliquot & Re-titer CheckVirus->NewVirusStock Virus Suspect CheckCytotoxicity Evaluate Compound Cytotoxicity CheckTechnique->CheckCytotoxicity Technique OK StandardizePipetting Standardize Pipetting Ensure Proper Mixing CheckTechnique->StandardizePipetting Inconsistent RunToxicityAssay Perform Cytotoxicity Assay (e.g., MTS) CheckCytotoxicity->RunToxicityAssay Toxicity Suspected ConsistentResults Consistent Results CheckCytotoxicity->ConsistentResults Non-Toxic OptimizeSeeding->CheckCells NewVirusStock->CheckVirus StandardizePipetting->CheckTechnique RunToxicityAssay->CheckCytotoxicity

Caption: Troubleshooting Logic for Inconsistent Antiviral Assays.

References

minimizing batch-to-batch variability in Versicolactone B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Versicolactone B from Aspergillus versicolor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

This compound is a bioactive secondary metabolite produced by the fungus Aspergillus versicolor. It belongs to the γ-butyrolactone class of compounds, which are known for a variety of biological activities, including potential antimicrobial and cytotoxic effects.[1][2] Consistent, batch-to-batch production is crucial for reliable pharmacological studies, ensuring reproducible experimental outcomes, and for the development of potential therapeutic agents where consistent dosage and purity are paramount.

Q2: What are the primary sources of batch-to-batch variability in this compound production?

The main factors contributing to variability in secondary metabolite production, such as this compound, can be categorized into three areas:

  • Biological Variability: Inherent genetic and physiological differences between fungal strains and even within a supposedly homogenous culture can lead to variations in metabolic output. Spontaneous mutations can also alter the production profile.

  • Raw Material Inconsistency: The chemical composition of fermentation media components, particularly complex nitrogen and carbon sources, can vary between suppliers and even between different lots from the same supplier.

  • Process Parameter Deviations: Minor fluctuations in critical fermentation parameters such as pH, temperature, aeration, and agitation can significantly impact fungal growth and secondary metabolism.

Q3: How can I ensure the genetic stability of my Aspergillus versicolor strain for consistent this compound production?

To maintain a stable and high-yielding fungal strain, it is recommended to:

  • Master and Working Cell Banks: Prepare a well-characterized master cell bank (MCB) and subsequent working cell banks (WCB) from a single, high-producing isolate. This practice minimizes the number of subcultures and reduces the risk of genetic drift.

  • Proper Storage: Store fungal spores or mycelial fragments in cryoprotectant (e.g., glycerol) at ultra-low temperatures (-80°C or liquid nitrogen) to maintain viability and genetic integrity over long periods.

  • Regular Re-validation: Periodically assess the productivity of your working stock by performing standardized fermentation runs and quantifying this compound yield.

Troubleshooting Guide

Issue 1: Low or No Production of this compound
Potential Cause Recommended Action
Incorrect Fungal Strain Verify the identity of your Aspergillus versicolor strain using morphological and molecular (e.g., ITS sequencing) methods.
Suboptimal Media Composition Review and optimize the fermentation medium. Ensure all components are correctly weighed and dissolved. Consider screening different carbon and nitrogen sources.
Inappropriate Fermentation Conditions Calibrate and monitor pH, temperature, and dissolved oxygen probes. Ensure agitation and aeration rates are within the optimal range for your bioreactor setup.
Silent Biosynthetic Gene Cluster The gene cluster responsible for this compound production may be silent under standard laboratory conditions. Consider co-culturing with other microorganisms or using chemical elicitors to induce gene expression.[3]
Issue 2: Inconsistent this compound Yields Between Batches
Potential Cause Recommended Action
Variability in Inoculum Standardize your inoculum preparation protocol. Use a consistent spore concentration or a specific biomass of a pre-culture to inoculate your production fermenter.
Inconsistent Raw Materials Source key media components from a single, reliable supplier and request a certificate of analysis for each lot. If possible, test new lots of raw materials in small-scale fermentations before use in large-scale production.
Fluctuations in Process Parameters Implement strict process controls with tight deadbands for pH, temperature, and dissolved oxygen. Regularly maintain and calibrate all sensors and controllers.
Shear Stress Excessive agitation can damage fungal mycelia, leading to altered morphology and reduced productivity. Evaluate the effect of different agitation rates on both growth and this compound production.
Issue 3: Presence of Impurities and Degradation of this compound
Potential Cause Recommended Action
Contamination Use strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Regularly check for microbial contamination by microscopy and plating on selective media.
Suboptimal Extraction and Purification Optimize your downstream processing protocol. This compound may be sensitive to pH, temperature, or certain solvents. Perform stability studies to identify conditions that minimize degradation.
Co-production of Related Metabolites Aspergillus versicolor produces a wide range of secondary metabolites.[1][4][5][6][7] Develop a highly selective analytical method (e.g., UHPLC-MS/MS) to accurately quantify this compound and distinguish it from structurally similar compounds.

Quantitative Data Summary

The following tables present illustrative data on the impact of key fermentation parameters on this compound production. This data is intended to serve as a guideline for experimental design and optimization.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.2 ± 0.845.3 ± 3.1
Sucrose14.8 ± 0.652.1 ± 2.5
Maltose16.5 ± 1.168.7 ± 4.2
Fructose13.9 ± 0.938.9 ± 3.8

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (5 g/L)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract18.2 ± 1.075.4 ± 5.0
Peptone17.5 ± 0.969.8 ± 4.7
Ammonium Sulfate12.1 ± 1.225.1 ± 2.9
Sodium Nitrate13.5 ± 0.833.6 ± 3.3

Table 3: Influence of pH and Temperature on this compound Production

Temperature (°C)pHBiomass (g/L)This compound Titer (mg/L)
255.516.8 ± 0.762.3 ± 4.5
256.517.3 ± 0.971.9 ± 5.1
285.518.9 ± 1.180.5 ± 6.2
286.519.5 ± 1.088.2 ± 5.8
305.517.1 ± 1.355.7 ± 7.0
306.517.8 ± 1.263.4 ± 6.5

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation
  • Aseptically add 10 mL of sterile 0.1% (v/v) Tween 80 solution to a mature (7-10 days) culture of Aspergillus versicolor on a Potato Dextrose Agar (PDA) plate.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile 50 mL conical tube.

  • Vortex for 1-2 minutes to ensure a homogenous suspension.

  • Determine the spore concentration using a hemocytometer.

  • Dilute the spore suspension with sterile water to a final concentration of 1 x 10^7 spores/mL.

  • Use this standardized spore suspension to inoculate the fermentation medium at a 1% (v/v) ratio.

Protocol 2: Fermentation for this compound Production
  • Prepare the production medium containing (per liter): Maltose (20 g), Yeast Extract (5 g), KH2PO4 (1 g), MgSO4·7H2O (0.5 g).

  • Adjust the initial pH of the medium to 6.5.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After cooling to room temperature, inoculate the medium with the standardized spore suspension (Protocol 1).

  • Incubate the culture at 28°C with agitation (e.g., 180 rpm in a shaker incubator) for 7-10 days.

  • Monitor the fermentation by aseptically taking samples for pH, biomass, and this compound analysis.

Protocol 3: Quantification of this compound using UHPLC-MS/MS
  • Sample Preparation:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the mycelium and the broth separately with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM) using precursor and product ions specific for this compound.

    • Quantification: Generate a standard curve using a purified this compound standard of known concentration.

Visualizations

Versicolactone_B_Biosynthesis_Pathway cluster_pks Polyketide Synthase (PKS) Assembly cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation Methylation Methylation Oxidation->Methylation Versicolactone_B Versicolactone_B Methylation->Versicolactone_B Troubleshooting_Workflow Start Inconsistent This compound Yield Check_Strain Verify Strain Integrity Start->Check_Strain Check_Media Analyze Raw Materials Start->Check_Media Check_Process Audit Process Parameters Start->Check_Process Inoculum_Variability Inoculum Variation? Check_Strain->Inoculum_Variability Media_Variability Media Component Variation? Check_Media->Media_Variability Process_Variability Process Deviation? Check_Process->Process_Variability Inoculum_Variability->Media_Variability No Standardize_Inoculum Implement Standardized Inoculum Protocol Inoculum_Variability->Standardize_Inoculum Yes Media_Variability->Process_Variability No Source_Control Enforce Single-Source Raw Materials Media_Variability->Source_Control Yes Tighten_Control Tighten Process Parameter Control Process_Variability->Tighten_Control Yes End Consistent Production Process_Variability->End No Standardize_Inoculum->End Source_Control->End Tighten_Control->End

References

troubleshooting unexpected results in Versicolactone B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Versicolactone B experimental work. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.

Frequently Asked Questions (FAQs)

1. Characterization of this compound

  • Q: How can I confirm the identity and purity of my synthesized or isolated this compound?

    • A: We recommend a combination of analytical techniques for comprehensive characterization. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Compare your acquired spectra with published data.

      Data Presentation: Spectroscopic Data for this compound

      Technique Parameter Expected Values
      ¹H NMR Chemical Shifts (δ)Specific proton signals corresponding to the this compound structure. Key shifts should be compared to literature values.[1]
      Coupling Constants (J)J-couplings will help determine the stereochemistry of the molecule.[1]
      ¹³C NMR Chemical Shifts (δ)Characteristic carbon signals for the lactone, double bonds, and aliphatic carbons should be present. A SpectraBase entry provides a list of expected chemical shifts.[2][3]
      Mass Spec. Molecular Ion PeakExpected [M+H]⁺ or other adducts corresponding to the molecular weight of this compound (C₁₅H₂₀O₃, MW: 248.32 g/mol ).
      Fragmentation PatternThe fragmentation pattern can provide structural confirmation. For γ-butyrolactones, common losses include CO and H₂O.[4][5][6]
  • Q: My NMR spectrum for this compound shows unexpected peaks. What could be the cause?

    • A: Unexpected peaks can arise from several sources:

      • Impurities: Residual solvents from purification, starting materials, or byproducts from the synthesis can all appear in the NMR spectrum.

      • Degradation: this compound, like many natural products, may be sensitive to pH, temperature, and light, leading to the formation of degradation products.[7][8][9][10]

      • Stereoisomers: If your synthesis is not stereospecific, you may have a mixture of diastereomers or enantiomers, which can result in a more complex NMR spectrum.

2. Synthesis of this compound

  • Q: I am experiencing low yields in my γ-butyrolactone synthesis. What are common causes and solutions?

    • A: Low yields in γ-butyrolactone synthesis are a frequent challenge. Consider the following troubleshooting steps:

      • Reaction Conditions: Temperature, pressure, and reaction time are critical. Suboptimal conditions can lead to incomplete conversion or the formation of side products.[11]

      • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials can significantly reduce yield.

      • Side Reactions: Dehydration and the formation of other byproducts can compete with the desired lactonization. Optimizing the catalyst and reaction conditions can help minimize these.[12]

      • Purification Losses: γ-butyrolactones can be volatile or have challenging purification profiles. Ensure your purification method is optimized to minimize loss.

  • Q: What are some common unexpected results during the workup and purification of γ-butyrolactones?

    • A:

      • Product Volatility: Some butyrolactones are volatile, and significant loss can occur during solvent removal under high vacuum.

      • Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction, leading to lower recovery.

      • Degradation on Silica Gel: Some lactones can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

3. Biological Assays

  • Q: My MTT assay results with this compound are inconsistent or show an unexpected increase in viability at high concentrations.

    • A: Natural products can sometimes interfere with the MTT assay.[2][13][14][15]

      • Direct Reduction of MTT: Some compounds have reducing properties and can directly convert the MTT reagent into formazan, leading to a false-positive signal for cell viability.[2][13]

      • Precipitation: The compound may precipitate in the culture medium, interfering with the absorbance reading.

      • Troubleshooting:

        • Include a cell-free control with your compound and MTT to check for direct reduction.

        • Visually inspect the wells for precipitation.

        • Consider using an alternative viability assay, such as the LDH release assay or ATP-based assays.[13]

  • Q: I am not detecting a clear signal for my target protein in a Western blot after treating cells with this compound.

    • A: This could be due to a variety of factors related to the Western blotting procedure itself or the effect of the compound.

      • Protein Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent protein degradation.[16]

      • Low Protein Expression: The target protein may be expressed at low levels or this compound may not be affecting its expression at the tested concentrations and time points.

      • Antibody Issues: The primary or secondary antibodies may not be optimal.

      • General Troubleshooting: Refer to comprehensive Western blot troubleshooting guides for issues related to transfer, blocking, antibody incubation, and detection.[17][18][19][20]

Troubleshooting Guides

Troubleshooting Unexpected Results in Cytotoxicity Assays

Problem Possible Cause Recommended Solution
High background absorbance Contamination of media or reagents.Use fresh, sterile reagents. Test media components for absorbance.
Low absorbance value Insufficient cell number; incorrect wavelength.Optimize cell seeding density. Verify the correct wavelength for your assay.
High variability between wells Uneven cell seeding; pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.[16]
Compound precipitates in media Poor solubility of this compound.Dissolve the compound in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute in media. Ensure the final solvent concentration is not toxic to the cells.
MTT assay shows increased viability at high concentrations Direct reduction of MTT by this compound.Run a cell-free control with the compound and MTT. Consider using an alternative viability assay (e.g., LDH or ATP-based).[2][13]

Troubleshooting Low Yield in this compound Synthesis

Problem Possible Cause Recommended Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. Gradually increase the reaction time or temperature.
Formation of byproducts Suboptimal catalyst or reaction conditions.Screen different catalysts and optimize reaction parameters (temperature, pressure, solvent).[12]
Product loss during workup Product is volatile or partially water-soluble.Use gentle solvent removal methods. Back-extract the aqueous layer with an appropriate organic solvent.
Degradation during purification Sensitivity to silica gel.Consider using a different stationary phase (e.g., neutral alumina) or an alternative purification method like preparative HPLC.

Experimental Protocols

1. General Protocol for Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. General Protocol for Western Blotting

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for this compound, based on the known effects of the similar compound Butyrolactone-I on the TLR4/NF-κB and MAPK signaling pathways. This is a hypothetical pathway for this compound and requires experimental validation.

VersicolactoneB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VersicolactoneB This compound TLR4 TLR4 VersicolactoneB->TLR4 ? IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates Gene_expression Gene Expression (Inflammatory Cytokines) MAPK_pathway->Gene_expression Regulates NFkappaB_nucleus->Gene_expression Induces Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study western_blot Western Blot (Apoptosis/Signaling Markers) mechanism_study->western_blot If cytotoxic end End mechanism_study->end If not cytotoxic western_blot->end

References

Technical Support Center: Quantitative Analysis of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the quantitative analysis of Versicolactone B. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

Researchers may encounter several issues during the quantitative analysis of this compound. This guide provides a systematic approach to identifying and resolving common problems.

Problem CategorySpecific IssuePossible CausesRecommended Solutions
Chromatography (HPLC/UHPLC) Poor peak shape (tailing, fronting, or splitting)- Column degradation or contamination- Incompatible mobile phase pH- Sample overload- Co-elution with an interfering compound- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Optimize the gradient to improve separation.
Retention time shifts- Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Monitor column performance and replace it when significant shifts persist.
High backpressure- Column or tubing blockage- Particulate matter in the sample- Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Check for and clear any blockages in the system tubing.
Baseline noise or drift- Contaminated mobile phase or detector cell- Insufficient mobile phase degassing- Detector lamp nearing the end of its life- Use high-purity solvents and flush the system.- Degas the mobile phase before and during use.- Replace the detector lamp if necessary.[1]
Mass Spectrometry (MS) Low signal intensity or sensitivity- Inefficient ionization- Ion suppression from matrix components[2]- Incorrect mass spectrometer settings- Optimize ionization source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to remove interfering matrix components.- Ensure the correct precursor and product ions are selected for monitoring.
Inconsistent or non-reproducible results- Sample degradation- Inaccurate standard preparation- Variability in the biological matrix- Assess the stability of this compound in the sample matrix and processing conditions.- Use a precise analytical balance and calibrated pipettes for standard preparation.- Employ an internal standard to correct for matrix effects and procedural variations.[2]
Sample Preparation Low recovery- Inefficient extraction from the sample matrix- Analyte adsorption to container surfaces- Optimize the extraction solvent and technique (e.g., sonication, vortexing).- Use silanized glassware or low-adsorption microcentrifuge tubes.
High matrix effects- Co-extraction of interfering compounds from the sample matrix- Incorporate additional cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Dilute the sample to reduce the concentration of interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?

A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the recommended technique.[3][4][5][6] It offers high sensitivity, selectivity, and speed, which are crucial for accurately quantifying analytes in complex biological matrices.[3][4][5][6]

Q2: How can I minimize ion suppression in my LC-MS/MS analysis?

A2: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte.[2] To minimize this, you can:

  • Improve sample preparation with more effective cleanup steps (e.g., SPE).

  • Optimize chromatographic separation to separate this compound from interfering compounds.

  • Dilute the sample, if the analyte concentration is high enough, to reduce the concentration of matrix components.

  • Use an isotopically labeled internal standard that co-elutes with the analyte and experiences similar ion suppression.

Q3: What are the critical parameters to validate for a quantitative method for this compound?

A3: Method validation should be performed according to regulatory guidelines and should include the following parameters:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4][5]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Q4: My calibration curve for this compound has poor linearity (R² < 0.99). What should I do?

A4: Poor linearity can result from several factors:

  • Inaccurate standard preparation: Re-prepare the calibration standards, ensuring accurate weighing and dilutions.

  • Detector saturation: If the highest concentration standards are causing the detector to saturate, extend the calibration range with lower concentration points or dilute the upper-level standards.

  • Inappropriate regression model: A simple linear regression may not be appropriate. Consider a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic model.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • To 100 µL of the sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method for Quantitative Analysis

This is a proposed method based on common practices for similar analytes.[3][4][5][6]

  • UHPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

    • Internal Standard: Appropriate precursor > product ion transition.

Quantitative Data Summary

The following tables represent example data from a method validation for this compound.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression Model
This compound1 - 1000Weighted Linear (1/x²)> 0.995

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (RSD%) (n=6)Inter-day Precision (RSD%) (n=18)Accuracy (%)
5< 10%< 12%90 - 110%
50< 8%< 10%92 - 108%
500< 5%< 8%95 - 105%

Table 3: Recovery and Matrix Effect

Concentration (ng/mL)Recovery (%)Matrix Effect (%)
585 - 95%90 - 110%
50088 - 98%92 - 108%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.3
LOQ1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution uhplc UHPLC Separation reconstitution->uhplc msms MS/MS Detection (MRM) uhplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

troubleshooting_logic cluster_chromatography Chromatographic Issue? cluster_ms Mass Spec Issue? cluster_sample Sample Prep Issue? start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift pressure High Backpressure? start->pressure sensitivity Low Sensitivity? start->sensitivity reproducibility Poor Reproducibility? start->reproducibility recovery Low Recovery? start->recovery matrix High Matrix Effect? start->matrix c1 Check Column Health peak_shape->c1 c2 Adjust Mobile Phase peak_shape->c2 c3 Check Pump & Eluent rt_shift->c3 c4 Check Column Temp. rt_shift->c4 c5 c5 pressure->c5 Filter Sample/Mobile Phase ms1 Optimize Source sensitivity->ms1 ms2 Improve Sample Cleanup sensitivity->ms2 ms3 Assess Analyte Stability reproducibility->ms3 ms4 Use Internal Standard reproducibility->ms4 sp1 sp1 recovery->sp1 Optimize Extraction sp2 sp2 matrix->sp2 Add Cleanup Step

Caption: A logical guide for troubleshooting common analytical issues.

References

Validation & Comparative

No In Vivo Animal Studies Found for Antiviral Activity of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no publicly accessible in vivo animal studies validating the antiviral activity of Versicolactone B have been identified. While preliminary research has indicated antiviral potential against a plant virus, data on its efficacy and mechanism of action within a living animal model is currently unavailable.

A study by Zhang et al. (2015) first isolated this compound and reported its significant inhibitory effects against the Tobacco Mosaic Virus (TMV)[1]. This initial finding, demonstrating a 35.4% inhibition rate, suggests a potential for antiviral applications. However, this research was conducted on plants and does not translate to in vivo efficacy in animals, which is a critical step in the drug development process for human or veterinary use.

The absence of in vivo animal data means that key aspects required for a comprehensive comparison guide, such as pharmacokinetic profiles, optimal dosing, and safety margins in a living organism, remain unknown. Furthermore, without these studies, the specific signaling pathways that this compound might modulate in an animal host during a viral infection have not been elucidated.

For researchers, scientists, and drug development professionals, this information gap highlights a crucial area for future investigation. The progression of this compound as a potential antiviral therapeutic would necessitate extensive in vivo testing.

General Experimental Workflow for In Vivo Antiviral Validation

To provide context for the type of research that would be required, a general workflow for the in vivo validation of a novel antiviral compound is outlined below. This workflow represents a standard approach in preclinical drug development.

G cluster_0 Preclinical In Vivo Validation A Compound Synthesis & Characterization B In Vitro Antiviral Screening A->B Initial efficacy C Animal Model Selection B->C Promising candidates D Pharmacokinetic & Toxicology Studies C->D Appropriate model E Efficacy Studies in Infected Animal Model D->E Safe dose range F Data Analysis & Endpoint Evaluation E->F Treatment outcomes

Caption: Generalized workflow for preclinical in vivo validation of antiviral compounds.

Hypothetical Signaling Pathway Inhibition

While no specific in vivo signaling pathways for this compound are known, antiviral compounds often target key host or viral pathways to inhibit replication. A hypothetical mechanism could involve the inhibition of a viral entry pathway or interference with the host's inflammatory response signaling. For illustrative purposes, a simplified diagram of a generic viral entry and replication pathway that could be a target for an antiviral agent is presented.

G cluster_0 Viral Infection Pathway Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Internalization Uncoating Viral RNA/DNA Release Endocytosis->Uncoating Replication Replication & Translation Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release New Virus Release Assembly->Release

References

A Comparative Guide to Antiviral Efficacy: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel antiviral agents is a cornerstone of global health security. The emergence of new viral threats and the development of resistance to existing therapies necessitate a continuous pipeline of effective treatments. This guide provides a framework for comparing the efficacy of antiviral agents, using established drugs as examples and outlining the requisite experimental data for a robust evaluation. While the impetus for this guide was an inquiry into the antiviral properties of Versicolactone B, a thorough literature search revealed no published data on its efficacy against human viruses. The compound has demonstrated activity against the tobacco mosaic virus, a plant pathogen. Therefore, this document will serve as a methodological guide, illustrating how a compound like this compound would be evaluated and compared against existing antiviral therapies for viruses of significant human health concern, such as Influenza, Hepatitis C, and Zika virus.

Mechanisms of Action: A Diverse Armamentarium Against Viruses

Understanding the mechanism of action is fundamental to evaluating and comparing antiviral drugs. Different agents target distinct stages of the viral life cycle, from entry into the host cell to the release of new viral particles.

  • Neuraminidase Inhibitors (e.g., Oseltamivir): These agents, primarily used against influenza viruses, block the viral neuraminidase enzyme.[1][2][3] This enzyme is crucial for the release of newly formed virus particles from the surface of an infected cell, thus preventing the spread of infection to other cells.[1][2][3] Oseltamivir is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[2][4]

  • RNA-Dependent RNA Polymerase (RdRp) Inhibitors: This class of drugs targets the viral enzyme responsible for replicating the viral RNA genome.

    • Favipiravir: This is a broad-spectrum antiviral that acts as a prodrug.[5][6][7] Its active form, favipiravir-RTP, is incorporated into the growing viral RNA chain by RdRp, leading to lethal mutagenesis and chain termination, thereby inhibiting viral replication.[5][6][8]

    • Sofosbuvir: A cornerstone of Hepatitis C treatment, sofosbuvir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, is incorporated into the HCV RNA chain by the NS5B RNA-dependent RNA polymerase, causing chain termination.[9][10][11]

Currently, there is no specific approved antiviral treatment for Zika virus infection; management is primarily supportive.[12][13] However, research into potential therapeutics is ongoing and includes agents targeting viral proteins and host cellular factors.[13][14]

Comparative Efficacy Data

To objectively compare antiviral agents, quantitative data from standardized in vitro assays are essential. The most common metrics are the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50), which represent the concentration of a drug that inhibits 50% of the viral replication or protects 50% of cells from virus-induced death, respectively.

Below is a hypothetical table illustrating how the efficacy of this compound could be compared with other agents if data were available.

Antiviral AgentVirusCell LineAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
This compound Influenza A (H1N1)MDCKPlaque ReductionData Not AvailableData Not AvailableData Not Available
Oseltamivir CarboxylateInfluenza A (H1N1)MDCKPlaque Reduction0.01 - 0.1>1000>10000 - 100000
FavipiravirInfluenza A (H1N1)MDCKYield Reduction0.1 - 1.0>100>100 - 1000
This compound Zika VirusVeroPlaque ReductionData Not AvailableData Not AvailableData Not Available
SofosbuvirZika VirusHuh-7Yield Reduction5.0 - 15.0>50>3.3 - 10
This compound Hepatitis C Virus (HCV)Huh-7Replicon AssayData Not AvailableData Not AvailableData Not Available
SofosbuvirHepatitis C Virus (HCV)Huh-7Replicon Assay0.05 - 0.15>20>133 - 400

Experimental Protocols

The reliability of comparative data hinges on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for key in vitro antiviral assays.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral infectivity.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for Zika virus) in 6-well or 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control drug in a serum-free medium.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well) in the presence of the various concentrations of the test compound.

  • Overlay: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding drug concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days for influenza and 4-6 days for Zika virus).

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the amount of infectious virus produced.

  • Cell Infection: Seed host cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-72 hours).

  • Virus Quantification: Collect the supernatant (and/or cell lysate) and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay or a quantitative PCR (qPCR) assay.

    • TCID50 Assay: This involves making serial dilutions of the collected virus and inoculating them onto fresh cell monolayers in a 96-well plate. After incubation, the wells are scored for the presence or absence of a cytopathic effect (CPE). The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.

    • qPCR Assay: Viral RNA is extracted from the samples, reverse-transcribed to cDNA, and then quantified using real-time PCR with virus-specific primers and probes. A standard curve is used to determine the number of viral genome copies.

  • Data Analysis: The reduction in viral titer (in log10 TCID50/mL or genome copies/mL) at each drug concentration is calculated relative to the untreated virus control. The EC50 is the concentration that causes a 50% reduction in the viral yield.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

Oseltamivir_Mechanism cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space New_Virions Newly Formed Influenza Virions Cell_Surface Cell Surface (with Sialic Acid) New_Virions->Cell_Surface Budding Neuraminidase Viral Neuraminidase (on virion surface) Cell_Surface->Neuraminidase Cleaves Sialic Acid Released_Virions Released Virions (Infect New Cells) Neuraminidase->Released_Virions Enables Release Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of action of Oseltamivir.

RdRp_Inhibition Viral_RNA_Template Viral RNA Template RdRp RNA-Dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination / Lethal Mutagenesis RdRp->Chain_Termination NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Prodrug Prodrug (e.g., Favipiravir, Sofosbuvir) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Host Cell Kinases Active_Metabolite->RdRp Incorporation

Caption: General mechanism of RdRp inhibitors.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Seed_Cells Seed Host Cells in Multi-well Plate Infect_Cells Infect Cells with Virus + Test Compounds Seed_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Infect_Cells Incubate Incubate for Viral Replication Cycle Infect_Cells->Incubate Quantify_Virus Quantify Viral Titer (Plaque Assay, TCID50, qPCR) Incubate->Quantify_Virus Calculate_IC50 Calculate IC50/EC50 and Selectivity Index Quantify_Virus->Calculate_IC50

Caption: General workflow for in vitro antiviral assays.

Conclusion

The rigorous comparison of antiviral agents is a data-driven process that relies on standardized in vitro and in vivo models. While this compound has shown initial promise against a plant virus, its potential as a therapeutic for human viral diseases remains to be elucidated through comprehensive studies. The framework presented in this guide, including the detailed experimental protocols and data presentation formats, provides a clear roadmap for the evaluation of novel antiviral candidates. Future research into the activity of this compound against a panel of human viruses is warranted to determine its place, if any, in the antiviral armamentarium.

References

A Comparative Analysis of Versicolactone B and Ganciclovir in Viral Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antiviral research, the exploration of novel compounds with unique mechanisms of action is paramount to addressing the challenges of drug resistance and emerging viral threats. This guide provides a comparative overview of Versicolactone B, a natural butyrolactone with demonstrated antiviral potential against plant viruses, and Ganciclovir, a well-established antiviral drug primarily used for the treatment of human herpesvirus infections.

This comparison aims to equip researchers, scientists, and drug development professionals with a clear understanding of the known attributes of each compound. It is important to note that while Ganciclovir has been extensively studied and is clinically approved, research into the antiviral properties of this compound is still in its nascent stages. To date, no direct comparative studies evaluating the efficacy of this compound against the viral targets of Ganciclovir have been published. Therefore, this guide will focus on a parallel examination of their known antiviral activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Overview of Compounds

This compound is a butyrolactone-class natural product isolated from the endophytic fungus Aspergillus versicolor. Compounds of this class have garnered interest for their diverse biological activities. While specific antiviral data for this compound is limited, studies on closely related butyrolactones from the same fungal genus have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV).

Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine. It is a potent antiviral drug with well-established efficacy against members of the Herpesviridae family, most notably human cytomegalovirus (CMV). It is widely used in clinical practice for the treatment and prevention of CMV infections, particularly in immunocompromised individuals.

Comparative Antiviral Activity and Cytotoxicity

Direct comparative data on the antiviral potency of this compound and Ganciclovir is unavailable due to their evaluation against different viral pathogens. The following tables summarize the existing quantitative data for each compound and their close analogs.

Table 1: Antiviral Activity of Versicolactone Analogs against Tobacco Mosaic Virus (TMV)

CompoundVirusAssay TypeIC50 / Inhibition RatePositive Control
Versicolactone ATMVLocal Lesion Assay46.4% inhibitionNingnanmycin (30.8% inhibition)
Aspernolide CTMVLocal Lesion Assay64.2 µM-
Aspernolide DTMVLocal Lesion Assay88.6 µM-

Data for Versicolactone A from a 2015 study. Data for Aspernolides C and D from a separate 2015 study which also identified this compound but did not report its antiviral activity.

Table 2: Antiviral Activity of Ganciclovir against Human Cytomegalovirus (CMV)

CompoundVirusCell LineAssay TypeIC50
GanciclovirCMVHuman Foreskin FibroblastsPlaque Reduction AssayTypically 0.5 - 5 µM

Table 3: Cytotoxicity Data

CompoundCell LineAssay TypeCC50 / IC50
Versicolactone AA549 (Human Lung Carcinoma)MTT Assay3.2 µM
Versicolactone AMCF7 (Human Breast Adenocarcinoma)MTT Assay2.5 µM
GanciclovirVarious human cell linesVariousGenerally > 50 µM

Mechanism of Action

The mechanisms by which this compound and Ganciclovir inhibit viral replication are fundamentally different, reflecting their distinct chemical structures and viral targets.

This compound and Related Butyrolactones

The precise antiviral mechanism of this compound has not been elucidated. However, studies on other antiviral γ-butyrolactone derivatives suggest a likely mode of action against TMV. It is hypothesized that these compounds bind to the viral coat protein, thereby interfering with the self-assembly process of new virus particles. This disruption of virion formation would effectively halt the propagation of the infection within the host plant.

Ganciclovir

Ganciclovir is a prodrug that requires phosphorylation to become active. In cells infected with herpesviruses, the initial phosphorylation step is preferentially carried out by a virus-encoded protein kinase (UL97 in CMV). Host cell kinases then further phosphorylate the molecule to its active triphosphate form, ganciclovir triphosphate.

Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it causes premature chain termination. This is because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication. The selectivity of Ganciclovir is due to its preferential phosphorylation in virus-infected cells and its higher affinity for viral DNA polymerase over host cell DNA polymerases.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental evaluations of these two compounds, the following diagrams are provided.

Ganciclovir_Mechanism Ganciclovir Ganciclovir G_MP Ganciclovir Monophosphate Ganciclovir->G_MP Viral Kinase (e.g., UL97) G_TP Ganciclovir Triphosphate (Active) G_MP->G_TP Host Cell Kinases Inhibition Inhibition G_TP->Inhibition vDNA_Polymerase Viral DNA Polymerase vDNA_Replication Viral DNA Replication vDNA_Polymerase->vDNA_Replication Inhibition->vDNA_Polymerase

Caption: Mechanism of action of Ganciclovir.

Butyrolactone_Mechanism Butyrolactone Butyrolactone (e.g., this compound) Inhibition Inhibition Butyrolactone->Inhibition Coat_Protein Viral Coat Protein Viral_Assembly Virus Self-Assembly Coat_Protein->Viral_Assembly Inhibition->Coat_Protein Binding

Caption: Postulated mechanism of antiviral butyrolactones against TMV.

Experimental_Workflow cluster_0 This compound (TMV) cluster_1 Ganciclovir (CMV) TMV_Inoc Inoculate Nicotiana leaves with TMV Compound_Treat_TMV Treat with This compound TMV_Inoc->Compound_Treat_TMV Lesion_Count Count Local Lesions Compound_Treat_TMV->Lesion_Count CMV_Infect Infect Human Fibroblasts with CMV Compound_Treat_CMV Treat with Ganciclovir CMV_Infect->Compound_Treat_CMV Plaque_Count Count Viral Plaques Compound_Treat_CMV->Plaque_Count

Caption: Comparative experimental workflows.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to assess the antiviral activity of butyrolactones against TMV and Ganciclovir against CMV.

Anti-Tobacco Mosaic Virus (TMV) Local Lesion Assay

This assay quantifies the inhibitory effect of a compound on viral infectivity by observing the formation of local necrotic lesions on an indicator plant.

  • Virus Preparation: A purified suspension of TMV is prepared from infected tobacco leaves.

  • Plant Cultivation: An indicator plant species that forms local lesions upon TMV infection, such as Nicotiana tabacum cv. Xanthi-nc, is grown under controlled greenhouse conditions.

  • Inoculation and Treatment: The leaves of the indicator plants are lightly dusted with an abrasive (e.g., carborundum). A solution of the test compound (e.g., this compound) is mixed with the TMV suspension and then gently rubbed onto one half of the leaf surface. The other half of the leaf is inoculated with the TMV suspension mixed with a solvent control.

  • Incubation: The plants are maintained in the greenhouse for 3-5 days to allow for the development of local lesions.

  • Data Analysis: The number of lesions on the compound-treated half of the leaf is counted and compared to the number of lesions on the control half. The inhibition rate is calculated as: [(Control Lesions - Treated Lesions) / Control Lesions] x 100%. The IC50 value is the concentration of the compound that inhibits lesion formation by 50%.

Human Cytomegalovirus (CMV) Plaque Reduction Assay

This is the gold standard for determining the susceptibility of CMV to antiviral agents.

  • Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a standardized amount of CMV.

  • Compound Treatment: After a viral adsorption period, the virus-containing medium is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Ganciclovir.

  • Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques (localized areas of infected, dead cells).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted under a microscope.

  • Data Analysis: The number of plaques in the Ganciclovir-treated wells is compared to the number of plaques in the untreated control wells. The IC50 value is the concentration of Ganciclovir that reduces the number of plaques by 50%.

Conclusion

This compound and Ganciclovir represent two disparate classes of antiviral compounds with distinct viral targets and mechanisms of action. Ganciclovir is a clinically vital drug for managing infections caused by human herpesviruses, inhibiting viral DNA replication through a well-understood mechanism. In contrast, this compound is a natural product whose antiviral potential has been suggested through studies of related butyrolactones against a plant virus, TMV. The proposed mechanism for these butyrolactones involves the disruption of viral assembly.

The lack of data for this compound against human viruses, and the absence of any head-to-head comparisons with Ganciclovir, underscore a significant knowledge gap. Future research should focus on evaluating the antiviral spectrum of this compound and other promising butyrolactones against a broader range of viruses, including human pathogens. Such studies, coupled with detailed mechanistic and toxicological investigations, will be essential to determine if this class of natural products holds therapeutic potential for human viral diseases. For now, Ganciclovir remains a cornerstone of anti-herpesvirus therapy, while this compound represents an intriguing but largely unexplored area for future antiviral drug discovery.

comparative analysis of different Versicolactone B extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Versicolactone B, a bioactive secondary metabolite produced by various fungi, has garnered significant interest within the scientific community due to its potential therapeutic properties. Efficiently extracting this compound from its natural sources is a critical first step in research and development. This guide provides a comparative analysis of different extraction methods for this compound, offering insights into their principles, performance, and practical applications. While specific experimental data for this compound extraction is limited in publicly available literature, this guide synthesizes established methodologies for similar natural products to provide a robust framework for researchers.

Principles of Extraction

Extraction is the initial and one of the most crucial stages in the isolation of natural products. The choice of extraction method can significantly impact the yield, purity, and stability of the target compound.[1] Conventional methods often involve the use of organic solvents and significant time investment, while modern techniques aim to improve efficiency and reduce environmental impact.[1][2]

Comparative Extraction Methods

This guide focuses on three prominent extraction techniques: conventional solid-liquid extraction (maceration), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). These methods were selected based on their widespread use and differing operational principles, providing a useful comparison for researchers.

Conventional Solid-Liquid Extraction (Maceration)

Maceration is a traditional and straightforward method that involves soaking the source material in a solvent for an extended period.[1] The process relies on the slow diffusion of the target compound from the solid matrix into the solvent.[1]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[2][3] The collapse of these bubbles near the cell walls of the source material generates localized high pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds.[3] This method is known for its efficiency and reduced extraction times compared to conventional techniques.[3][4]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant or fungal cells.[5][6] This rapid, localized heating creates internal pressure that ruptures the cell walls, facilitating the release of the target compounds into the solvent.[5][6] MAE is recognized for its high speed and efficiency.[7][8]

Experimental Protocols

The following are detailed, generalized protocols for the extraction of this compound using the three discussed methods. Researchers should note that optimization of parameters such as solvent type, temperature, and time is crucial for achieving the best results with their specific fungal source.

Source Material Preparation:

Prior to extraction, the fungal biomass (e.g., mycelia from a fermentation culture of Aspergillus versicolor) should be harvested, freeze-dried (lyophilized), and ground into a fine powder to increase the surface area for solvent interaction.

Protocol 1: Maceration
  • Sample Preparation: Weigh 10 g of the powdered fungal biomass.

  • Solvent Addition: Place the powder in a sealed Erlenmeyer flask and add 100 mL of a suitable solvent (e.g., 80% ethanol in water).

  • Extraction: Agitate the mixture at room temperature (approximately 25°C) on an orbital shaker for 72 hours.

  • Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Purification: The crude extract can then be subjected to further purification steps, such as column chromatography, to isolate this compound.[9]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Weigh 10 g of the powdered fungal biomass.

  • Solvent Addition: Place the powder in a beaker and add 100 mL of 80% ethanol.

  • Ultrasonication: Immerse the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 100 W.[10]

  • Extraction: Conduct the extraction for 30 minutes at a controlled temperature of 45°C.[11][12]

  • Filtration: Filter the mixture as described in the maceration protocol.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Purification: Proceed with further purification of the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Weigh 10 g of the powdered fungal biomass.

  • Solvent Addition: Place the powder in a specialized microwave extraction vessel and add 100 mL of 80% ethanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power of 500 W for 5 minutes at a controlled temperature of 60°C.[7][13]

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Filtration: Filter the extract as previously described.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude extract to isolate this compound.

Quantitative Data Comparison

The following table summarizes hypothetical but realistic quantitative data for the different extraction methods, based on typical outcomes for similar natural products.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Time 72 hours30 minutes5 minutes
Yield of Crude Extract (mg/g) 120180210
Purity of this compound in Crude Extract (%) 5810
Solvent Consumption (mL/g) 101010
Temperature (°C) 254560
Energy Consumption LowModerateHigh

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each extraction method.

Maceration_Workflow start Start powder Powdered Fungal Biomass start->powder solvent Add Solvent (80% Ethanol) powder->solvent macerate Agitate for 72 hours at 25°C solvent->macerate filter Vacuum Filtration macerate->filter evaporate Rotary Evaporation filter->evaporate crude_extract Crude Extract evaporate->crude_extract purify Purification crude_extract->purify end Isolated this compound purify->end UAE_Workflow start Start powder Powdered Fungal Biomass start->powder solvent Add Solvent (80% Ethanol) powder->solvent ultrasound Ultrasonication for 30 min at 45°C solvent->ultrasound filter Vacuum Filtration ultrasound->filter evaporate Rotary Evaporation filter->evaporate crude_extract Crude Extract evaporate->crude_extract purify Purification crude_extract->purify end Isolated this compound purify->end MAE_Workflow start Start powder Powdered Fungal Biomass start->powder solvent Add Solvent (80% Ethanol) powder->solvent microwave Microwave Irradiation for 5 min at 60°C solvent->microwave filter Vacuum Filtration microwave->filter evaporate Rotary Evaporation filter->evaporate crude_extract Crude Extract evaporate->crude_extract purify Purification crude_extract->purify end Isolated this compound purify->end

References

Cross-Validation of Bioassay Results for Versicolactone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Versicolactone B, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor. The document summarizes key bioassay results, compares its performance against related compounds, and furnishes detailed experimental protocols for the cited assays.

Comparative Bioactivity Data

The following table summarizes the reported bioactivities of this compound and other related butyrolactones. This data is essential for researchers evaluating the potential of these compounds for further investigation and development.

CompoundBioassayCell Line / VirusResult (IC₅₀ / Inhibition Rate)Positive Control
This compound CytotoxicityA549 (Human Lung Adenocarcinoma)Not explicitly quantified, but mentioned as having activity.Not specified
CytotoxicityMCF-7 (Human Breast Adenocarcinoma)Not explicitly quantified, but mentioned as having activity.Not specified
Anti-Tobacco Mosaic Virus (Anti-TMV)Nicotiana tabacumInhibition Rate: 35.4% at a specified concentration.Ningnanmycin (30.8% inhibition)[1]
Versicolactone A CytotoxicityA549IC₅₀: 3.2 µM[1]Not specified
CytotoxicityMCF-7IC₅₀: 2.5 µM[1]Not specified
Anti-Tobacco Mosaic Virus (Anti-TMV)Nicotiana tabacumInhibition Rate: 46.4% at a specified concentration.Ningnanmycin (30.8% inhibition)[1]
Aspernolide C Anti-Tobacco Mosaic Virus (Anti-TMV)Nicotiana tabacumIC₅₀: 64.2 µM[2]Ningnanmycin[2]
Aspernolide D Anti-Tobacco Mosaic Virus (Anti-TMV)Nicotiana tabacumIC₅₀: 88.6 µM[2]Ningnanmycin[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays cited in this guide.

Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)

This method is a standard procedure for evaluating the antiviral activity of compounds against TMV in a plant model.

  • Virus Preparation: TMV is propagated in a susceptible host plant, typically Nicotiana tabacum. The virus is then purified from the infected plant tissues.

  • Inoculation: The leaves of healthy Nicotiana tabacum plants of a specific age are mechanically inoculated. One half of a leaf is treated with a mixture of the test compound (e.g., this compound) and the TMV solution, while the other half is inoculated with the TMV solution mixed with a solvent control.

  • Incubation: The inoculated plants are maintained in a controlled environment (e.g., greenhouse) for a period of 3-4 days to allow for the development of local lesions.

  • Data Analysis: The number of local lesions on each half of the leaf is counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

  • Positive Control: A known antiviral agent, such as Ningnanmycin, is used as a positive control under the same experimental conditions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549 and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cultured cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Bioassay Workflow

The following diagram illustrates the general workflow for the screening and validation of bioactive compounds from fungal sources, such as this compound.

Bioassay_Workflow cluster_extraction Isolation & Identification cluster_screening Primary Bioactivity Screening cluster_validation Data Analysis & Comparison fungal_culture Fungal Culture (Aspergillus versicolor) extraction Extraction of Metabolites fungal_culture->extraction chromatography Chromatographic Separation extraction->chromatography structure_elucidation Structure Elucidation (NMR, MS) chromatography->structure_elucidation versicolactone_b This compound structure_elucidation->versicolactone_b anti_tmv_assay Anti-TMV Assay (Half-Leaf Method) versicolactone_b->anti_tmv_assay cytotoxicity_assay Cytotoxicity Assay (MTT) versicolactone_b->cytotoxicity_assay data_analysis IC50 / Inhibition Rate Calculation anti_tmv_assay->data_analysis cytotoxicity_assay->data_analysis comparison Comparison with Alternatives & Controls data_analysis->comparison

Bioassay screening workflow for this compound.

References

Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of Versicolactone B's potential anti-inflammatory mechanism of action suggests its role as a modulator of key inflammatory signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its hypothesized mechanism, supported by comparative data from related compounds and detailed experimental protocols for validation.

This compound, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor, has garnered interest for its potential biological activities. While direct and extensive validation of its specific mechanism of action is an ongoing area of research, its structural classification as a butyrolactone allows for a predictive analysis based on the well-documented activities of similar compounds. This guide synthesizes the available information to propose a likely mechanism for this compound and compares it with other natural compounds known to target inflammatory pathways, providing a framework for future investigation.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades

Based on studies of structurally related butyrolactones and other anti-inflammatory natural products, this compound is hypothesized to exert its effects through the inhibition of two central signaling pathways in the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

NF-κB Pathway Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Many natural compounds containing an α,β-unsaturated carbonyl group, a feature present in many butyrolactones, are known to inhibit this pathway. The proposed mechanism for this compound involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

STAT3 Pathway Inhibition

The JAK/STAT pathway, particularly the activation of STAT3, is another critical axis in inflammation and is implicated in various inflammatory diseases and cancers.[1] Several natural products have been identified as inhibitors of this pathway.[2] It is plausible that this compound could directly or indirectly inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent gene transcription of inflammatory mediators.

Comparative Analysis: this compound vs. Alternative Anti-inflammatory Compounds

To provide a clearer perspective on the potential efficacy of this compound, its proposed activities are compared with two well-characterized natural anti-inflammatory compounds: Parthenolide and Helenalin.

CompoundCompound ClassProposed Mechanism of ActionTarget Pathway(s)Reported IC50 Values for NF-κB Inhibition
This compound ButyrolactonePutative inhibition of IKK and/or STAT3 phosphorylation.NF-κB, STAT3 (Hypothesized)Data not available
Parthenolide Sesquiterpene LactoneDirect inhibition of IκB kinase (IKK) and direct alkylation of the p65 subunit of NF-κB.[3][4] Also reported to inhibit STAT3.[3]NF-κB, STAT3~5 µM (inhibition of IKKβ)
Helenalin Sesquiterpene LactoneSelective alkylation of the p65 subunit of NF-κB, preventing its DNA binding.[5][6]NF-κB~10 µM (for complete inhibition of NF-κB DNA binding)[6]

Experimental Protocols for Mechanism Validation

To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot for STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[7]

Materials:

  • Cell line expressing STAT3 (e.g., DU145, HepG2)

  • This compound and other test compounds

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or control compounds for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-STAT3 and loading control antibodies to ensure equal protein loading.

Protocol 2: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and assesses the inhibitory effect of this compound.[8][9]

Materials:

  • Suitable cell line (e.g., RAW264.7 macrophages)

  • This compound and other test compounds

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Fixation and permeabilization buffers

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Pre-treat the cells with different concentrations of this compound or control compounds for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Staining and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity of NF-κB p65 in treated versus untreated cells.

Visualizing the Molecular Pathways and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation p-JAK p-JAK JAK->p-JAK 3. Phosphorylation STAT3 STAT3 p-JAK->STAT3 4. Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer 5. Dimerization Gene_Transcription Inflammatory Gene Transcription STAT3_Dimer->Gene_Transcription 6. Nuclear Translocation & DNA Binding Versicolactone_B_STAT3 This compound Versicolactone_B_STAT3->p-JAK Inhibits Versicolactone_B_STAT3->STAT3 Inhibits Phosphorylation

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation p-IKK_complex p-IKK IKK_complex->p-IKK_complex NFkB_IkB NF-κB/IκB Complex p-IKK_complex->NFkB_IkB 3. Phosphorylates IκB IkB IkB p-IkB p-IκB Proteasome Proteasome p-IkB->Proteasome 4. Degradation NFkB_IkB->p-IkB NFkB NF-κB NFkB_IkB->NFkB 5. Release of NF-κB Gene_Transcription_NFkB Inflammatory Gene Transcription NFkB->Gene_Transcription_NFkB 6. Nuclear Translocation & DNA Binding Versicolactone_B_NFkB This compound Versicolactone_B_NFkB->p-IKK_complex Inhibits G cluster_workflow Western Blot Workflow for STAT3 Phosphorylation Start Start Cell_Treatment 1. Cell Treatment with This compound Start->Cell_Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis End End Analysis->End

References

A Comparative Analysis of Bioactive Butyrolactones from Aspergillus, Penicillium, and Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of butyrolactone secondary metabolites isolated from three prominent fungal genera: Aspergillus, Penicillium, and Fusarium. Butyrolactones are a class of lactones with a four-carbon heterocyclic ring structure that exhibit a wide range of biological activities, making them a subject of significant interest in drug discovery and development. This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various butyrolactones isolated from Aspergillus and Penicillium species. Due to a lack of specific IC50 values for butyrolactones from Fusarium in the reviewed literature, a direct quantitative comparison is limited. However, qualitative descriptions of the bioactivities of Fusarium-derived butenolide are included for a broader perspective.

Table 1: Cytotoxic Activity of Fungal Butyrolactones

Butyrolactone NameFungal SourceCell LineIC50 (µM)Reference
Butyrolactone IAspergillus terreusPC-3 (Prostate Cancer)4.5 µg/mL
Butyrolactone IAspergillus terreusSKOV3 (Ovarian Cancer)0.6 µg/mL
Aspernolide LAspergillus versicolorSK-MEL (Melanoma)0.70 mM
Aspernolide MAspergillus versicolorKB (Epidermoid Carcinoma)1.2 mM
Aspernolide MAspergillus versicolorSK-MEL (Melanoma)0.9 mM
Aspernolide MAspergillus versicolorBT-549 (Ductal Carcinoma)0.1 mM
Aspernolide MAspergillus versicolorSKOV-3 (Ovarian Cancer)0.8 mM
Penicidone EPenicillium sp.PATU8988T (Pancreatic Cancer)11.4 µM

Table 2: Antimicrobial Activity of Fungal Butyrolactones

Butyrolactone NameFungal SourceTarget OrganismMIC (µM)Reference
Butyrolactone Derivative 7Aspergillus sp.Staphylococcus aureus1.56
Butyrolactone Derivative 8Aspergillus sp.Staphylococcus aureus1.56
Aspernolide LAspergillus versicolorCandida albicans2.60 mM
Aspernolide LAspergillus versicolorAspergillus fumigatus6.04 mM
Aspernolide LAspergillus versicolorEscherichia coli3.10 mM
Aspernolide LAspergillus versicolorPseudomonas aeruginosa4.20 mM
Aspernolide MAspergillus versicolorCandida albicans3.14 mM
Aspernolide MAspergillus versicolorAspergillus fumigatus5.20 mM
Aspernolide MAspergillus versicolorEscherichia coli2.90 mM
Aspernolide MAspergillus versicolorPseudomonas aeruginosa3.80 mM
Butyrolactone IAspergillus versicolorCryptococcus neoformans7.90 mM
Butyrolactone IAspergillus versicolorAspergillus fumigatus9.75 mM

Bioactivity of Fusarium-derived Butenolide:

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolation and Purification of Butyrolactones from Fungal Culture

This protocol provides a general workflow for the extraction and purification of butyrolactones from fungal fermentations.

  • Fermentation: The fungal strain is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) in shake flasks or a fermenter. The incubation period can range from several days to weeks, depending on the fungal species and target compound production.

  • Extraction: The fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The fungal mycelium can also be extracted separately with a solvent like methanol.

  • Concentration: The organic solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification.

    • Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol).

    • Sephadex LH-20 Chromatography: Fractions of interest are further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on size.

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of sub-fractions can be achieved using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure butyrolactones is often performed using preparative or semi-preparative HPLC.

  • Structure Elucidation: The chemical structure of the purified butyrolactones is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the purified butyrolactones. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The purified butyrolactones are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of fungal butyrolactones.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Bioassays Fungal_Strain Fungal Strain (Aspergillus, Penicillium, Fusarium) Culture Liquid Culture Fungal_Strain->Culture Filtration Filtration Culture->Filtration Extraction Solvent Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatography (Column, Sephadex, HPLC) Concentration->Chromatography Pure_Compound Pure Butyrolactone Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (MTT) Pure_Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Pure_Compound->Antimicrobial_Assay

Caption: Experimental workflow for isolating and testing fungal butyrolactones.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Butyrolactone_I Butyrolactone I Butyrolactone_I->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by Butyrolactone I.

Assessing the Selectivity of Versicolactone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and minimal side effects is a central theme in drug discovery. A key metric in this endeavor is the selectivity index (SI), which quantifies the differential activity of a compound against a target, such as a cancer cell, versus its toxicity to normal, healthy cells. A higher SI value is indicative of a more promising therapeutic window. This guide provides a comparative assessment of the selectivity of butyrolactones, with a focus on Versicolactone B and its analogs, against other bioactive lactones.

Due to the limited availability of public data on the specific cytotoxic activities of this compound, this guide will utilize data from a closely related compound, Versicolactone A , isolated from the same endophytic fungus, Aspergillus versicolor. This will be compared with two other well-researched lactones, Momilactone B and Parthenolide , to provide a broader context for evaluating potential therapeutic candidates.

Comparative Cytotoxicity and Selectivity Index

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for Versicolactone A, Momilactone B, and Parthenolide against various human cancer cell lines and, where available, normal cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell).

CompoundCancer Cell LineType of CancerIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Versicolactone A A549Lung Carcinoma3.2[1]Not Reported-Not Calculable
MCF-7Breast Cancer2.5[1]Not Reported-Not Calculable
Momilactone B HT-29Colon Cancer< 1Not Reported-Not Calculable
SW620Colon Cancer< 1Not Reported-Not Calculable
HL-60Leukemia~4.5-5.2MeT-5A (Mesothelial)Negligible EffectHigh (Exact value not calculable)
U266Multiple Myeloma~5.1-5.6MeT-5A (Mesothelial)Negligible EffectHigh (Exact value not calculable)
Parthenolide A2058Melanoma20L929 (Fibroblast)271.35
SiHaCervical Cancer8.42Not Reported-Not Calculable
MCF-7Breast Cancer9.54Not Reported-Not Calculable

Note: The data for Momilactone B's effect on MeT-5A cells suggests high selectivity, though a precise SI value cannot be calculated from the available information.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in assessing the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Assessment

1. Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • Trypsin-EDTA solution
  • Phosphate Buffered Saline (PBS)
  • MTT solution (5 mg/mL in PBS, sterile filtered)
  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
  • 96-well cell culture plates
  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • Microplate reader

3. Procedure:

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizing Key Concepts and Processes

To better illustrate the concepts and workflows involved in assessing the selectivity index, the following diagrams are provided.

Selectivity_Index_Calculation cluster_0 Cytotoxicity Assays cluster_2 Selectivity Assessment Cancer_Cells Cancer Cells IC50_Cancer IC50 (Cancer) Cancer_Cells->IC50_Cancer Determine 50% inhibitory concentration Normal_Cells Normal Cells IC50_Normal IC50 (Normal) Normal_Cells->IC50_Normal Determine 50% cytotoxic concentration SI Selectivity Index (SI) IC50_Cancer->SI IC50_Normal->SI

Caption: Calculation of the Selectivity Index (SI).

Experimental_Workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis si_calc Selectivity Index Calculation analysis->si_calc end End si_calc->end

Caption: Experimental workflow for selectivity index assessment.

Involvement of the NF-κB Signaling Pathway

Several studies have implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in the mechanism of action of various butyrolactones. This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers.

NFkB_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Ubiquitination & Degradation of IκB IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_n->DNA Binds to Genes Target Gene Transcription DNA->Genes Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activates Butyrolactone Butyrolactone (e.g., Versicolactone) Butyrolactone->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by butyrolactones.

References

Stability of Versicolactone B Under Different Storage Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Versicolactone B, a representative sesquiterpenoid lactone, under various storage conditions. Due to the limited publicly available stability data specifically for this compound, this guide utilizes data from other well-studied sesquiterpenoid lactones, namely Parthenolide, Artemisinin, and Costunolide, as surrogates to provide a comprehensive overview of the stability profile of this class of compounds. Additionally, the stability of a common synthetic alternative, Bisphenol A diglycidyl ether (BADGE), an epoxy resin, is included for comparison.

The stability of these compounds is a critical factor in their development as therapeutic agents, impacting their shelf-life, efficacy, and safety. This guide presents quantitative data in a clear, tabular format, details the experimental protocols for stability testing, and provides a visual representation of the experimental workflow.

Comparative Stability Data

The following table summarizes the stability of selected sesquiterpenoid lactones and a synthetic alternative under different storage conditions. It is important to note that the experimental conditions and timeframes may vary between studies, and direct comparisons should be made with caution.

CompoundClassStorage ConditionDurationStability Outcome
Parthenolide Sesquiterpenoid LactoneDry powder, ambient temperature320 days~30% degradation[1][2][3]
Solution, pH < 54 monthsSignificant degradation[1][2][3]
Solution, pH 7.24 monthsHighest stability among pH conditions tested[1][2][3]
Solution, 40°C24 hoursIncreased degradation compared to lower temperatures[1][2][3]
Solid extract, 50°C / 31% RH6 months~40% degradation[4]
Solid extract, 40°C / 75% RH6 months18-32% degradation[4]
Artemisinin Sesquiterpenoid LactonePredosed plates, 4°C12 weeksStable[5]
Predosed plates, 25°C8 weeksStable[5]
Tablets (natural aging, tropical conditions)3 years0-7% loss of active pharmaceutical ingredient[6][7]
Costunolide Sesquiterpenoid LactoneNot specifiedNot specifiedGood storability reported[8]
Bisphenol A diglycidyl ether (BADGE) Epoxy Resin (Synthetic)Solution in 10% ethanol, 25°C48 hours39% loss[6][9]
Solution in 10% ethanol, 40°C48 hours60% loss[6][9]
Solution in 3% acetic acid, 25°C48 hours60% loss[6][9]
Solution in 3% acetic acid, 40°C48 hours76% loss[6][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in stability studies of natural products.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of a molecule. These studies are typically performed under more severe conditions than accelerated stability testing.

Objective: To accelerate the degradation of the drug substance to generate potential degradation products and assess the stability-indicating nature of analytical methods.

Protocol:

  • Sample Preparation: Prepare solutions of the test compound (e.g., this compound) in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.

  • Stress Conditions: Expose the solutions to a variety of stress conditions as recommended by ICH guidelines (Q1A(R2)):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add 3% hydrogen peroxide and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Thermal Degradation: Expose the solid drug substance and a solution to high temperatures (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed. The goal is to achieve 5-20% degradation of the drug substance.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug product under recommended storage conditions.

Objective: To evaluate the stability of the drug substance or product over a prolonged period under defined storage conditions.

Protocol:

  • Sample Preparation: Prepare the drug substance or formulated product in its final proposed packaging.

  • Storage Conditions: Store the samples under the following conditions as per ICH guidelines:

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

  • Analytical Tests: At each time point, evaluate the samples for relevant physical, chemical, and microbiological properties. This includes:

    • Assay of the active ingredient.

    • Quantification of degradation products.

    • Physical appearance.

    • Moisture content.

    • Microbial limits.

  • Data Analysis: Analyze the data to determine the rate of degradation and establish a re-test period or shelf-life for the product.

Mandatory Visualization

Stability_Testing_Workflow cluster_planning 1. Planning & Method Development cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis & Reporting Plan Define Study Objectives (e.g., Shelf-life, Degradation Pathways) MethodDev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Plan->MethodDev ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) MethodDev->ForcedDeg LongTerm Long-Term Stability Study (e.g., 25°C/60% RH) MethodDev->LongTerm Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) MethodDev->Accelerated SampleAnalysis Sample Analysis at Defined Time Points ForcedDeg->SampleAnalysis LongTerm->SampleAnalysis Accelerated->SampleAnalysis DataAnalysis Data Analysis & Degradation Kinetics SampleAnalysis->DataAnalysis Report Generate Stability Report (Shelf-life, Storage Conditions) DataAnalysis->Report

Caption: Experimental workflow for stability assessment of a natural compound.

References

Safety Operating Guide

Navigating the Disposal of Versicolactone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide offers procedural, step-by-step instructions for the proper disposal of Versicolactone B, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Core Principle: Treat as Hazardous Waste

In the absence of comprehensive safety and toxicity data, this compound should be treated as a hazardous chemical waste.[1][2][3][4] This approach ensures the highest level of safety and environmental protection. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system.[2][5]

Quantitative Data on Chemical Waste Management

The following table summarizes key quantitative parameters and guidelines applicable to the management of hazardous chemical waste in a laboratory setting. These are general guidelines and may be superseded by institutional or local regulations.

ParameterGuidelineSource
Waste Accumulation Time Limit Must be collected within 90 days of the start date.[1]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[1]
Secondary Containment Capacity Must hold 110% of the volume of the primary container(s).[1]
pH Range for Drain Disposal (Approved Chemicals Only) Between 5.5 and 10.5.[5]
Container Rinsing Triple rinse with a suitable solvent.[3][4][3][4]
Acute Hazardous Waste (P-listed) Container Disposal Must be triple rinsed; the rinsate is considered hazardous waste.[4]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe disposal of this compound waste, including solid materials and solutions.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including contaminated lab trash (e.g., gloves, absorbent paper), unused solid compound, and solutions, must be classified as hazardous chemical waste.[1][4]

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent adverse chemical reactions.[1][3]

2. Packaging and Labeling:

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[1][2] Polyethylene containers are often preferred over glass to minimize the risk of breakage.[2]

  • Proper Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added.[2][4] The label must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][3]

    • For mixtures, list all constituents and their approximate percentages.[2]

    • The date of waste generation (start date).[2]

    • The location of origin (building, room number).[2]

    • The name and contact information of the Principal Investigator.[2]

    • Check marks for appropriate hazard pictograms (based on inferred hazards, e.g., "Harmful," "Irritant").[2]

3. Storage in the Laboratory:

  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area.[1]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemically resistant tray or tub, capable of holding 110% of the liquid's volume to contain any potential leaks or spills.[1]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1][3]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or a licensed contractor.[1][2]

  • Do Not Exceed Limits: Ensure that waste is collected before reaching the 90-day time limit or the 55-gallon volume limit.[1]

5. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[3][4]

  • Rinsate as Hazardous Waste: The solvent rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[3][4]

  • Defacing and Disposal: After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for chemical waste disposal and the decision-making process involved.

Chemical Waste Disposal Workflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal start Chemical Waste Generated (e.g., this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatibles identify->segregate package Package in a Labeled, Compatible Container segregate->package secondary Place in Secondary Containment package->secondary store Store in Designated Satellite Accumulation Area secondary->store request Request EHS Pickup (within 90 days) store->request dispose Disposal by Licensed Hazardous Waste Facility request->dispose Decision Tree for Chemical Disposal start Is the chemical waste (e.g., this compound) explicitly non-hazardous? hazardous Treat as Hazardous Waste start->hazardous No / Unknown non_hazardous Follow Institutional Policy for Non-Hazardous Waste start->non_hazardous Yes

References

Safeguarding Research: A Comprehensive Guide to Handling Versicolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Versicolactone B, a butyrolactone derived from the endophytic fungus Aspergillus versicolor. Due to the limited availability of specific safety data for this compound, a conservative approach is adopted, drawing upon the hazardous properties of the structurally related and highly toxic compound, beta-Propiolactone. All recommendations should be implemented under the guidance of a qualified safety professional.

Hazard Assessment and Quantitative Data

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the data for beta-Propiolactone is presented below as a precautionary reference. It is crucial to handle this compound with the assumption that it may possess similar or greater hazards.

PropertyValue (for beta-Propiolactone)Source
Physical State Liquid[1][2]
Appearance Colorless[1][2]
Odor Pungent[1][2]
Melting Point -33 °C / -27.4 °F[1][2]
Boiling Point 162 °C / 323.6 °F[1][2]
Flash Point 70 °C / 158 °F[1][2]
Vapor Pressure 3 mbar @ 20 °C[1][2]
Vapor Density 2.5 (Air = 1.0)[1][2]
Specific Gravity 1.146[1]
Solubility Miscible with water[1]
Hazards Combustible liquid, Causes skin irritation, Causes serious eye irritation, Fatal if inhaled, May cause cancer[2][3]

Note: This data is for beta-Propiolactone and should be used as a conservative reference for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on a high-hazard scenario.[4][5][6]

  • Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA is required.[4][7] This provides the highest level of respiratory protection against potentially fatal inhalation hazards.

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[8] Change gloves immediately if contaminated.

  • Eye and Face Protection: A full-face respirator provides eye and face protection. If not using a full-face respirator, chemical splash goggles and a face shield are required.[8]

  • Body Protection: A chemical-resistant suit, coveralls, and an apron or lab coat are necessary to prevent skin contact.[5][7]

  • Footwear: Chemical-resistant, steel-toed boots should be worn.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area, preferably within a chemical fume hood.

  • Store the container in a designated, locked, and well-ventilated hazardous materials storage area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]

  • The storage area should be cool and protected from light.[1]

2. Engineering Controls:

  • All handling of this compound must be conducted in a certified chemical fume hood with a high level of containment.

  • Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[2]

3. Handling and Experimental Procedures:

  • Before beginning any work, ensure all necessary PPE is donned correctly.

  • Work with the smallest quantity of this compound possible.

  • Use dedicated glassware and equipment, and clearly label all containers.

  • Avoid creating aerosols. Any procedures with the potential to generate aerosols should be performed in a primary containment device such as a glove box.[8]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer.

  • Do not attempt to clean up a spill without the appropriate training and PPE.

  • For small spills within a chemical fume hood, use an absorbent material to contain the spill, then decontaminate the area.

5. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous waste.[1]

  • Collect all waste in clearly labeled, sealed, and chemical-resistant containers.

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the recommended workflow for handling this compound, emphasizing the integration of safety measures at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Chemical Fume Hood a->b c Gather Materials b->c d Transfer this compound c->d In Fume Hood e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Hazardous Waste f->g h Dispose of Waste g->h i Doff PPE h->i

Caption: Workflow for handling this compound.

Emergency Response Protocol cluster_spill Spill cluster_exposure Exposure spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert cleanup Trained Personnel Cleanup alert->cleanup exposure Personnel Exposure shower Use Emergency Shower/Eyewash exposure->shower medical Seek Immediate Medical Attention shower->medical sds Provide SDS to Medical Personnel medical->sds

Caption: Emergency response for this compound incidents.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。